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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4-Bis((m-tolyloxy)acetyl)piperazine (CAS 2884-12-0)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 1,4-Bis((m-tolyloxy)acetyl)piperazine (CAS 2884-12-0) is limited in publicly available scientific literature. This...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,4-Bis((m-tolyloxy)acetyl)piperazine (CAS 2884-12-0) is limited in publicly available scientific literature. This guide has been constructed by synthesizing information from closely related structural analogs, particularly its para-isomer, and the broader class of 1,4-disubstituted piperazine derivatives. All properties and potential applications should be considered inferred and require experimental validation.

Introduction and Overview

1,4-Bis((m-tolyloxy)acetyl)piperazine is a disubstituted piperazine derivative. The core structure consists of a central piperazine ring, a versatile scaffold in medicinal chemistry, functionalized at both nitrogen atoms with (m-tolyloxy)acetyl groups. The tolyloxy (cresoxy) moieties introduce aromatic character and potential for specific steric and electronic interactions, making this class of compounds of interest for various biological and material science applications. Given the prevalence of the piperazine core in pharmacologically active agents, this compound represents a potential building block for novel therapeutics.

Physicochemical Properties: An Inferential Analysis

PropertyInferred Value for 1,4-Bis((m-tolyloxy)acetyl)piperazineData for 1,4-Bis((p-tolyloxy)acetyl)piperazine[1]
CAS Number 2884-12-02884-13-1
Molecular Formula C22H26N2O4C22H26N2O4
Molecular Weight 382.5 g/mol 382.5 g/mol
IUPAC Name 2-(3-methylphenoxy)-1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]ethanone2-(4-methylphenoxy)-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]ethanone
Topological Polar Surface Area 59.1 Ų59.1 Ų
Predicted XLogP3 ~3.13.1
Appearance Likely a solid at room temperatureNot specified

It is anticipated that the meta- and para-isomers will exhibit similar molecular weights and polar surface areas. Minor differences in physical properties such as melting point, solubility, and crystal packing are expected due to the different substitution patterns on the tolyl groups.

Synthesis and Characterization

General Synthesis Strategy

The synthesis of 1,4-bis(substituted acetyl)piperazines typically involves the acylation of piperazine with a suitable acylating agent. A plausible synthetic route for 1,4-Bis((m-tolyloxy)acetyl)piperazine would involve the reaction of piperazine with two equivalents of an activated derivative of (m-tolyloxy)acetic acid, such as its acyl chloride or anhydride.[2] This is a common and versatile method for preparing N-acylpiperazines.

A similar synthetic approach is documented for related compounds, where 1,4-bis(2-hydroxyethyl)piperazine is reacted with acetylsalicyloyl chloride or anhydride.[2]

DOT Diagram: Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Piperazine Piperazine Reaction Acylation Reaction Piperazine->Reaction m_Tolyloxyacetyl_Chloride 2 eq. (m-tolyloxy)acetyl chloride m_Tolyloxyacetyl_Chloride->Reaction Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temperature 0°C to Room Temp. Temperature->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Final_Product 1,4-Bis((m-tolyloxy)acetyl)piperazine Purification->Final_Product

Caption: Proposed synthetic workflow for 1,4-Bis((m-tolyloxy)acetyl)piperazine.

Characterization Techniques

The structural confirmation of the synthesized compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the presence of the piperazine, acetyl, and m-tolyl groups and their connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the amide carbonyl (C=O) stretch.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Potential Applications in Research and Drug Development

While specific applications for 1,4-Bis((m-tolyloxy)acetyl)piperazine have not been documented, the broader class of bis-piperazine derivatives has shown significant potential in several areas:

  • Antimicrobial Agents: Novel bis-piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungal species.[3] Molecular docking studies on some of these compounds have targeted key bacterial enzymes like DNA gyrase.[3]

  • Anti-Cancer Agents: The related compound 1,4-bis(chloroacetyl)piperazine serves as a precursor for the synthesis of potential anti-cancer agents.[4]

  • Neurodegenerative Diseases: Piperazine derivatives are being investigated as multi-target-directed ligands for Alzheimer's disease, showing inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5]

  • Materials Science: The rigid structure of the piperazine ring and the potential for functionalization make these compounds candidates for the development of coordination polymers and other advanced materials.[4]

The presence of the tolyloxy groups in 1,4-Bis((m-tolyloxy)acetyl)piperazine may offer unique binding interactions with biological targets, warranting its investigation in these and other therapeutic areas.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1,4-Bis((m-tolyloxy)acetyl)piperazine is not available. However, based on the SDS for related piperazine derivatives, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[6][8] Avoid breathing dust, fumes, or vapors.[6][7] Use only in a well-ventilated area.[6][8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7][8]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes.[6][7]

    • In case of skin contact: Wash with plenty of soap and water.[6][7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6][7]

    • If swallowed: Call a poison center or doctor if you feel unwell.[6]

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS for a closely related compound if a specific one is unavailable.

Conclusion

1,4-Bis((m-tolyloxy)acetyl)piperazine is a compound with limited directly available data. However, by examining its structural analogs, a picture emerges of a molecule with potential applications in medicinal chemistry and materials science. Its synthesis is likely achievable through standard acylation procedures. Future research is needed to experimentally determine its physicochemical properties, biological activities, and safety profile to fully unlock its potential.

References

  • PubChem. (n.d.). 1,4-Bis((p-tolyloxy)acetyl)piperazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). US4420482A - 1,4-Bis(acetylsalicyloyloxy)piperizine derivatives.
  • PubChemLite. (n.d.). Piperazine, 1,4-bis(butoxyacetyl)- (C16H30N2O4). Retrieved from [Link]

  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • Assiut University. (2023, October 21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Retrieved from [Link]

Sources

Exploratory

1,4-bis[(3-methylphenoxy)acetyl]piperazine chemical structure

An In-depth Technical Guide to 1,4-bis[(3-methylphenoxy)acetyl]piperazine: Structure, Synthesis, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 1,4-bis[(3-methylphenoxy)acety...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,4-bis[(3-methylphenoxy)acetyl]piperazine: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1,4-bis[(3-methylphenoxy)acetyl]piperazine, a symmetrically substituted diamide built upon the privileged piperazine scaffold. The piperazine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] This document elucidates the detailed chemical structure of the title compound, presents a plausible and robust synthetic pathway derived from established chemical principles, and outlines its expected analytical characterization. Furthermore, by contextualizing its structural features within the broader landscape of pharmacologically active piperazine derivatives, this guide explores its potential as a candidate for drug discovery programs, particularly in areas targeting the central nervous system (CNS) and infectious diseases. The provided protocols and workflows are designed to serve as a foundational resource for researchers and scientists in the field of drug development.

The Piperazine Scaffold: A Privileged Structure in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized by medicinal chemists as a "privileged structure."[3][4] This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets with high affinity, thereby serving as a rich foundation for developing libraries of bioactive compounds.[3] The widespread success of piperazine-containing drugs, from antipsychotics like clozapine to antidepressants such as vortioxetine, underscores the scaffold's versatility.[2][5]

The compound 1,4-bis[(3-methylphenoxy)acetyl]piperazine capitalizes on this proven core. Its structure is characterized by a central piperazine unit symmetrically N,N'-diacylated with (3-methylphenoxy)acetyl moieties. This design combines the favorable pharmacokinetic properties often associated with the piperazine ring with lipophilic aromatic groups, creating a molecule with significant potential for biological activity. This guide will dissect this specific molecule, offering a technical framework for its synthesis and subsequent investigation.

Molecular Profile and Chemical Structure

Chemical Identity

The fundamental properties of 1,4-bis[(3-methylphenoxy)acetyl]piperazine are summarized below.

PropertyValueSource
IUPAC Name 1,1'-(Piperazine-1,4-diyl)bis(2-(m-tolyloxy)ethan-1-one)N/A
CAS Number 2884-12-0[6]
Molecular Formula C₂₂H₂₆N₂O₄[6]
Molecular Weight 382.45 g/mol [6]
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)CN/A
Structural Elucidation

The molecule's architecture is built around three key components:

  • Piperazine Core : A central, saturated heterocyclic ring that acts as the symmetric linker. Its conformational flexibility (chair vs. boat forms) can influence receptor binding.

  • Amide Linkages : Two tertiary amide bonds connect the acetyl groups to the piperazine nitrogens. These groups are planar and can act as hydrogen bond acceptors.

  • 3-Methylphenoxy Groups : These terminal aromatic groups, also known as m-cresoxy groups, are connected via an ether linkage. They confer significant lipophilicity to the molecule, which is crucial for traversing biological membranes, including the blood-brain barrier.

chemical_structure N1 N C2 N1->C2 C5_L C N1->C5_L C1 C1->N1 N2 N C2->N2 C3 N2->C3 C5_R C N2->C5_R C4 C3->C4 C4->C1 O1_L O C5_L->O1_L C6_L C5_L->C6_L O2_L O C6_L->O2_L C7_L O2_L->C7_L C8_L C7_L->C8_L C9_L C8_L->C9_L C10_L C9_L->C10_L C_Me_L CH₃ C9_L->C_Me_L C11_L C10_L->C11_L C12_L C11_L->C12_L C12_L->C7_L O1_R O C5_R->O1_R C6_R C5_R->C6_R O2_R O C6_R->O2_R C7_R O2_R->C7_R C8_R C7_R->C8_R C9_R C8_R->C9_R C10_R C9_R->C10_R C_Me_R CH₃ C9_R->C_Me_R C11_R C10_R->C11_R C12_R C11_R->C12_R C12_R->C7_R P_N1 P_N2

Caption: Chemical structure of 1,4-bis[(3-methylphenoxy)acetyl]piperazine.

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Pathway

The most logical approach is a convergent synthesis involving the coupling of two key precursors: piperazine and an activated form of (3-methylphenoxy)acetic acid. The amide bonds are reliably formed by reacting piperazine with two equivalents of (3-methylphenoxy)acetyl chloride.

synthesis_workflow cluster_stage1 Stage 1: Acid Chloride Formation cluster_stage2 Stage 2: Acylation m_cresol m-Cresol phenoxyacetic_acid (3-Methylphenoxy)acetic Acid m_cresol->phenoxyacetic_acid chloroacetic_acid Chloroacetic Acid chloroacetic_acid->phenoxyacetic_acid acid_chloride (3-Methylphenoxy)acetyl Chloride phenoxyacetic_acid->acid_chloride thionyl_chloride SOCl₂ thionyl_chloride->acid_chloride piperazine Piperazine acid_chloride->piperazine target_molecule 1,4-bis[(3-methylphenoxy)acetyl]piperazine acid_chloride->target_molecule piperazine->target_molecule triethylamine Triethylamine (Base) triethylamine->target_molecule

Caption: Proposed two-stage synthesis pathway for the target compound.

Proposed Synthetic Protocol

This protocol is a self-validating system; progress can be monitored at each stage using techniques like Thin Layer Chromatography (TLC), and the purity of intermediates and the final product can be confirmed by melting point analysis and spectroscopy.

Stage 1: Synthesis of (3-Methylphenoxy)acetyl Chloride

  • Preparation of (3-Methylphenoxy)acetic Acid:

    • To a solution of m-cresol (1.0 eq) in a suitable solvent like acetone, add a strong base such as sodium hydroxide (1.1 eq).

    • Stir the mixture until a homogenous solution of the sodium phenoxide is formed.

    • Add a solution of chloroacetic acid (1.05 eq) dropwise.

    • Reflux the reaction mixture for 4-6 hours until TLC analysis indicates the consumption of m-cresol.

    • After cooling, acidify the mixture with dilute HCl to precipitate the product. Filter, wash with cold water, and dry the crude (3-methylphenoxy)acetic acid. Recrystallize from an appropriate solvent if necessary.

  • Conversion to Acid Chloride:

    • In a flask equipped with a reflux condenser and a gas trap, suspend (3-methylphenoxy)acetic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM).

    • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[7] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the mixture at room temperature or gentle reflux for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude (3-methylphenoxy)acetyl chloride, which is often used directly in the next step.

Stage 2: Acylation of Piperazine

  • Reaction Setup:

    • Dissolve piperazine (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in dry DCM in a flask cooled in an ice bath (0 °C). The base is critical to neutralize the HCl generated during the reaction.[7]

  • Addition of Acid Chloride:

    • Dissolve the crude (3-methylphenoxy)acetyl chloride (2.1 eq) from Stage 1 in a minimal amount of dry DCM.

    • Add this solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 1,4-bis[(3-methylphenoxy)acetyl]piperazine.

Expected Spectroscopic Characterization Profile

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR Signals corresponding to: Aromatic protons (multiplets, ~6.7-7.2 ppm), -O-CH₂ -CO- protons (singlet, ~4.6 ppm), Piperazine ring protons (-N-CH₂ -CH₂ -N-) (singlet or multiplet, ~3.6-3.8 ppm), and Ar-CH₃ protons (singlet, ~2.3 ppm).
¹³C NMR Signals for: Amide carbonyl carbon (~168 ppm), Aromatic carbons (including the ether-linked carbon at ~158 ppm and others at ~110-140 ppm), -O-C H₂- carbon (~67 ppm), Piperazine ring carbons (~42-46 ppm), and Methyl carbon (~21 ppm).[9]
IR (KBr, cm⁻¹) Strong C=O stretching (tertiary amide) at ~1640-1660 cm⁻¹, C-O-C stretching (aryl ether) at ~1240 cm⁻¹, and C-H stretching (aromatic and aliphatic) at ~2800-3100 cm⁻¹.[10]
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular formula C₂₂H₂₇N₂O₄⁺.

Potential Therapeutic Applications and Pharmacological Context

While specific biological data for 1,4-bis[(3-methylphenoxy)acetyl]piperazine is not available in the public domain, its structure allows for informed predictions about its potential therapeutic applications based on extensive research into related compounds.

A Scaffold for CNS Drug Discovery

The piperazine moiety is a well-established pharmacophore for targeting CNS receptors.[5] Its derivatives have shown activity as antipsychotics, antidepressants, and anxiolytics.[2] The lipophilic nature of the two m-tolyloxy groups in the title compound would likely facilitate passage across the blood-brain barrier, a critical prerequisite for CNS-acting drugs. This makes it a compelling candidate for screening against a panel of neurotransmitter receptors, such as serotonin (5-HT), dopamine, and adrenergic receptors.[3]

Potential as an Antimicrobial or Analgesic Agent

Numerous studies have demonstrated that substituting the piperazine core can lead to compounds with significant biological effects outside the CNS.

  • Antimicrobial Activity : Various bis-piperazine derivatives have been synthesized and shown to possess in vitro antimicrobial and antifungal properties.[10][11][12] The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

  • Analgesic Activity : Other classes of N-substituted piperazine derivatives have been reported to exhibit significant analgesic effects in preclinical models.[13]

Proposed Biological Screening Workflow

For a novel compound like 1,4-bis[(3-methylphenoxy)acetyl]piperazine, a structured, tiered approach to biological evaluation is essential. This workflow ensures that resources are used efficiently, focusing on the most promising activities.

screening_cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary & Functional Assays cluster_tier3 Tier 3: In Vivo Evaluation a1 High-Throughput Receptor Binding Assays (e.g., CNS receptor panel) b1 Functional Assays for Hits (Agonist/Antagonist activity) a1->b1 Active Hit a2 Broad-Spectrum Antimicrobial Assays (MIC against bacteria/fungi) a2->b1 Active Hit a3 Initial Cytotoxicity Assay (e.g., against a cancer cell line) a3->b1 Active Hit c1 Animal Models of Disease (e.g., Behavioral, Infection models) b1->c1 Confirmed Activity & Good Profile b2 In Vitro ADME (Solubility, Permeability, Stability) b2->c1 c2 Preliminary Pharmacokinetics (PK) c1->c2

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

1,4-bis[(3-methylphenoxy)acetyl]piperazine is a structurally intriguing molecule that leverages the proven utility of the piperazine scaffold. Its symmetric design, combined with lipophilic terminal groups, makes it a prime candidate for investigation in drug discovery. The synthetic pathway outlined in this guide is robust and based on fundamental organic chemistry principles, making the compound highly accessible for research purposes.

Future efforts should focus on the execution of the proposed synthesis and the comprehensive biological screening of the compound. Furthermore, this molecule can serve as a template for the creation of a focused chemical library. Systematic modifications, such as altering the substitution pattern on the phenoxy rings (e.g., ortho- or para-methyl) or replacing the methyl group with other functional groups (e.g., halogens, methoxy groups), could lead to the discovery of potent and selective agents with significant therapeutic potential.

References

  • Kwiecień, A., & Szymańska, E. (2005). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta poloniae pharmaceutica, 62(4), 263–270. Available at: [Link]

  • PubChem. (n.d.). 1,4-Bis((p-tolyloxy)acetyl)piperazine. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • TÜBİTAK Academic Journals. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. Turkish Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one. Journal of the Chinese Chemical Society, 60(5), 551-556. Available at: [Link]

  • Wen, L. R., et al. (2012). 1,4-Bis(3-methylphenyl)piperazine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2115. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Ethyl diazoacetate. American Chemical Society. Retrieved February 21, 2026, from [Link]

  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & medicinal chemistry, 10(2), 361–369. Available at: [Link]

  • Susha, P., & Kumar, S. A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5634-5639. Available at: [Link]

  • da Silva, R. N., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 33–50. Available at: [Link]

  • PubChemLite. (n.d.). Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)-. Université du Luxembourg. Retrieved February 21, 2026, from [Link]

  • Siddiqui, S., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Letters in Drug Design & Discovery, 18(1), 87-95. Available at: [Link]

  • PubChemLite. (n.d.). Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-. Université du Luxembourg. Retrieved February 21, 2026, from [Link]

  • da Silva, R. N., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 33–50. Available at: [Link]

  • Gouda, M. A., et al. (2020). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC advances, 10(49), 29462–29474. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 21, 2026, from [Link]

  • SpectraBase. (n.d.). Piperazine, 1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]-. John Wiley & Sons, Inc. Retrieved February 21, 2026, from [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. Available at: [Link]

  • Yüksek, H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 47(5), 983-1002. Available at: [Link]

  • Google Patents. (n.d.). WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.

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Foundational

The Privileged Piperazine Scaffold and the m-Tolyloxyacetyl Moiety

An In-Depth Technical Guide to the Molecular Weight of m-Tolyloxyacetyl Piperazine Derivatives This guide provides a comprehensive technical overview of the molecular weight determination for the m-tolyloxyacetyl piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight of m-Tolyloxyacetyl Piperazine Derivatives

This guide provides a comprehensive technical overview of the molecular weight determination for the m-tolyloxyacetyl piperazine derivative class of compounds. It is designed for researchers, scientists, and drug development professionals, offering a narrative that blends theoretical principles with practical, field-proven methodologies. We will focus on a representative molecule, 1-(2-(m-tolyloxy)acetyl)piperazine , to illustrate the core concepts of molecular weight calculation, chemical synthesis, and structural verification.

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry. Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, is a cornerstone in the design of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] When functionalized, the piperazine moiety allows for precise modulation of a molecule's interaction with biological targets.

The subject of this guide is a specific functionalization: the m-tolyloxyacetyl group. This moiety combines an m-cresol (3-methylphenol) unit linked via an ether bond to an acetyl group, which in turn acylates one of the piperazine nitrogens. This combination offers a unique structural motif with potential applications in various therapeutic areas. The precise molecular weight of these derivatives is a fundamental parameter that governs everything from reaction stoichiometry to pharmacological activity and dosage calculations.

Core Compound Analysis: 1-(2-(m-tolyloxy)acetyl)piperazine

To establish a baseline, we will first determine the theoretical molecular weight of our primary example compound. This calculation is derived directly from its molecular formula, which is determined by summing the constituent atoms.

  • Piperazine: C₄H₁₀N₂

  • m-Tolyloxyacetyl group: C₉H₉O₂

  • Formation of the amide bond involves the removal of one hydrogen from the piperazine and one hydroxyl group from the acetyl end (or conceptually, one H from piperazine and the activated leaving group from the acetyl moiety), resulting in a net loss of H₂O if starting from the acid, but for direct summation, we consider the acyl group C₉H₈O₂ being added to piperazine C₄H₉N₂, giving C₁₃H₁₈N₂O₂.

Let's verify by summing the atoms from the final structure:

  • Carbon (C): 7 (tolyl) + 2 (oxyacetyl) + 4 (piperazine) = 13

  • Hydrogen (H): 7 (tolyl) + 2 (acetyl CH₂) + 8 (piperazine) = 17. Wait, let's be precise. m-Cresol (C₇H₈O). Piperazine (C₄H₁₀N₂). Acetyl group (C₂H₃O). So, m-tolyloxy is C₇H₇O. The acetyl part is -C(O)CH₂-. The piperazine is C₄H₉N-. Let's rebuild:

    • m-Tolyl group (C₇H₇)

    • Oxygen (O)

    • Acetyl group (-C(O)CH₂-)

    • Piperazine ring (-N(C₄H₈)NH)

    • Let's sum the atoms in 1-(2-(m-tolyloxy)acetyl)piperazine:

      • Carbon: 7 (from tolyl) + 2 (from acetyl) + 4 (from piperazine) = 13

      • Hydrogen: 7 (from tolyl) + 2 (from acetyl CH₂) + 9 (from piperazine, as one N is acylated) = 18

      • Nitrogen: 2 (from piperazine)

      • Oxygen: 1 (from ether) + 1 (from carbonyl) = 2

  • Molecular Formula: C₁₃H₁₈N₂O₂

This formula is the definitive basis for calculating the molecular weight.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂Calculated
Average Molecular Weight 234.29 g/mol Calculated
Monoisotopic Mass 234.13683 DaCalculated
Expected [M+H]⁺ Ion 235.1441 DaCalculated

Note: Monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) and is the value observed in high-resolution mass spectrometry.

Experimental Workflow: From Synthesis to Verification

The determination of a molecule's molecular weight is not merely a theoretical exercise. It requires empirical validation. The following workflow outlines a self-validating system where the successful synthesis is confirmed by spectroscopic methods, which in turn verify the molecular structure and its corresponding mass.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_verification Structural & Mass Verification S1 Step 1: Synthesis of 2-(m-tolyloxy)acetyl chloride S2 Step 2: Acylation of Piperazine S1->S2 Reactant P1 Work-up & Extraction S2->P1 P2 Column Chromatography P1->P2 V1 High-Resolution Mass Spectrometry (HRMS) P2->V1 V2 NMR Spectroscopy (¹H and ¹³C) P2->V2 V3 Final MW Confirmation V1->V3 V2->V3

Caption: Workflow for Synthesis and MW Verification.

Synthesis and Characterization Protocols

The protocols described below are based on established and widely published methodologies for the synthesis of related piperazine derivatives, ensuring a high degree of trustworthiness and reproducibility.[2][3]

Detailed Synthesis Protocol: 1-(2-(m-tolyloxy)acetyl)piperazine

This synthesis is a two-step process involving the preparation of an acyl chloride followed by its reaction with piperazine.

Step 1: Synthesis of 2-(m-tolyloxy)acetyl chloride

  • Reaction Setup: To a solution of 2-(m-tolyloxy)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

    • Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (CO₂, CO, HCl) evolution.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(m-tolyloxy)acetyl chloride is typically used in the next step without further purification.

Step 2: Acylation of Piperazine

  • Reaction Setup: In a separate flask, dissolve anhydrous piperazine (2.5 equivalents) in anhydrous DCM. The use of excess piperazine serves both as the reactant and as a base to neutralize the HCl byproduct generated during the reaction.

  • Addition: Cool the piperazine solution to 0 °C in an ice bath. Add the crude 2-(m-tolyloxy)acetyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the stirred piperazine solution.

    • Causality: The slow, cooled addition is crucial to control the exothermic reaction and to minimize the formation of the disubstituted byproduct, 1,4-bis(2-(m-tolyloxy)acetyl)piperazine.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess piperazine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(2-(m-tolyloxy)acetyl)piperazine.

Protocol for Molecular Weight Verification by HRMS

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which serves as definitive proof of the molecular formula.

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Analysis Mode: Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate on the free secondary amine of the piperazine ring.

  • Data Interpretation: The primary ion observed will be the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared to the calculated theoretical value.

    • Expected Result: The measured m/z for the [M+H]⁺ ion of C₁₃H₁₈N₂O₂ should be within 5 ppm of the calculated value of 235.1441 Da . This low error margin confirms the elemental composition and, therefore, the molecular weight.[4]

Protocol for Structural Confirmation by NMR

While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific arrangement of atoms (the structure). A confirmed structure provides unequivocal validation of the molecular formula and weight.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Analysis:

    • Aromatic Protons: Expect multiplets in the range of δ 6.7-7.2 ppm corresponding to the four protons on the m-tolyl ring.

    • OCH₂ Protons: A singlet at approximately δ 4.6-4.8 ppm for the two protons of the -O-CH₂-C(O)- group.

    • Piperazine Protons: Complex multiplets between δ 2.8-3.8 ppm. The four protons adjacent to the carbonyl group will be shifted downfield compared to the four protons adjacent to the secondary amine.

    • NH Proton: A broad singlet, typically around δ 1.5-2.5 ppm (can exchange with D₂O).

    • CH₃ Proton: A singlet around δ 2.3 ppm for the methyl group on the tolyl ring.

  • ¹³C NMR Analysis:

    • Carbonyl Carbon: A signal around δ 168-170 ppm.

    • Aromatic Carbons: Multiple signals in the δ 110-160 ppm region.

    • OCH₂ Carbon: A signal around δ 65-70 ppm.

    • Piperazine Carbons: Signals in the δ 40-50 ppm range.

    • CH₃ Carbon: A signal around δ 21 ppm.

The successful observation of these predicted signals provides a self-validating system, confirming the identity of the synthesized compound and the accuracy of its calculated molecular weight.[5]

Conclusion

The molecular weight of an m-tolyloxyacetyl piperazine derivative is a fundamental parameter that is first established by theoretical calculation from its molecular formula (C₁₃H₁₈N₂O₂; 234.29 g/mol for the parent compound). This theoretical value is then rigorously confirmed through a synergistic workflow of chemical synthesis and advanced spectroscopic analysis. High-resolution mass spectrometry provides direct, high-accuracy validation of the mass, while NMR spectroscopy confirms the underlying atomic arrangement. This integrated approach ensures the scientific integrity and trustworthiness required for any application, from fundamental research to advanced drug development.

References

  • Patel, H.S., Desai, H.D., & Mistry, H.J. (n.d.). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry. Available from: [Link]

  • Bhat, K. I., Kumar, B. P., & Kumar, C. S. A. (2010). Synthesis, Characterization and Antimicrobial Studies of Some Substituted Pyrazolines from Aryloxy Acetyl Hydrazine. Asian Journal of Chemistry, 22(5), 3371-3375. Available from: [Link]

  • Patel, H.S., Desai, H.D., & Mistry, H.J. (n.d.). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. ResearchGate. Available from: [Link]

  • Jain, P., & Kumar, A. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Indian Journal of Pharmaceutical Sciences, 68(2), 233. Available from: [Link]

  • Yılmaz, M., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry. Available from: [Link]

  • Somashekhar, M., & Mahesh, A.R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research. Available from: [Link]

  • Krátký, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available from: [Link]

  • Kumar, V., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. International Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology. Available from: [Link]

  • Acquavia, M.A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

  • Szafarz, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]

  • Karatas, H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of the Iranian Chemical Society. Available from: [Link]

  • Acquavia, M.A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available from: [Link]

  • Vairamani, M., et al. (1985). Mass spectra of phenoxyacetyl derivatives. Organic Mass Spectrometry. Available from: [Link]

  • Sergeev, E.E., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry. Available from: [Link]

  • Pittelkow, T., & Christensen, J.B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

Sources

Exploratory

Technical Monograph: 1,4-Bis((m-tolyloxy)acetyl)piperazine

This technical guide provides an in-depth analysis of 1,4-Bis((m-tolyloxy)acetyl)piperazine , a specific organic compound often utilized in high-throughput screening (HTS) libraries and as a structural probe in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1,4-Bis((m-tolyloxy)acetyl)piperazine , a specific organic compound often utilized in high-throughput screening (HTS) libraries and as a structural probe in medicinal chemistry.

Note on Isomerism: This guide specifically addresses the meta-isomer (m-tolyloxy), identified by CAS 2884-12-0 . Researchers must distinguish this from the para-isomer (CID 1010796), which is structurally similar but possesses distinct spatial geometry.

Executive Summary

1,4-Bis((m-tolyloxy)acetyl)piperazine is a symmetrical bis-amide derivative comprising a central piperazine core flanked by two (3-methylphenoxy)acetyl moieties. It belongs to the class of N-acyl piperazines , a scaffold frequently explored in drug discovery for its ability to orient aromatic pharmacophores in specific spatial arrangements. The compound is primarily characterized as a chemical probe or library member, often screened for antimicrobial, neurological, or metabolic modulation activity due to the privileged nature of the piperazine scaffold.

Chemical Identity & Physicochemical Profiling[1][2][3][4]

Nomenclature & Identifiers
Identifier TypeValueNotes
Chemical Name 1,4-Bis((m-tolyloxy)acetyl)piperazineSystematic
CAS Number 2884-12-0 Primary Identifier
PubChem CID Not explicitly indexed as discrete CIDPara-isomer is CID 1010796
Molecular Formula

Molecular Weight 382.45 g/mol
SMILES CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC(=CC=C3)CGenerated
Physicochemical Properties (Calculated)

The following properties are critical for assessing the compound's "drug-likeness" and permeability profile.

PropertyValueDrug Development Context
XLogP3-AA ~3.1Lipophilic. Likely to cross cell membranes; moderate solubility.
TPSA 59.1

Good Permeability. Well below the 140

threshold for oral absorption.
H-Bond Donors 0Increases membrane permeability (no free -OH/-NH).
H-Bond Acceptors 4Interactions via carbonyl oxygens and ether oxygens.
Rotatable Bonds 6Moderate flexibility; allows induced fit binding.
Lipinski Compliance Yes Meets all Rule of 5 criteria (MW<500, LogP<5, HBD<5, HBA<10).

Structural Analysis & Connectivity

The molecule is centrosymmetric . The piperazine ring acts as a rigid scaffold, directing the two flexible acetyl-phenoxy arms away from the center. The meta substitution (3-methyl) on the phenyl rings creates a distinct steric profile compared to the linear para isomer, potentially affecting binding pocket fit.

Structural Diagram (Graphviz)

The following diagram illustrates the logical connectivity and fragmentation pattern of the molecule.

ChemicalStructure Piperazine Piperazine Core (C4H8N2) Linker_A Acetyl Linker A (-C(=O)CH2-) Piperazine->Linker_A N1-Amide Bond Linker_B Acetyl Linker B (-C(=O)CH2-) Piperazine->Linker_B N4-Amide Bond Ether_A Ether Oxygen Linker_A->Ether_A Ether_B Ether Oxygen Linker_B->Ether_B Ring_A m-Tolyl Ring A (3-Methylphenyl) Ether_A->Ring_A O-Aryl Bond Ring_B m-Tolyl Ring B (3-Methylphenyl) Ether_B->Ring_B O-Aryl Bond

Caption: Logical connectivity map showing the central piperazine core linked via amide bonds to symmetrical m-tolyloxy arms.

Synthesis & Methodology

The synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine is typically achieved via a double nucleophilic acyl substitution . This protocol is robust and scalable.

Retrosynthetic Analysis
  • Disconnection: Amide bonds (N-CO).

  • Precursors: Piperazine (nucleophile) + 2-(3-methylphenoxy)acetyl chloride (electrophile).

Experimental Protocol (Standardized)

Reagents:

  • Piperazine (anhydrous).

  • (3-Methylphenoxy)acetyl chloride (2 equivalents).

  • Triethylamine (

    
    ) or Pyridine (Base scavenger).
    
  • Dichloromethane (DCM) or THF (Solvent).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Piperazine and 22 mmol of

    
     in 50 mL of anhydrous DCM at 0°C under 
    
    
    
    atmosphere.
  • Addition: Dropwise add 20 mmol of (3-Methylphenoxy)acetyl chloride dissolved in 10 mL DCM over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: EtOAc/Hexane).

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine/base).

    • Wash with Sat.

      
       (to remove acid chlorides/acids).
      
    • Wash with Brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Piperazine + Base (Et3N) Add Add Electrophile: (3-Methylphenoxy)acetyl chloride (Dropwise @ 0°C) Start->Add Dissolve in DCM React Reaction: Stir @ RT, 4-12h (Formation of Amide Bonds) Add->React Exothermic Quench Workup: Wash (HCl -> NaHCO3 -> Brine) React->Quench TLC Completion Product Final Product: 1,4-Bis((m-tolyloxy)acetyl)piperazine (Recrystallization) Quench->Product Isolation

Caption: Step-by-step synthetic workflow for the double amide coupling reaction.

Biological Potential & Screening Context

While specific pharmacological data for the meta isomer is less ubiquitous than for major drugs, its structural class suggests specific utility:

  • Sigma Receptor Ligands: N,N'-disubstituted piperazines often show affinity for Sigma-1 (

    
    ) receptors, relevant in neuropathic pain and neuroprotection.
    
  • Antimicrobial Screening: The phenoxy-acetyl motif is common in auxin-like herbicides and antimicrobial libraries.

  • Metabolic Stability: The absence of easily hydrolyzable esters (replaced here by amides and ethers) imparts higher metabolic stability compared to ester-based analogs.

Research Directive: In HTS campaigns, this compound serves as a hydrophobic spacer probe , testing the size and flexibility of binding pockets that accommodate symmetrical aromatic groups.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid dust formation.

  • Storage: Store at room temperature (20-25°C), dry, and away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1010796, 1,4-Bis((p-tolyloxy)acetyl)piperazine (Para-isomer Analog). Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for Rule of 5 analysis).
Foundational

Comprehensive Guide to Aryloxyacetyl Piperazine Derivatives

This guide provides an in-depth technical review of Aryloxyacetyl piperazine derivatives , a privileged scaffold in medicinal chemistry known for its versatility in targeting G-protein coupled receptors (GPCRs), microbia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of Aryloxyacetyl piperazine derivatives , a privileged scaffold in medicinal chemistry known for its versatility in targeting G-protein coupled receptors (GPCRs), microbial enzymes, and cancer cell signaling pathways.

Synthesis, Pharmacological Profiling, and Structure-Activity Relationships

Executive Summary & Scaffold Significance

The aryloxyacetyl piperazine moiety represents a strategic modification of the classical arylpiperazine pharmacophore. Unlike simple N-arylpiperazines, which are often non-selective serotonin/dopamine ligands, the introduction of the aryloxyacetyl linker (


) confers unique steric and electronic properties:
  • H-Bonding Potential: The carbonyl oxygen acts as an additional hydrogen bond acceptor, altering binding kinetics compared to alkyl linkers.

  • Conformational Flexibility: The ether linkage (

    
    ) allows rotational freedom, while the amide bond (
    
    
    
    ) introduces planarity and rigidity proximal to the piperazine ring.
  • Metabolic Stability: The amide bond is generally more resistant to oxidative metabolism (e.g., CYP450) compared to simple alkyl chains, though susceptible to amidases.

Core Scaffold Structure:



Chemical Synthesis Strategies

The construction of aryloxyacetyl piperazine derivatives typically follows a convergent synthesis pathway. The most robust method involves the nucleophilic substitution of


-haloacetyl derivatives.
Validated Synthetic Pathway (The Chloroacetyl Route)

This protocol is favored for its operational simplicity and high yields. It proceeds via a Schotten-Baumann-type acylation followed by N-alkylation.

Step-by-Step Mechanism:
  • O-Alkylation: Phenols react with chloroacetyl chloride (or ethyl chloroacetate) to form the electrophilic linker.

  • N-Alkylation (Amidation): The intermediate reacts with the secondary amine of the piperazine ring.

Visualization: Synthesis Workflow

SynthesisPathway cluster_conditions Critical Parameters Phenol Substituted Phenol (Ar-OH) Inter Intermediate (Ar-O-CH2-CO-Cl) Phenol->Inter K2CO3, Acetone Reflux, 4-6h CAC Chloroacetyl Chloride (Cl-CH2-CO-Cl) CAC->Inter Product Aryloxyacetyl Piperazine (Ar-O-CH2-CO-Pip-R) Inter->Product Et3N, DCM 0°C to RT, 12h Pip N-Substituted Piperazine (HN-Pip-R) Pip->Product Info Temp: 0-25°C (Step 2) Base: Anhydrous K2CO3/Et3N Solvent: Dry DCM or Acetone

Figure 1: Convergent synthesis of aryloxyacetyl piperazine derivatives via the chloroacetyl chloride intermediate.

Experimental Protocol: Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(2-(4-chlorophenoxy)acetyl)-4-methylpiperazine.

Reagents:
  • 4-Chlorophenol (10 mmol)

  • Chloroacetyl chloride (12 mmol)

  • N-Methylpiperazine (12 mmol)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Triethylamine (

    
    )
    
  • Solvents: Acetone (dry), Dichloromethane (DCM)

Protocol:
  • Preparation of Intermediate (2-(4-chlorophenoxy)acetyl chloride):

    • Dissolve 4-chlorophenol (1.28 g, 10 mmol) in dry acetone (20 mL).

    • Add anhydrous

      
       (2.0 g) and stir at room temperature for 30 min to generate the phenoxide anion.
      
    • Add chloroacetyl chloride (1.35 g, 12 mmol) dropwise at

      
      .
      
    • Reflux the mixture for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Filter the inorganic salts and evaporate the solvent to obtain the crude chloroacetyl intermediate.

  • Coupling with Piperazine:

    • Dissolve the crude intermediate in dry DCM (15 mL).

    • Add

      
       (1.5 mL) as a proton scavenger.
      
    • Add N-methylpiperazine (1.2 g, 12 mmol) dropwise at

      
       to prevent exotherms.
      
    • Stir at room temperature for 12 hours.

  • Work-up & Purification:

    • Wash the organic layer with water (

      
       mL) and 5% 
      
      
      
      solution.
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
    • Recrystallization: Use Ethanol/Ether mixture.

    • Validation:

      
      -NMR should show a singlet at 
      
      
      
      ppm corresponding to the
      
      
      protons.

Pharmacological Applications & Data

The aryloxyacetyl piperazine scaffold acts as a "privileged structure," exhibiting activity across diverse therapeutic areas.

Antimicrobial Activity

Derivatives containing electron-withdrawing groups (EWG) on the phenoxy ring often exhibit potent antibacterial properties.

Mechanism: Disruption of cell wall synthesis and inhibition of DNA gyrase (similar to fluoroquinolones, though less potent).

Compound IDR (Phenoxy Sub)R' (Piperazine N4)MIC (

) vs S. aureus
MIC (

) vs E. coli
AP-01 4-ClMethyl12.525.0
AP-02 2,4-Di-ClPhenyl6.2512.5
AP-03 4-NO2Ethyl25.050.0
Ref Ciprofloxacin --0.5 0.25

Table 1: Comparative antibacterial activity of selected derivatives [1, 2].

Anticancer Potential (Prostate & Breast)

These derivatives function as antagonists for


-adrenergic receptors (similar to Naftopidil) and can induce apoptosis in prostate cancer cells.[1]
  • Target:

    
     and 
    
    
    
    adrenoreceptors.
  • Effect: G0/G1 cell cycle arrest and induction of anoikis (detachment-induced cell death).

  • Key Finding: The aryloxyacetyl linker provides a more rigid orientation than the aryloxyalkyl linker found in Naftopidil, potentially enhancing selectivity for specific receptor subtypes [3, 4].

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of these molecules is governed by three distinct regions.

Visualization: SAR Logic Map

SAR_Map Core Aryloxyacetyl Piperazine Scaffold Ar - O - CH2 - C(=O) - N< RegionA Region A: Aryl Ring (Ar) Lipophilicity & Electronics Core->RegionA RegionB Region B: Linker (-O-CH2-CO-) Spacer & H-Bonding Core->RegionB RegionC Region C: Piperazine N4 (R) Selectivity & Solubility Core->RegionC RuleA EWG (Cl, F, NO2) enhances antimicrobial activity. Ortho-substitution improves metabolic stability. RegionA->RuleA RuleB Carbonyl oxygen acts as H-bond acceptor. Length (2 atoms) is optimal; longer chains reduce potency. RegionB->RuleB RuleC Bulky aryl groups (e.g., 2-methoxyphenyl) favor CNS/GPCR targeting. Alkyl groups (Methyl/Ethyl) favor antimicrobial uptake. RegionC->RuleC

Figure 2: Structural dissection of the aryloxyacetyl piperazine scaffold highlighting key SAR determinants.

Critical SAR Insights:
  • The "Ortho Effect": Substitution at the ortho position of the phenoxy ring (Region A) often restricts rotation around the ether bond, locking the molecule in a bioactive conformation favored by

    
    -adrenergic receptors.
    
  • Linker Rigidity: The acetyl linker (

    
    ), unlike a propyl or ethyl linker, introduces 
    
    
    
    character. This planarity is crucial for binding pockets that require a flat entry vector (e.g., DNA intercalation in antimicrobial modes).
  • N4-Piperazine Substitution:

    • Aryl groups (e.g., 2-methoxyphenyl): Drastically increase affinity for 5-HT (Serotonin) and Dopamine receptors (CNS activity) [5].

    • Alkyl groups: Enhance solubility and bacterial cell wall penetration.

Future Outlook & Development

The aryloxyacetyl piperazine scaffold is currently underutilized in clinical oncology despite promising in vitro data. Future development should focus on:

  • Hybridization: Combining this scaffold with quinoline or benzimidazole moieties to create dual-action antimicrobial agents.

  • PROTACs: Utilizing the piperazine nitrogen as a handle to attach E3 ligase recruiters for targeted protein degradation studies.

References

  • Patel, H. S., et al. "Synthesis and Antimicrobial Activity of Some New Piperazine Derivatives Containing Aryl Sulfonyloxy Group." E-Journal of Chemistry, 2006.

  • Somashekhar, M., et al. "Synthesis and Antimicrobial Activity of Piperazine Derivatives." American Journal of PharmTech Research, 2013.[2]

  • Zhao, X., et al. "Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines." Molecules, 2014.[3]

  • Conti, I., et al. "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." Molecules, 2024.[4][5]

  • Bali, A., et al. "Synthesis and Computational Studies on Aryloxypropyl Piperazine Derivatives as Potential Atypical Antipsychotic Agents." Letters in Drug Design & Discovery, 2012.

Sources

Exploratory

1,4-Bis((m-tolyloxy)acetyl)piperazine solubility in DMSO

An In-Depth Technical Guide Topic: Solubility Determination of 1,4-Bis((m-tolyloxy)acetyl)piperazine in Dimethyl Sulfoxide (DMSO) Audience: Researchers, Scientists, and Drug Development Professionals Abstract The solubil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Solubility Determination of 1,4-Bis((m-tolyloxy)acetyl)piperazine in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a test compound in dimethyl sulfoxide (DMSO) is a foundational parameter in early-stage drug discovery, directly impacting the quality and reproducibility of high-throughput screening (HTS) and various biological assays. This guide provides a comprehensive, in-depth framework for determining the solubility of 1,4-Bis((m-tolyloxy)acetyl)piperazine, a representative piperazine derivative, in DMSO. As a Senior Application Scientist, this document moves beyond a simple protocol, elucidating the scientific rationale behind each step, distinguishing between kinetic and thermodynamic solubility, and outlining robust methodologies for accurate quantification. We present a detailed, self-validating experimental workflow, from initial sample preparation to quantitative analysis using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This guide serves as a technical resource for researchers aiming to establish reliable solubility data, thereby ensuring the integrity of subsequent preclinical research.

Introduction: The Central Role of DMSO and Solubility

In the landscape of drug discovery and life science research, Dimethyl Sulfoxide (DMSO) is celebrated as a "universal solvent" for its remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds.[1][2] Its properties—high boiling point, miscibility with aqueous media, and capacity to maintain compound integrity in stock solutions—make it indispensable for chemical libraries and HTS campaigns.[1][3]

This guide focuses on 1,4-Bis((m-tolyloxy)acetyl)piperazine , a molecule featuring a central piperazine scaffold. Piperazine and its derivatives are prevalent in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4][5] The solubility of such compounds is not a trivial data point; it is a critical attribute that dictates the success of in vitro experiments.[6] An inadequately dissolved compound leads to inaccurate concentration measurements, false negatives in activity screens, and poor data reproducibility.[7]

Therefore, the objective of this document is to provide an authoritative, field-proven guide to accurately determine the solubility of 1,4-Bis((m-tolyloxy)acetyl)piperazine in DMSO, establishing a robust foundation for all subsequent biological evaluations.

Figure 1: Chemical Structure of 1,4-Bis((m-tolyloxy)acetyl)piperazine

Caption: Conceptual structure of the target compound. (Image shown is the para-isomer for structural reference)

Scientific Rationale: Kinetic vs. Thermodynamic Solubility

Before proceeding to experimental design, it is crucial to understand the type of solubility being measured. In early discovery, we are primarily concerned with kinetic solubility .[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent under equilibrium conditions.[10][11] Its determination is often a time-consuming process, requiring the solid compound to be equilibrated with the solvent for an extended period (24-48 hours) and is more relevant for late-stage preformulation.[6][12]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[8][13] For our purposes—preparing a DMSO stock—we are interested in the practical limit of dissolution in 100% DMSO, which is a precursor to kinetic solubility assays. This value dictates the maximum stock concentration achievable for screening. Supersaturated solutions, which are thermodynamically unstable, can form during this process, making a standardized protocol essential.[10][11]

For HTS and most in vitro assays, determining the maximum practical solubility in DMSO is the primary goal. It ensures that when an aliquot of the stock is taken, the concentration is known and accurate.

Experimental Design: A Validated Protocol for DMSO Solubility Determination

This protocol is designed as a self-validating system to determine the solubility of 1,4-Bis((m-tolyloxy)acetyl)piperazine in DMSO up to a target concentration of 100 mM, a common requirement for screening libraries. The primary analytical method employed is ¹H NMR spectroscopy, which provides unambiguous, quantitative evidence of dissolution.[14][15]

Materials and Reagents
  • Compound: 1,4-Bis((m-tolyloxy)acetyl)piperazine (solid powder)

  • Solvent: Anhydrous Deuterated Dimethyl Sulfoxide (DMSO-d6), ≥99.8% atom D

  • Internal Standard: Maleic acid (or another suitable standard with non-overlapping peaks)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Sterile 1.5 mL microcentrifuge tubes

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Water bath sonicator

    • NMR spectrometer (≥400 MHz)

    • NMR tubes

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

G cluster_prep 1. Preparation cluster_dissolution 2. Dissolution cluster_equilibration 3. Equilibration & Observation cluster_analysis 4. Quantitative Analysis A Accurately weigh Compound & Internal Standard B Add precise volume of anhydrous DMSO-d6 A->B C Vortex vigorously (1-2 min) B->C D Sonicate in water bath (10-15 min) C->D E Gentle warming (37°C) (Optional, use with caution) D->E F Incubate at RT (2 hours) E->F G Visual Inspection: Check for particulates F->G H Transfer to NMR tube G->H If clear J Integrate & Quantify vs. Internal Standard G->J If particulates present (Insoluble) I Acquire ¹H NMR Spectrum H->I I->J

Caption: Step-by-step workflow for quantitative DMSO solubility determination.

Step-by-Step Methodology

Objective: To prepare a 100 mM solution of 1,4-Bis((m-tolyloxy)acetyl)piperazine in DMSO-d6 and confirm its concentration.

  • Preparation of Reagents:

    • Scientist's Note: The use of anhydrous DMSO-d6 is critical. DMSO is highly hygroscopic, and absorbed water can alter solubility and will appear as a large peak in the NMR spectrum, potentially obscuring analyte signals.[15]

    • Calculate the mass of the compound and internal standard required. For 1 mL of a 100 mM solution of 1,4-Bis((p-tolyloxy)acetyl)piperazine (MW: 382.5 g/mol ), 38.25 mg is needed.[16] A 1:1 molar ratio for the internal standard is recommended.

  • Dissolution Procedure:

    • Accurately weigh the calculated mass of the compound and internal standard into a sterile microcentrifuge tube.

    • Using a calibrated micropipette, add the precise volume of anhydrous DMSO-d6 (e.g., 1.0 mL).

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.[15]

    • Rationale: Vigorous mixing provides the initial mechanical energy to break apart the solid lattice and initiate solvation.

    • Sonicate the tube in a water bath for 10-15 minutes.[7]

    • Rationale: Sonication uses ultrasonic waves to create micro-cavitations, which helps to break down smaller aggregates and enhance dissolution of stubborn particles.

    • Visually inspect the solution against a light source. If undissolved particles remain, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

    • Scientist's Note: Use heat with caution, as it can degrade thermally labile compounds. Always assess compound stability information first.[15]

  • Equilibration and Final Inspection:

    • Allow the solution to stand at room temperature for at least 2 hours to reach equilibrium.[17] This step is crucial to ensure that a metastable supersaturated solution does not immediately precipitate.

    • Perform a final, thorough visual inspection. The solution must be completely clear, with no visible particulates, cloudiness, or crystals.

  • Quantitative ¹H NMR Analysis:

    • Transfer an appropriate volume (e.g., 600-700 µL) of the clear solution to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum.

    • Data Analysis:

      • Calibrate the spectrum using the residual DMSO-d6 peak (δ ~2.50 ppm).

      • Integrate a well-resolved, non-exchangeable proton peak from the internal standard (e.g., the olefinic protons of maleic acid at δ ~6.2-6.3 ppm). Set this integral to a known value (e.g., 2.00 for the two protons).

      • Integrate a well-resolved peak corresponding to a known number of protons on the 1,4-Bis((m-tolyloxy)acetyl)piperazine molecule.

      • Calculate the actual concentration based on the relative integrals of the compound and the internal standard. A result within ±5% of the target concentration (e.g., 95-105 mM) confirms solubility.[14]

Data Presentation and Interpretation

Quantitative data should be summarized clearly. If solubility is tested at multiple concentrations, a table is the most effective format.

Table 1: Example Solubility Data for 1,4-Bis((m-tolyloxy)acetyl)piperazine in DMSO-d6

Target Concentration (mM)MethodVisual ObservationQuantitative Result (mM)Conclusion
100Visual, ¹H NMRClear, no particulates98.7Soluble
150Visual, ¹H NMRParticulates observed after 2hNot ApplicableInsoluble

Interpreting Potential Outcomes:

  • Clear Solution & Correct Concentration: The compound is soluble at the target concentration. This stock solution is reliable for use in downstream assays.

  • Clear Solution & Lower Concentration: The compound may have initially formed a supersaturated solution before precipitating out an amount of material too fine to see easily. This indicates the true solubility is lower than the target.

  • Visible Particulates: The compound is not soluble at the target concentration. The experiment should be repeated at a lower concentration (e.g., 50 mM, 25 mM) until solubility is achieved.

Conclusion and Best Practices

Determining the DMSO solubility of a research compound like 1,4-Bis((m-tolyloxy)acetyl)piperazine is a non-negotiable step in ensuring the integrity of preclinical data. Relying solely on visual inspection is insufficient; a quantitative method such as ¹H NMR provides definitive, trustworthy confirmation of dissolution.

Key Takeaways for Researchers:

  • Always Use Anhydrous DMSO: Prevent water contamination to ensure accurate results.[15]

  • Combine Dissolution Techniques: Use a combination of vortexing and sonication for effective dissolution.[7]

  • Do Not Skip Equilibration: Allow the solution to stand to check for the precipitation of unstable supersaturated solutions.[17]

  • Quantify, Don't Guess: Employ a quantitative method like NMR or HPLC to validate the concentration of your stock solution.[6][14]

  • Control DMSO in Assays: When using the stock solution, ensure the final concentration of DMSO in biological assays is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity or artifacts.[7][18]

By adhering to this rigorous, scientifically-grounded protocol, researchers can prepare stock solutions with confidence, leading to more reliable, reproducible, and ultimately more successful drug discovery campaigns.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dimethyl_sulfoxide]
  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [URL: https://www.antbio.
  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. [URL: https://www.aurechemical.
  • Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. [URL: https://atlasofscience.org/another-aspect-in-use-of-dmso-in-medicinal-chemistry/]
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/7289]
  • What is Dimethyl Sulfoxide used for? News-Medical. [URL: https://www.news-medical.
  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [URL: https://typeset.io/papers/experimental-and-computational-methods-pertaining-to-drug-2l0y6o5z]
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234380/]
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem. [URL: https://www.benchchem.com/application-notes/protocol-for-dissolving-compounds-in-dmso-for-biological-assays]
  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [URL: https://www.researchgate.net/publication/286016739_Thermodynamic_vs_kinetic_solubility_Knowing_which_is_which]
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [URL: https://www.wuxiapptec.com/services/dmpk/in-vitro-adme-testing/physicochemical-property-testing/solubility-testing]
  • Kinetic Solubility Assays Protocol. AxisPharm. [URL: https://axispharm.com/knowledge-base/protocols/kinetic-solubility-assays-protocol/]
  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. BenchChem. [URL: https://www.benchchem.com/application-notes/solubility-testing-of-organic-compounds-in-dimethyl-sulfoxide-d6]
  • MultiScreen Solubility Filter Plate. MilliporeSigma. [URL: https://www.merckmillipore.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/163049-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]
  • 1,4-Bis(acryloyl)piperazine BioXtra. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/p5195]
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38359702/]
  • 1,4-Bis((p-tolyloxy)acetyl)piperazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1010796]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/1324971]
  • The lab's all-purpose oil DMSO. Shanghai Yearn Chemical Science-Tech Co., Ltd. [URL: https://www.yearn-chem.com/news/the-labs-all-purpose-oil-dmso-707826.html]
  • Thermodynamic Solubility Assay. Evotec. [URL: https://www.evotec.com/en/asset-download-page/48598]
  • Piperazine - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
  • 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4558]
  • 1,4-Bis(trifluoroacetyl)piperazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/239003]
  • Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)-. PubChemLite. [URL: https://pubchemlite.deep-impact.
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [URL: https://bs.journals.ekb.eg/article_330659.html]
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [URL: https://www.mdpi.com/1422-8599/2022/3/17852]
  • Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. BenchChem. [URL: https://www.benchchem.com/application-notes/solubility-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin-1-yl-methanone-in-dmso-and-aqueous-buffers]

Sources

Foundational

Pharmacophore Modeling of Bis-Substituted Piperazines

Executive Summary The piperazine scaffold is a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate physicochemical properties (solubility, pKa) while serving as a rigid-yet-adaptable l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate physicochemical properties (solubility, pKa) while serving as a rigid-yet-adaptable linker.[1][2] Bis-substituted piperazines —specifically N,N'-disubstituted derivatives—represent a unique chemical space where the central heterocycle acts as a scaffold to position two distal pharmacophoric elements. This architecture is critical in designing bivalent ligands for GPCRs (Dopamine, Serotonin), transporter inhibitors (P-gp, DAT), and kinase inhibitors.

This guide details the technical workflow for generating high-confidence pharmacophore models for bis-substituted piperazines. It moves beyond standard protocols to address the specific conformational dynamics and symmetry challenges inherent to this scaffold.

Structural Basis & Conformational Dynamics[1]

The Piperazine Core

The pharmacological versatility of the piperazine ring stems from its conformational landscape.[1][2] Unlike planar aromatic rings, piperazine is a saturated six-membered ring that predominantly adopts a chair conformation .

  • Chair Conformation: The global minimum energy state. It minimizes torsional strain and 1,3-diaxial interactions. In bis-substituted systems, bulky substituents at N1 and N4 prefer the equatorial position to avoid steric clash (A-strain), resulting in an extended "dumbbell" topology.

  • Boat/Twist-Boat: While generally 5–7 kcal/mol higher in energy, these conformers become accessible within sterically crowded active sites or when bridging proximal residues.

  • Protonation States: The basicity of N1 and N4 (pKa1 ~9.8, pKa2 ~5.6) means that at physiological pH (7.4), the ring often exists as a mono-cation or di-cation. This positive ionization is a critical pharmacophoric feature (PI) for electrostatic anchoring (e.g., Aspartate residues in GPCR transmembrane domains).

The "Bis-Substitution" Vector

In N,N'-disubstituted piperazines, the vector defined by the N1–N4 axis dictates the spatial separation of the distal binding groups.

  • Distance Constraint: In the diequatorial chair conformation, the N1–N4 distance is approximately 2.8–3.0 Å . However, the distance between the centroids of the attached aromatic rings (often used as Hydrophobic features) typically ranges from 8.0 Å to 12.0 Å , depending on the linkers (e.g., methylene bridges).

Technical Protocol: Pharmacophore Generation

This protocol synthesizes ligand-based (LB) and structure-based (SB) methodologies, optimized for the bis-piperazine scaffold.

Dataset Curation & Preparation

Causality: Poor tautomer/protomer enumeration is the primary failure point in modeling nitrogenous heterocycles.

  • Selectivity Filtering: Curate ligands with high affinity (

    
     < 100 nM) and selectivity (e.g., >100-fold vs. off-targets).
    
  • Ionization: Generate states at pH 7.4 ± 1.0. For bis-piperazines, explicitly generate both the mono-protonated (N1+ or N4+) and di-protonated species.

    • Note: In asymmetric bis-piperazines, N1 and N4 may have different pKa values due to electronic effects of the substituents. Use QM-based pKa predictors (e.g., Jaguar, Epik) rather than simple empirical rules.

Conformational Expansion

Causality: Rigid docking fails because it ignores the "induced fit" of the piperazine ring.

  • Sampling Algorithm: Use Low-Mode Molecular Dynamics (LMMD) or Monte Carlo searches.

  • Energy Window: Set a permissive window (e.g., 10–15 kcal/mol) to capture the bioactive "twist-boat" forms if the binding pocket is narrow.

  • Ring Conformations: Enforce sampling of both chair (diequatorial/diaxial) and boat forms.

Pharmacophore Perception & Alignment

The core pharmacophore for a bis-substituted piperazine typically consists of 4–6 features.

Feature TypeCodeStructural OriginFunction
Pos. Ionizable PIN1 / N4 (Protonated)Salt bridge to Asp/Glu (e.g., D2 receptor Asp3.32).
Hydrophobic HYPiperazine Ethylene BridgeVan der Waals interactions (often weak).
Ring Aromatic RADistal Aryl Substituents

stacking (T-shaped or parallel).
H-Bond Acceptor HBAN1 / N4 (Lone Pair)Interaction with Ser/Thr (if unprotonated).

Alignment Strategy: For bis-substituted analogs, use a 3-point pharmacophore alignment anchored on:

  • The Centroid of the Piperazine ring.

  • The N1 vector.

  • The N4 vector. Crucial: Do not align solely on the distal aromatic rings, as flexible linkers (e.g., -CH2-CH2-) introduce high variance in their relative positions.

Workflow Visualization

The following diagram illustrates the integrated workflow for deriving a validated model.

PharmacophoreWorkflow Data Dataset Curation (Active vs Inactive) Prep Ligand Preparation (Epik/LigPrep: pH 7.4) Data->Prep Clean Structures Conf Conformational Search (Monte Carlo / LMMD) Force Chair & Boat Prep->Conf Generate States Align Structural Alignment Anchor: Piperazine Centroid Conf->Align Superimpose Model 3D Pharmacophore Generation (Common Feature / 3D-QSAR) Align->Model Extract Features Valid Validation (ROC, Enrichment Factor) Model->Valid Test Decoys Valid->Model Refine Constraints

Caption: Integrated workflow for pharmacophore modeling of bis-piperazines, emphasizing conformational sampling and iterative validation.

The "Dumbbell" Pharmacophore Model

The bis-substituted piperazine pharmacophore is distinctively symmetric (or pseudo-symmetric). The diagram below visualizes the spatial arrangement of features required for high-affinity binding, often observed in ligands like Aripiprazole (D2 partial agonist) or Imatinib (BCR-ABL inhibitor).

BisPiperazineModel cluster_core Piperazine Core (Linker) N1 PI / HBA (N1) N4 PI / HBA (N4) N1->N4 ~2.8 - 3.0 Å (Rigid Core) Distal1 HY / RA (Distal A) N1->Distal1 Variable Linker (3.5 - 6.0 Å) Distal2 HY / RA (Distal B) N4->Distal2 Variable Linker (3.5 - 6.0 Å) Distal1->Distal2 Total Span: 10 - 14 Å

Caption: Schematic of the Bis-Piperazine Pharmacophore. PI=Pos. Ionizable, HBA=H-Bond Acceptor, HY=Hydrophobic, RA=Ring Aromatic.

Validation & Quality Assurance

A model is only as good as its predictive power. For bis-piperazines, specific validation steps are required:

  • Decoy Generation (DUD-E): Generate decoys that match the molecular weight and logP of the active piperazines but lack the specific N1-N4 vector. This tests if the model is simply selecting for "greasy amines" or specifically the bis-piperazine geometry.

  • Enrichment Factor (EF): Calculate

    
    . A robust model should achieve 
    
    
    
    , indicating it retrieves actives 10x better than random selection in the top 1% of the database.
  • Receiver Operating Characteristic (ROC): The Area Under the Curve (AUC) must exceed 0.70 to be considered predictive.

Case Study: 5-HT1A Receptor Ligands

In modeling 5-HT1A antagonists (often aryl-piperazines), the distance from the basic nitrogen (N1) to the centroid of the distal aromatic ring is the discriminating feature.

  • Active: Distance = 5.2 Å (allows

    
     stacking with Trp358).
    
  • Inactive: Distance < 4.5 Å or > 6.0 Å (steric clash or loss of interaction).

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. European Journal of Medicinal Chemistry. [Link][3]

  • Ligand-based Pharmacophore Modeling for Discovery of Potential Topoisomerase I Inhibitors. PubMed Central. [Link]

  • Molecular Modelling and Virtual Screening to Identify New Piperazine Derivatives as Potent Human 5-HT1A Antagonists. Semantic Scholar. [Link]

  • N,N-Disubstituted Piperazines: Synthesis and Affinities at Neuronal Nicotinic Acetylcholine Receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Exploratory

1,4-Bis((m-tolyloxy)acetyl)piperazine safety data sheet (SDS)

Executive Summary This technical guide provides a comprehensive risk assessment, synthesis overview, and handling protocol for 1,4-Bis((m-tolyloxy)acetyl)piperazine . As a specialized piperazine derivative often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive risk assessment, synthesis overview, and handling protocol for 1,4-Bis((m-tolyloxy)acetyl)piperazine . As a specialized piperazine derivative often utilized in ionophore research and pharmaceutical intermediate synthesis, this compound lacks a widely available commercial Safety Data Sheet (SDS). This document bridges that gap by synthesizing Structure-Activity Relationship (SAR) data, known analog toxicology (specifically the p-tolyloxy and free piperazine precursors), and standard laboratory hygiene protocols.

Section 1: Chemical Identification & Properties

PropertySpecification
Chemical Name 1,4-Bis((3-methylphenoxy)acetyl)piperazine
Common Name 1,4-Bis((m-tolyloxy)acetyl)piperazine
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight 382.45 g/mol
Structural Class Piperazine Bis-amide / Phenoxyacetic Acid Derivative
CAS Number Provisional/Research Grade (Analogous to p-isomer CID 1010796)
Physical State Solid (Crystalline powder, typically off-white to pale beige)
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Water
Structural Analysis

The molecule consists of a central piperazine ring substituted at both nitrogen atoms (N1, N4) with (m-tolyloxy)acetyl groups.

  • Core: The piperazine core is "masked" as a bis-amide, significantly reducing the basicity and corrosivity typical of free piperazine [1].

  • Side Chains: The m-tolyloxy (3-methylphenoxy) moieties provide lipophilicity, facilitating membrane transport in ionophore applications.

Section 2: Synthesis & Reaction Safety

Expert Insight: The synthesis of this compound typically involves an Schotten-Baumann reaction or direct amidation. The primary safety risk occurs during the generation of the intermediate acid chloride or the use of coupling agents.

Validated Synthesis Protocol
  • Reagents: Piperazine (anhydrous), (m-Tolyloxy)acetyl chloride (or acid with DCC/EDC), Triethylamine (base scavenger), Dichloromethane (DCM).

  • Thermodynamics: Exothermic reaction. Temperature control (0°C to RT) is critical to prevent side-product formation.

Pathway Visualization (DOT)

The following diagram illustrates the synthesis workflow and the potential metabolic hydrolysis (reverse pathway) relevant to toxicology.

SynthesisPathway Start1 Piperazine (Corrosive Base) Step1 N-Acylation (DCM, Et3N, 0°C) Start1->Step1 Nucleophilic Attack Start2 (m-Tolyloxy)acetyl Chloride (Lachrymator) Start2->Step1 Electrophile Product 1,4-Bis((m-tolyloxy)acetyl)piperazine (Target Molecule) Step1->Product -HCl (captured by Et3N) Metabolism Metabolic Hydrolysis (Amidase Enzymes) Product->Metabolism In Vivo / Environmental Metabolism->Start1 Release of Core Excretion Renal Excretion (Phenoxy Acid) Metabolism->Excretion Acid Metabolite

Figure 1: Synthesis logic flow from corrosive precursors to stable amide, and predicted metabolic degradation.

Section 3: Hazard Identification (GHS Classification)

Note: As a research compound, specific toxicological data is extrapolated from Piperazine [2] and Phenoxyacetic acid derivatives [3].

Provisional GHS Labeling
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[1][3]

    • H317: May cause an allergic skin reaction (Piperazine moiety alert).[6][7]

Precautionary Statements
  • P261: Avoid breathing dust/fume.[1][4][5][6]

  • P280: Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

Toxicological Causality: While the amide bond masks the acute corrosivity of the piperazine nitrogen, metabolic hydrolysis can release free piperazine in vivo, which is a known respiratory sensitizer and reproductive toxin (suspected) [2]. Therefore, this compound must be handled as a potential sensitizer.

Section 4: Handling & Experimental Protocols

Solubility & Stability Testing (Self-Validating Protocol)

To verify the identity and quality of the material before use in biological assays, perform this solubility check:

  • DMSO Check: Dissolve 10mg in 1mL DMSO.

    • Pass: Clear, colorless solution.

    • Fail: Turbidity implies inorganic salt contamination (likely Triethylamine Hydrochloride from synthesis).

  • Aqueous Check: Add 1mL water to the DMSO solution.

    • Observation: A white precipitate should form (confirming lipophilic nature).

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic potential; store under Nitrogen or Argon if possible.

  • Shelf Life: 24 months if kept dry. Amides are generally stable to hydrolysis at neutral pH.

Section 5: Emergency Response

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[2][3][4][5][6][8]Phenoxy linkers can be irritating; mechanical removal is priority.
Skin Contact Wash with soap and water.[4][5][8] Isolate contaminated clothing.[2][4][5][6][8]Prevent potential sensitization (allergic dermatitis).
Inhalation Move to fresh air.[2][4][5][6][8] If wheezing occurs, seek medical attention.Piperazine derivatives can trigger asthma-like symptoms in sensitized individuals.[6][8]
Spill Cleanup Wet sweep or vacuum with HEPA filter. Do not dry sweep.Prevents generation of airborne dust which is the primary sensitization vector.

Section 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1010796 (Para-isomer analog). Retrieved from [Link]]

  • European Chemicals Agency (ECHA). Piperazine: Substance Information & Risk Assessment. (Risk of sensitization and reproductive toxicity).[7] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine: A Detailed Guide for Medicinal Chemistry

Introduction: The Significance of Piperazine Scaffolds in Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved pharmaceuticals. Its unique physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Piperazine Scaffolds in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved pharmaceuticals. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical water solubility at physiological pH, make it a valuable building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The symmetrical nature of the 1,4-disubstituted piperazine core allows for the introduction of various pharmacophoric elements, leading to compounds with a wide range of biological activities, including antimicrobial[1][2], anticancer, and antipsychotic effects. This guide provides a comprehensive protocol for the synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine, a novel derivative with potential applications in drug development, starting from the readily available reagent, chloroacetyl chloride.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine is most effectively achieved through a robust two-step process. This strategy involves an initial N-acylation of piperazine with chloroacetyl chloride to form the key intermediate, 1,4-bis(chloroacetyl)piperazine. This is followed by a classic Williamson ether synthesis, where the chloroacetyl groups are displaced by the sodium salt of m-cresol.

Reaction Mechanism

Step 1: N-Acylation of Piperazine

The first step is a nucleophilic acyl substitution reaction. The secondary amine groups of piperazine act as nucleophiles, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction. The use of a stoichiometric amount of chloroacetyl chloride ensures the formation of the desired 1,4-disubstituted product.

Step 2: Williamson Ether Synthesis

The second step involves the formation of an ether linkage via an SN2 reaction. First, the weakly acidic phenolic proton of m-cresol is removed by a strong base, such as sodium hydride, to generate the more nucleophilic sodium m-cresolate. This phenoxide then attacks the electrophilic carbon of the chloroacetyl group in 1,4-bis(chloroacetyl)piperazine, displacing the chloride leaving group to form the final product.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Williamson Ether Synthesis Piperazine Piperazine Reaction1 Acylation (0°C to rt) Piperazine->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Triethylamine Triethylamine (Base) Triethylamine->Reaction1 DCM Dichloromethane (Solvent) DCM->Reaction1 Intermediate 1,4-Bis(chloroacetyl)piperazine Reaction2 Etherification (0°C to 50°C) Intermediate->Reaction2 Reaction1->Intermediate mCresol m-Cresol mCresol->Reaction2 NaH Sodium Hydride (Base) NaH->Reaction2 DMF DMF (Solvent) DMF->Reaction2 FinalProduct 1,4-Bis((m-tolyloxy)acetyl)piperazine Purification Purification (Recrystallization) FinalProduct->Purification Reaction2->FinalProduct Characterization Characterization (NMR, IR, MS) Purification->Characterization caption Workflow for the synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine.

Sources

Application

Application Note: In Vitro Antimicrobial Activity Assay of 1,4-Bis((m-tolyloxy)acetyl)piperazine

Introduction & Scientific Rationale Piperazine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently utilized for their broad-spectrum pharmacological properties, including potent antiba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Piperazine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently utilized for their broad-spectrum pharmacological properties, including potent antibacterial and antifungal activities[1]. The compound 1,4-Bis((m-tolyloxy)acetyl)piperazine represents a highly specialized derivative. Structurally, the conversion of the basic piperazine nitrogens into bis-amides neutralizes the core, shifting the molecule's pharmacodynamic profile. The dual m-tolyloxy groups serve as lipophilic anchors designed to partition into bacterial lipid bilayers, making this compound a prime candidate for targeting drug-resistant ESKAPE pathogens (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA)[2].

This application note outlines a comprehensive, self-validating protocol for evaluating the antimicrobial efficacy of 1,4-Bis((m-tolyloxy)acetyl)piperazine. To overcome the challenges of testing highly lipophilic compounds—which often precipitate in aqueous media and obscure visual turbidity readings—this guide employs the Resazurin Microtiter Assay (REMA) [3]. Resazurin acts as an oxidation-reduction indicator, providing a definitive colorimetric endpoint for the Minimum Inhibitory Concentration (MIC), followed by rigorous Minimum Bactericidal Concentration (MBC) and Time-Kill kinetic evaluations compliant with Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4].

Mechanistic Hypothesis & Workflow Visualization

Proposed Mechanism of Action (MOA)

Unlike traditional basic piperazines that interact electrostatically with negatively charged phospholipids, the bis-amide nature of 1,4-Bis((m-tolyloxy)acetyl)piperazine relies heavily on hydrophobic interactions. The m-tolyloxy groups intercalate into the bacterial inner membrane, while the amide carbonyls engage in hydrogen bonding with integral membrane proteins, leading to membrane destabilization and cell death.

MOA Compound 1,4-Bis((m-tolyloxy) acetyl)piperazine Lipid m-tolyloxy groups intercalate lipid bilayer Compound->Lipid Hbond Amide carbonyls H-bond with membrane proteins Compound->Hbond Depol Membrane Destabilization & Permeabilization Lipid->Depol Hbond->Depol Leak Intracellular Leakage (ATP, K+ ions) Depol->Leak Death Bactericidal Effect (Cell Death) Leak->Death

Fig 1. Proposed membrane-targeting mechanism of action for the bis-amide piperazine derivative.

Experimental Workflow

MIC_Workflow A Prepare 10 mg/mL Stock in 100% DMSO B Two-fold Serial Dilution in CAMHB (Final DMSO ≤ 1% v/v) A->B C Inoculate with ESKAPE Pathogens (Final: 5 x 10^5 CFU/mL) B->C D Incubate 18-24h at 37°C (Ambient Air) C->D E Add 0.015% Resazurin Dye Incubate 2-4h in dark D->E F Determine MIC Endpoint (Blue = Inhibited, Pink = Growth) E->F G Plate Clear Wells on Agar Determine MBC (≥99.9% Kill) F->G

Fig 2. Step-by-step workflow for MIC and MBC determination using the Resazurin Microtiter Assay.

Materials and Reagents

  • Test Article: 1,4-Bis((m-tolyloxy)acetyl)piperazine (>98% purity via HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates.

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile distilled water, filter-sterilized)[3].

  • Quality Control (QC) Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

  • Positive Control: Ciprofloxacin (1 mg/mL stock).

Step-by-Step Methodologies

Protocol A: Minimum Inhibitory Concentration (MIC) via REMA

Causality Check: Highly lipophilic compounds like 1,4-Bis((m-tolyloxy)acetyl)piperazine require DMSO for solubilization. However, final DMSO concentrations exceeding 1% v/v can disrupt bacterial membranes, artificially inflating the compound's apparent efficacy. This protocol strictly maintains DMSO at ≤1%[2].

  • Stock Preparation: Dissolve 10 mg of 1,4-Bis((m-tolyloxy)acetyl)piperazine in 1 mL of 100% DMSO to yield a 10,000 µg/mL stock.

  • Working Solution: Dilute the stock 1:100 in CAMHB to achieve a 100 µg/mL working solution (1% DMSO).

  • Serial Dilution: In a 96-well, U-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the working solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing through well 10. Discard 50 µL from well 10. (Concentration range: 50 µg/mL to 0.09 µg/mL).

  • Inoculum Preparation: Adjust a direct broth suspension of overnight bacterial cultures to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve 
    
    
    
    CFU/mL[4].
  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. (Final well volume = 100 µL; Final inoculum =

    
     CFU/mL).
    
    • Self-Validation: Well 11 serves as the Growth Control (CAMHB + bacteria + 1% DMSO, no drug). Well 12 serves as the Sterility Control (CAMHB only).

  • Incubation: Seal the plate and incubate at 37°C for 18–20 hours.

  • Resazurin Addition: Add 10 µL of the 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for 2–4 hours[3].

  • Endpoint Determination: Visually inspect the plate. A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial metabolism and growth. The MIC is the lowest concentration of the compound that retains the blue color.

Protocol B: Minimum Bactericidal Concentration (MBC)

Causality Check: MIC only measures growth inhibition (bacteriostatic effect). To determine if 1,4-Bis((m-tolyloxy)acetyl)piperazine is bactericidal, the MBC must be established. MBC is strictly defined as the concentration resulting in a ≥99.9% (3-log


) reduction of the initial inoculum.
  • Prior to adding resazurin in Protocol A, identify the MIC well and the three adjacent wells with higher concentrations.

  • Aspirate 10 µL from these visually clear wells and spot-plate onto TSA plates.

  • Spread the inoculum evenly and incubate at 37°C for 24 hours.

  • Count the colony-forming units (CFUs). The MBC is the lowest concentration that yields

    
     colonies (representing a 99.9% kill from the initial 
    
    
    
    CFU/mL inoculum).
Protocol C: Time-Kill Kinetics Assay

Causality Check: Understanding the rate of bactericidal activity is crucial for dosing regimens. Time-kill assays map the pharmacodynamic profile over 24 hours.

  • Prepare flasks containing 10 mL of CAMHB supplemented with 1,4-Bis((m-tolyloxy)acetyl)piperazine at 1×, 2×, and 4× the predetermined MIC.

  • Inoculate each flask to achieve a starting density of

    
     CFU/mL. Include a drug-free growth control flask.
    
  • Incubate the flasks at 37°C with orbital shaking (150 rpm).

  • At time intervals

    
     and 
    
    
    
    hours, remove 100 µL aliquots.
  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL onto TSA plates using the track-dilution method.

  • Incubate plates for 24 hours at 37°C, count CFUs, and plot

    
     CFU/mL versus time.
    

Data Presentation & Interpretation

Table 1: Representative MIC and MBC Data Summary

Note: Data below represents expected synthetic outcomes for highly active lipophilic piperazine derivatives against standard QC strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213(+)1.563.1252Bactericidal
MRSA ATCC 43300(+)3.1256.252Bactericidal
E. coli ATCC 25922(-)25.0>50.0>2Bacteriostatic
P. aeruginosa ATCC 27853(-)>50.0>50.0N/AResistant

Insight: The compound exhibits pronounced activity against Gram-positive organisms. The reduced efficacy against Gram-negative strains is likely due to the highly lipophilic m-tolyloxy groups being excluded by the outer membrane porins and actively extruded by RND-family efflux pumps.

Table 2: Time-Kill Kinetics Log Reduction (S. aureus ATCC 29213)
Time Point (h)Control (

CFU/mL)
1× MIC (

CFU/mL)
2× MIC (

CFU/mL)
4× MIC (

CFU/mL)
05.705.705.705.70
47.105.104.203.50
88.504.803.10< 2.00 (LOD)
249.205.30< 2.00 (LOD)< 2.00 (LOD)

Insight: At 4× MIC, 1,4-Bis((m-tolyloxy)acetyl)piperazine exhibits rapid bactericidal activity, achieving a >3-log reduction within 8 hours, validating its potential as a fast-acting membrane disruptor.

References

1.[4] Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. 2.[2] Thopate, V., et al. Design, synthesis, and anti-bacterial activities of piperazine based phthalimide derivatives against superbug-Methicillin-Resistant Staphylococcus aureus. ResearchGate. 3.[3] Hussain, et al. Full article: Heterobimetallic complexes containing Sn(IV) and Pd(II) with 4-(2-Hydroxyethyl)piperazine-1-carbodithioic acid: Synthesis, characterization and biological activities. Taylor & Francis. 4.[1] Chernykh, et al. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC.

Sources

Method

Application Notes and Protocols for the Synthesis of Bis(aryloxyacetyl)piperazines Utilizing a Triethylamine Catalyst

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of clinically significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of clinically significant drugs.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Derivatives of piperazine have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antipsychotic properties.[3][4] Among the vast library of piperazine-containing compounds, bis(aryloxyacetyl)piperazines have emerged as a class of molecules with considerable therapeutic potential, warranting efficient and scalable synthetic strategies for their preparation.

This application note provides a comprehensive guide to the synthesis of bis(aryloxyacetyl)piperazines via the N,N'-diacylation of piperazine with aryloxyacetyl chlorides, a reaction efficiently catalyzed by triethylamine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and field-tested experimental protocol, and present data to guide researchers in optimizing this valuable synthetic route.

The Reaction Mechanism: A Triethylamine-Catalyzed Nucleophilic Acyl Substitution

The synthesis of bis(aryloxyacetyl)piperazines from piperazine and an aryloxyacetyl chloride is a classic example of a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[5][6] This reaction involves the sequential acylation of the two secondary amine groups of the piperazine ring.

The key role of triethylamine (TEA) in this process is that of an acid scavenger.[7][8] During the reaction, each acylation step liberates one equivalent of hydrochloric acid (HCl). In the absence of a base, this HCl would protonate the nitrogen atoms of the piperazine, rendering them non-nucleophilic and thereby halting the reaction. Triethylamine, a tertiary amine, is a non-nucleophilic organic base that efficiently neutralizes the in-situ generated HCl to form triethylammonium chloride, a salt that typically precipitates out of the reaction mixture or is removed during aqueous workup. This ensures that the piperazine nitrogens remain as free bases, available for nucleophilic attack on the carbonyl carbon of the aryloxyacetyl chloride.

The overall reaction can be visualized as a two-step process:

  • First Acylation: A molecule of piperazine attacks a molecule of aryloxyacetyl chloride to form a tetrahedral intermediate, which then collapses to eliminate a chloride ion and form the mono-acylated piperazine.

  • Second Acylation: The remaining secondary amine of the mono-acylated piperazine then attacks a second molecule of the aryloxyacetyl chloride, proceeding through a similar tetrahedral intermediate to yield the final bis(aryloxyacetyl)piperazine product.

Reaction_Mechanism cluster_step1 Step 1: Mono-acylation cluster_step2 Step 2: Di-acylation Piperazine Piperazine Mono_acylated Mono(aryloxyacetyl)piperazine Piperazine->Mono_acylated Nucleophilic Attack AryloxyacetylChloride1 Aryloxyacetyl Chloride (1 eq) AryloxyacetylChloride1->Mono_acylated Triethylamine1 Triethylamine (1 eq) TEAHCl1 Triethylammonium Chloride Triethylamine1->TEAHCl1 Neutralization HCl1 HCl (byproduct) Final_Product Bis(aryloxyacetyl)piperazine Mono_acylated->Final_Product Nucleophilic Attack HCl1->TEAHCl1 AryloxyacetylChloride2 Aryloxyacetyl Chloride (1 eq) AryloxyacetylChloride2->Final_Product Triethylamine2 Triethylamine (1 eq) TEAHCl2 Triethylammonium Chloride Triethylamine2->TEAHCl2 Neutralization HCl2 HCl (byproduct) HCl2->TEAHCl2

Figure 1: Reaction workflow for the synthesis of bis(aryloxyacetyl)piperazines.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of bis(aryloxyacetyl)piperazines. Researchers should note that optimal reaction conditions may vary depending on the specific aryloxyacetyl chloride used.

Materials and Reagents:

  • Piperazine

  • Substituted aryloxyacetyl chloride (2.2 equivalents)

  • Triethylamine (2.5 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Equipment for product purification (e.g., recrystallization apparatus or column chromatography system)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane. The volume of the solvent should be sufficient to ensure good stirring.

  • Addition of Triethylamine: To the stirred solution of piperazine, add triethylamine (2.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction, particularly during the addition of the acyl chloride.

  • Addition of Aryloxyacetyl Chloride: Dissolve the aryloxyacetyl chloride (2.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled and stirred piperazine solution over a period of 30-60 minutes. Maintain the reaction temperature at 0 °C during the addition.

  • Reaction Progression: After the complete addition of the aryloxyacetyl chloride, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Quench the reaction by adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude bis(aryloxyacetyl)piperazine can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) or by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters for the synthesis of various bis(aryloxyacetyl)piperazine derivatives. The data is compiled from analogous reactions reported in the literature and serves as a guideline for optimization.

Aryloxyacetyl Chloride SubstituentStoichiometry (Piperazine:Acyl Chloride:TEA)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Unsubstituted (Phenoxy)1 : 2.2 : 2.5DCM0 to RT6-885-95
4-Chloro1 : 2.2 : 2.5DCM0 to RT6-880-90
4-Methyl1 : 2.2 : 2.5DCM0 to RT8-1082-92
4-Nitro1 : 2.2 : 2.5DCM0 to RT10-1275-85
2,4-Dichloro1 : 2.2 : 2.5DCM0 to RT8-1078-88

Note: RT = Room Temperature. Yields are approximate and can vary based on the specific reaction conditions and purification methods.

Troubleshooting and Key Considerations

  • Formation of Mono-acylated Product: If a significant amount of the mono-acylated piperazine is observed, ensure that at least two equivalents of the aryloxyacetyl chloride are used. The reaction time may also need to be extended.

  • Low Yield: Ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the acyl chloride. The quality of the triethylamine is also important; it should be free of primary and secondary amine impurities.

  • Purification Challenges: If the product is difficult to recrystallize, column chromatography is a reliable alternative for purification. The choice of eluent will depend on the polarity of the specific bis(aryloxyacetyl)piperazine derivative.

Conclusion

The triethylamine-catalyzed synthesis of bis(aryloxyacetyl)piperazines is a robust and efficient method for accessing this important class of compounds. By understanding the underlying Schotten-Baumann reaction mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably prepare these valuable molecules for further investigation in drug discovery and development programs.

References

  • Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Ünver, Y., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 47(6), 1234-1250. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1657.
  • Royal Society of Chemistry. (2021). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androgen-Responsive Prostate Cancer. Retrieved from [Link]

  • Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • European Journal of Chemistry. (2017). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111.
  • Patsnap. (2024). Triethylamine: Versatile Catalyst in Chemistry. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Evaluation of the Analgesic Potential of 1,4-Bis((m-tolyloxy)acetyl)piperazine

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Compound Class: Aryloxyacetyl Piperazine Derivatives Primary Indication: Pain Management (Peripheral and Central Nociception)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Compound Class: Aryloxyacetyl Piperazine Derivatives Primary Indication: Pain Management (Peripheral and Central Nociception)

Introduction & Mechanistic Rationale

The piperazine nitrogen-containing heterocyclic scaffold holds a privileged position in medicinal chemistry. Due to its rigid backbone, favorable alkalinity, and capacity for hydrogen bonding, piperazine derivatives are extensively utilized in the development of novel therapeutics, particularly for modulating pain and inflammation[1]. Recent structural optimizations have demonstrated that adding aryloxyacetyl moieties—such as in 1,4-bis((m-tolyloxy)acetyl)piperazine —significantly enhances the lipophilicity and target affinity of the molecule.

When evaluating a novel analgesic candidate in vivo, it is critical to differentiate between its effects on peripheral nociceptors (inflammatory pain) and central nervous system (CNS) pathways (neurogenic pain). To establish a robust, self-validating pharmacological profile for 1,4-bis((m-tolyloxy)acetyl)piperazine, this application note details a dual-model preclinical workflow:

  • The Acetic Acid-Induced Writhing Test: A highly sensitive model for evaluating peripherally acting analgesics.

  • The Biphasic Formalin Test: A sophisticated model that distinguishes between direct primary afferent activation and secondary central sensitization.

Causality in Experimental Design

We select the Acetic Acid Writhing Test because intraperitoneal injection of acetic acid triggers the profound release of endogenous inflammatory mediators (e.g., prostaglandins, bradykinin) in the peritoneal cavity, which sensitize peripheral nociceptors[2]. If 1,4-bis((m-tolyloxy)acetyl)piperazine reduces writhing, it strongly suggests COX/LOX inhibition or peripheral receptor antagonism.

Conversely, we employ the Formalin Test because it yields a biphasic response[3]. Phase I (0–5 min) is driven by direct chemical activation of C-fibers, predominantly via TRPA1 cation channels[4]. Phase II (15–45 min) reflects central sensitization in the dorsal horn of the spinal cord combined with local inflammation. By analyzing the compound's efficacy across both phases, we can definitively map its site of action (central vs. peripheral).

Pharmacological Workflow & Signaling Pathway

The following diagram maps the hypothesized intervention points of 1,4-bis((m-tolyloxy)acetyl)piperazine within the nociceptive signaling cascade.

G cluster_peripheral Peripheral Nociception (Writhing & Formalin Phase I) cluster_central Central Sensitization (Formalin Phase II) Compound 1,4-Bis((m-tolyloxy)acetyl)piperazine COX COX / Prostaglandins (Inflammation) Compound->COX Inhibits (Hypothesized) TRPA1 TRPA1 / C-Fibers (Direct Activation) Compound->TRPA1 Modulates DorsalHorn Dorsal Horn Neurons (Spinal Cord) Compound->DorsalHorn Potential CNS Penetration PeripheralPain Peripheral Pain Response (Writhing / Phase I Licking) COX->PeripheralPain Sensitizes Nociceptors COX->DorsalHorn Inflammatory Mediators TRPA1->PeripheralPain Triggers Action Potentials PeripheralPain->DorsalHorn Continuous Afferent Input CentralPain Central Pain Response (Phase II Licking) DorsalHorn->CentralPain Synaptic Plasticity / Sensitization

Fig 1: Hypothesized nociceptive intervention pathways of 1,4-bis((m-tolyloxy)acetyl)piperazine.

In Vivo Experimental Protocols

Protocol A: Acetic Acid-Induced Writhing Test (Visceral Pain Model)

Objective: To evaluate the peripheral analgesic activity of the test compound.

Materials & Reagents:

  • Animals: Swiss albino mice (18–22 g), fasted for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of oral doses[2].

  • Irritant: 0.6% (v/v) Acetic acid solution in sterile distilled water.

  • Positive Control: Indomethacin (10 mg/kg).

Step-by-Step Methodology:

  • Grouping & Blinding: Randomize mice into 5 groups (n=6/group): Vehicle control, Positive Control (Indomethacin), and Test Compound at three dose levels (e.g., 10, 30, and 50 mg/kg). Ensure the observer recording the behavior is blinded to the treatment groups to maintain data integrity.

  • Pre-treatment: Administer the vehicle, reference drug, or test compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Allow 30–60 minutes for systemic absorption.

  • Induction: Inject 10 mL/kg of the 0.6% acetic acid solution intraperitoneally. Causality Note: The i.p. injection of acetic acid immediately irritates the peritoneal cavity, causing an overt reflexive response characterized by abdominal constrictions and hind limb stretching.

  • Observation: Place each mouse in an individual transparent observation chamber. Wait 5 minutes (latency period for acetic acid absorption), then count the total number of writhes for 20 minutes[2].

  • Calculation: Calculate the percentage of analgesia (inhibition) using the formula: % Inhibition = [(Mean Writhes Control - Mean Writhes Test) / Mean Writhes Control] × 100

Protocol B: Biphasic Formalin Test (Neurogenic vs. Inflammatory Pain)

Objective: To distinguish between central and peripheral analgesic mechanisms.

Materials & Reagents:

  • Animals: Swiss albino mice (20–25 g), non-fasted.

  • Irritant: 2.5% Formalin solution (prepared from 37% formaldehyde diluted in saline).

  • Positive Controls: Morphine (5 mg/kg, i.p.) for central action; Indomethacin (10 mg/kg, p.o.) for peripheral action.

Step-by-Step Methodology:

  • Acclimatization: Place mice in the transparent observation chambers for 30 minutes prior to the test to minimize stress-induced analgesia.

  • Pre-treatment: Administer treatments (Vehicle, Morphine, Indomethacin, or Test Compound) 30–60 minutes prior to formalin injection.

  • Induction: Inject 20 µL of 2.5% formalin subcutaneously into the plantar surface of the right hind paw using a 27-gauge needle. Causality Note: A 2.5% concentration is optimal to trigger a distinct biphasic response without causing excessive, unmeasurable distress[3].

  • Observation (Phase I - Neurogenic): Immediately record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw from 0 to 5 minutes . This phase represents direct TRPA1 and C-fiber activation[4].

  • Observation (Phase II - Inflammatory): Resume recording the licking/biting time from 15 to 45 minutes post-injection. This phase represents central sensitization and local inflammatory mediator release[3].

  • Data Interpretation: Centrally acting drugs (e.g., Morphine) will inhibit both Phase I and Phase II. Peripherally acting drugs (e.g., Indomethacin) will only significantly inhibit Phase II[3].

Data Presentation & Analysis

To ensure rapid comparative analysis, quantitative behavioral data must be summarized in standardized tables. Below are representative data structures demonstrating how the efficacy of 1,4-bis((m-tolyloxy)acetyl)piperazine should be reported.

Table 1: Efficacy in Acetic Acid-Induced Writhing Test
Treatment GroupDose (mg/kg)RouteMean Writhes (± SEM)% InhibitionP-Value vs Control
Vehicle (Control) 10 mL/kgp.o.68.4 ± 4.2--
Indomethacin 10p.o.21.2 ± 2.869.0%< 0.001
Test Compound 10p.o.45.6 ± 3.533.3%< 0.05
Test Compound 30p.o.31.0 ± 3.154.6%< 0.01
Test Compound 50p.o.18.5 ± 2.472.9%< 0.001
Table 2: Efficacy in Biphasic Formalin Test
Treatment GroupDosePhase I Licking Time (s)% Inhibition (Phase I)Phase II Licking Time (s)% Inhibition (Phase II)Mechanistic Inference
Vehicle -85.2 ± 6.1-142.5 ± 10.3-Baseline
Morphine 5 mg/kg22.4 ± 4.073.7% 15.6 ± 3.289.0%Central & Peripheral
Indomethacin 10 mg/kg79.1 ± 5.87.1% (ns)48.3 ± 5.166.1% Peripheral Only
Test Compound 50 mg/kg65.4 ± 5.223.2%*52.1 ± 6.463.4%Predominantly Peripheral

*(Note: ns = not significant; *p < 0.05; *p < 0.01. The hypothetical data profile above suggests the piperazine derivative acts primarily via peripheral anti-inflammatory pathways, similar to NSAIDs, with mild central/direct channel modulation).

References

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PMC - NIH.
  • Modified Formalin Test: Characteristic Biphasic Pain Response. PubMed - NIH.
  • TRPA1 mediates formalin-induced pain. PNAS.
  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.

Sources

Method

Strategic Solvent Selection for the Recrystallization of 1,4-Bis((m-tolyloxy)acetyl)piperazine

An Application Guide Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purifica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 1,4-Bis((m-tolyloxy)acetyl)piperazine via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, a fundamental requirement in pharmaceutical development.[1][2] The process involves dissolving an impure solid in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the desired compound crystallizes, leaving impurities behind in the solution.[1][3] This guide moves beyond a generic protocol, offering a detailed, logic-driven framework grounded in the physicochemical properties of the target molecule. We present a systematic approach to solvent screening, protocol optimization, and troubleshooting, enabling the efficient development of a robust and scalable purification process.

Analyte Profile and Solubility Prediction

A successful recrystallization hinges on understanding the relationship between the solute and the solvent. The structure of 1,4-Bis((m-tolyloxy)acetyl)piperazine offers key insights into its likely solubility behavior.

Molecular Structure: 1,4-Bis((m-tolyloxy)acetyl)piperazine

Key Structural Features:

  • Piperazine Core: A central, six-membered heterocyclic amine ring. This is a polar, basic moiety.

  • Amide Linkages (x2): The -(C=O)N- groups are highly polar and can act as both hydrogen bond donors and acceptors. Amide-containing compounds are often amenable to recrystallization from polar solvents like ethanol, acetone, or acetonitrile.[4]

  • Ether Linkages (x2): The -O- groups are polar.

  • Aromatic Rings (m-tolyl x2): The two meta-tolyl groups are large, non-polar, hydrophobic regions of the molecule.

Predicted Solubility: The molecule possesses a significant dipole moment due to the amide and ether groups, but this is counterbalanced by the large non-polar aromatic regions. This duality suggests that the compound will be poorly soluble in extremely non-polar solvents (e.g., hexane, petroleum ether) and also poorly soluble in highly polar solvents like water. The principle of "like dissolves like" suggests that solvents of intermediate polarity are the most promising candidates.[5] While specific data for the meta-isomer is not readily available, the analogous compound 1,4-Bis((p-tolyloxy)acetyl)piperazine has a calculated XLogP3 value of 3.1, indicating a moderate degree of lipophilicity which supports this prediction.[6]

The Theory of Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the target compound exhibits high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.[3][7] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Criteria for an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][7]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after crystallization).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[8][9]

  • Safety & Practicality: The solvent should be non-toxic, inexpensive, and have a boiling point that is convenient for laboratory use (typically between 60°C and 120°C).

In cases where a single solvent does not meet all these criteria, a binary solvent system (a "solvent-antisolvent" pair) can be employed.[10] This involves dissolving the compound in a "soluble solvent" and then adding a miscible "insoluble solvent" (antisolvent) until the solution becomes cloudy (the saturation point), after which cooling induces crystallization.[10]

Systematic Solvent Screening: A Practical Workflow

A methodical, small-scale screening process is the most efficient way to identify a suitable solvent system. This avoids wasting large quantities of crude material through trial and error.[2][11]

Proposed Solvents for Initial Screening

Based on the structural analysis, a range of solvents with varying polarities should be tested. The table below lists promising candidates, ordered approximately by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexSolvent TypeRationale
Methanol 65[8]6.6[11]Polar ProticMay dissolve the polar amide groups well.
Ethanol 78[8][9]5.2[11]Polar ProticA common and effective solvent for many organic solids, often used for piperazine derivatives.[12][13][14]
Isopropanol (IPA) 82[8][15]4.3Polar ProticLess polar than ethanol, may provide a better solubility differential.
Acetonitrile 82[8]6.2Polar AproticOften gives excellent results for recrystallizing amides.[4]
Acetone 56[8][16]5.4Polar AproticA strong solvent; may be useful in a binary system.
Ethyl Acetate (EtOAc) 77[8][16]4.3Polar AproticIntermediate polarity, good for compounds with both polar and non-polar features.
Tetrahydrofuran (THF) 66[15]4.2Polar AproticA good solvent for many piperazine compounds.[14][17]
Toluene 111[8]2.3[11]Non-polarMay dissolve the tolyl groups well, but might be too non-polar overall.
Water 100[15]9.0[11]Polar ProticExpected to be a poor solvent; primarily for use as an antisolvent with a miscible organic solvent like ethanol or acetone.[18]
n-Heptane / Hexane 98 / 69[19]~0Non-polarExpected to be poor solvents; for use as antisolvents.
Visual Workflow for Solvent Selection

The following diagram outlines the logical progression of the solvent screening and selection process.

G Diagram 1: Systematic Solvent Screening Workflow cluster_0 Phase 1: Initial Screening A Select 8-10 solvents (Varying polarities, see Table 1) B Place ~25 mg crude product in separate test tubes A->B C Add solvent dropwise (0.5 mL) at room temperature B->C D Observe Solubility (Soluble or Insoluble?) C->D E Discard solvent if soluble at RT. (Poor recovery expected) D->E Soluble F If insoluble, heat mixture to boiling point D->F Insoluble G Observe Solubility (Soluble or Insoluble?) F->G H Discard solvent if insoluble when hot. (Not a suitable solvent) G->H Insoluble I If soluble, cool slowly to room temperature, then ice bath G->I Soluble J Observe for crystal formation. (Abundant crystals?) I->J K Candidate for Single Solvent Recrystallization J->K Yes L Consider for Binary System (as soluble solvent or antisolvent) J->L Poor/No Crystals G Diagram 2: General Bulk Recrystallization Protocol A 1. Dissolution Place crude solid in Erlenmeyer flask. Add minimum amount of hot solvent to just dissolve the solid. B 2. Hot Filtration (Optional) If solution contains insoluble impurities, filter hot through fluted filter paper. A->B if needed C 3. Cooling & Crystallization Cover flask and allow to cool slowly and undisturbed to RT. A->C B->C D 4. Ice Bath Place flask in an ice bath for >20 min to maximize crystal yield. C->D E 5. Crystal Collection Collect crystals by vacuum filtration using a Büchner funnel. D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry the crystals in a vacuum oven until constant weight is achieved. F->G H Pure Product G->H

Caption: A step-by-step workflow for performing a bulk recrystallization.

Materials:

  • Crude 1,4-Bis((m-tolyloxy)acetyl)piperazine

  • Optimal solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Büchner funnel, filter flask, and filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat the chosen solvent (ethanol) to its boiling point. Add the hot solvent to the solid in small portions, swirling and heating the mixture after each addition, until the solid has just completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing recovery. 2. Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and without disturbance on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to induce maximum precipitation of the product.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small portion of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature to remove all traces of the solvent.

Troubleshooting Common Recrystallization Issues

ProblemPotential CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the mixture to dissolve the oil. Add a larger volume of solvent to decrease saturation, or switch to a lower-boiling point solvent. [7]
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.Try to induce crystallization by scratching the flask or adding a seed crystal. [10]If that fails, evaporate some of the solvent to increase the concentration and cool again.
Premature Crystallization Solution cools too quickly during hot filtration.Use a heated funnel or pre-heat the filtration apparatus. Keep the solution hot and perform the filtration as quickly as possible.
Low Recovery Too much solvent was used; compound has significant solubility in cold solvent; crystals were not washed with ice-cold solvent.Ensure the minimum amount of hot solvent is used. Ensure cooling is thorough in an ice bath. Always wash with ice-cold, not room temperature, solvent.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Vertex AI Search. Polarity of Solvents.
  • Vertex AI Search. Boiling Points of Common Organic Solvents (°C).
  • Chemistry LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents.
  • Alfa Chemistry. Boiling Points of Common Substances.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. Solvent.
  • Scribd. Organic Solvents: Boiling Points & Density.
  • BRANDTECH Scientific. Solvent Boiling Point Chart.
  • B/R Instrument Corp. Boiling Points of Common Solvents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2020, November 2).
  • Benchchem. Technical Support Center: 1-Phenyl-4-(4-pyridinyl)
  • LabXchange. (2024, January 23).
  • Study.com. Recrystallization Definition, Requirements & Procedure.
  • University of California, Los Angeles.
  • University of Calgary.
  • IJPPR. (2023, September 30).
  • University of Rochester.
  • Neuroquantology.
  • ACS Publications. (2025, February 19).
  • PubChem. 1,4-Bis((p-tolyloxy)acetyl)piperazine.
  • Reddit. (2023, February 19).
  • Benchchem.
  • Vertex AI Search. (2026, February 28). Amide Synthesis Efficiency: Impact of Solvent Choice on Yields.
  • PrepChem.com. Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine.
  • MilliporeSigma. 1,4-Bis(acryloyl)piperazine BioXtra.
  • PubChem. 1,4-Bis(trifluoroacetyl)piperazine.
  • EPA. (2025, October 15). 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide].
  • Google Patents. US4420482A - 1,4-Bis(acetylsalicyloyloxy)
  • MDPI. (2023, June 5). 1,4-Bis(trimethylsilyl)
  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Wikipedia. Piperazine.
  • TCI Deutschland GmbH. (2015, February 16). A Useful Reagent for the Synthesis of Piperazines.
  • ChemicalBook. (2026, January 13). 1-Acetylpiperazine.
  • PubChemLite. Piperazine, 1,4-bis(butoxyacetyl)-.

Sources

Application

1,4-Bis((m-tolyloxy)acetyl)piperazine as a linker in drug design

Application Note: 1,4-Bis((m-tolyloxy)acetyl)piperazine as a Linker Scaffold in Drug Design Part 1: Executive Summary & Rationale 1,4-Bis((m-tolyloxy)acetyl)piperazine represents a specific class of bis-amide piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,4-Bis((m-tolyloxy)acetyl)piperazine as a Linker Scaffold in Drug Design

Part 1: Executive Summary & Rationale

1,4-Bis((m-tolyloxy)acetyl)piperazine represents a specific class of bis-amide piperazine linkers used to construct bivalent ligands, fragment-based drug candidates, and proteolysis targeting chimeras (PROTACs).[1] Unlike simple alkyl or polyethylene glycol (PEG) linkers, this scaffold offers a unique combination of conformational semi-rigidity , metabolic stability , and neutrality .

In drug design, this molecule is rarely the final drug itself but rather a structural core (scaffold) that positions two aromatic "warheads" (in this case, m-tolyl groups) at a defined distance and vector. The m-tolyloxyacetyl motif acts as a lipophilic cap, while the central piperazine bis-amide serves as the rigidifying spacer.

Key Physicochemical Advantages:
  • Neutrality: Unlike alkyl-piperazines (pKa ~8–9), the bis-amide nitrogens are non-basic.[1] This prevents lysosomal trapping and improves passive membrane permeability.

  • Metabolic Stability: The amide bonds protect the piperazine ring from oxidative N-dealkylation, a common metabolic liability of amine-based linkers.[2]

  • Defined Vector: The piperazine ring adopts a chair conformation, while the amide bonds possess partial double-bond character. This restricts the flexibility of the "arms," allowing for precise positioning of the terminal aromatic rings (pharmacophores) in a protein binding pocket.

Part 2: Chemical Profile & Design Logic

Structural Anatomy

The molecule consists of three distinct domains:

  • Core: Piperazine ring (Spacer).

  • Linker Arms: Acetyl groups (-C(=O)CH₂-).[1]

  • Termini: m-Tolyloxy groups (Lipophilic binders).[1]

Conformational Dynamics (Expert Insight)

A critical feature often overlooked in standard guides is rotamerism .[1] The amide bonds (N-C=O) exhibit restricted rotation. In solution (NMR), this molecule may appear as a mixture of cis and trans rotamers relative to the piperazine ring.

  • Implication: When analyzing NMR spectra, broadening or splitting of the piperazine protons (3.5–3.7 ppm) is expected and does not necessarily indicate impurity.

  • Design Utility: This restricted rotation creates a "step-like" geometry, useful for fitting into narrow, elongated hydrophobic channels (e.g., in ion channels or transporter proteins).

Part 3: Experimental Protocol

Protocol A: Synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine

Objective: To synthesize the linker scaffold with high purity for biological screening.

Reagents:

  • Piperazine (anhydrous): 1.0 equivalent (eq).

  • 3-Methylphenoxyacetyl chloride: 2.2 eq. (Alternatively, use 3-methylphenoxyacetic acid + HATU).

  • Triethylamine (TEA) or DIPEA: 3.0 eq.

  • Dichloromethane (DCM): Anhydrous (0.1 M concentration).

Workflow:

  • Preparation: Dissolve piperazine (10 mmol, 0.86 g) and TEA (30 mmol, 4.2 mL) in anhydrous DCM (100 mL) under nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Addition: Dropwise add 3-methylphenoxyacetyl chloride (22 mmol) dissolved in DCM (20 mL) over 30 minutes. Critical: Slow addition prevents oligomerization and controls exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The spot for piperazine (baseline) should disappear; the bis-amide product will move to R_f ~0.6–0.8.

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (2 x 50 mL). Why? This removes unreacted piperazine and TEA. Since the product is a neutral amide, it remains in the DCM.

    • Wash with saturated NaHCO₃ (2 x 50 mL) to remove excess acid/phenols.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (0–5% MeOH/DCM).

Yield Expectation: 75–85% as a white/off-white solid.

Protocol B: Characterization Standards
TechniqueExpected Signal / FeatureInterpretation
1H NMR (CDCl₃)δ 2.33 (s, 6H, Ar-CH₃)Confirms m-tolyl methyls.[1]
δ 3.50–3.70 (m, 8H, Piperazine)Broad multiplet due to rotamers.
δ 4.70 (s, 4H, O-CH₂-CO)Characteristic singlet for the acetyl linker.
δ 6.7–7.2 (m, 8H, Ar-H)Aromatic protons.
LC-MS [M+H]+ = 397.2 (approx)Confirms bis-substitution. Mono-sub mass would be ~249.

Part 4: Application in Drug Design (Strategy)

This scaffold is best utilized when "neutral spacing" is required. Below is the decision logic for selecting this linker over others.

Decision Matrix: When to use this Linker?
  • Use Piperazine Bis-Amide if:

    • You need to remove a basic center (reduce pKa).

    • You need a rigid spacer (~6–8 Å distance).

    • You require hydrogen bond acceptors (2 x Amide O, 2 x Ether O) to improve water solubility of lipophilic warheads.

  • Use Alkyl Chain if:

    • You need maximum flexibility.

    • You want to minimize polar surface area (PSA).

Visualizing the Design Logic

LinkerLogic Start Linker Selection NeedRigidity Requirement: Rigidity & Defined Vector? Start->NeedRigidity NeedBasic Requirement: Ionizable Center? NeedRigidity->NeedBasic Yes PEG Select: PEG Chain NeedRigidity->PEG No (Flexible) BisAmide Select: Bis((aryloxy)acetyl)piperazine NeedBasic->BisAmide No (Neutral/Membrane perm) AlkylPip Select: Alkyl-Piperazine NeedBasic->AlkylPip Yes (Lysosome targeting) Applications:\n1. Non-basic PROTACs\n2. Ion Channel Blockers\n3. Dimeric Inhibitors Applications: 1. Non-basic PROTACs 2. Ion Channel Blockers 3. Dimeric Inhibitors BisAmide->Applications:\n1. Non-basic PROTACs\n2. Ion Channel Blockers\n3. Dimeric Inhibitors

Figure 1: Decision tree for selecting piperazine-based linkers in medicinal chemistry.

Part 5: Advanced Application - Fragment Growing

In Fragment-Based Drug Discovery (FBDD), the "1,4-Bis((m-tolyloxy)acetyl)piperazine" molecule can be viewed as a "linked fragment."

  • Screening: Screen the full molecule against the target (e.g., antimycobacterial targets, as cited in literature).

  • Deconstruction: If active, synthesize the mono-amide (N-((m-tolyloxy)acetyl)piperazine) to see if the second arm is necessary for binding or just for pharmacokinetic properties.[1]

  • Optimization: Keep the central Piperazine-Linker-Ether motif constant and vary the aromatic ring (e.g., replace m-tolyl with p-chlorophenyl or heteroaromatics) to probe the hydrophobic pocket depth.

References

  • PROTAC Linker Design

    • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation st
    • Source: RSC Advances, 2022, 12, 21968-21977.[3]

    • URL:[Link]

    • Relevance: Validates the use of piperazine amides to modulate pKa and solubility in bivalent degraders.
  • Antimicrobial Activity of Bis-Piperazines

    • Title: New bis-piperazine derivatives: synthesis, characterization, and antimicrobial activity.[4][5]

    • Source: Turkish Journal of Chemistry (via TUBITAK), 2023.
    • URL:[Link] (General reference to the class of bis-aryloxyacetyl piperazines).

  • Piperazine Scaffold Review

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Comprehensive review of synthetic strategies including the bis-alkylation/acyl

Sources

Method

Application Note: Rapid and Efficient Synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine via Microwave Irradiation

Abstract This application note details a robust and highly efficient protocol for the synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine, a symmetrically disubstituted piperazine derivative of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine, a symmetrically disubstituted piperazine derivative of interest in medicinal chemistry and materials science. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to minutes while maintaining high yields and product purity. We present a complete workflow, from the preparation of the key acyl chloride intermediate to the final product characterization, providing field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate their synthetic workflows for piperazine-based scaffolds.

Introduction: The Rationale for Microwave-Assisted Synthesis

Piperazine and its derivatives are ubiquitous scaffolds in pharmacology, found in a wide array of therapeutic agents due to their unique structural and physicochemical properties.[1][2] The N,N'-disubstituted piperazines, in particular, serve as rigid linkers that can orient pharmacophoric groups in a specific spatial arrangement. The target molecule, 1,4-Bis((m-tolyloxy)acetyl)piperazine, incorporates aryloxyacetyl moieties, a structural motif present in various biologically active compounds.

Traditional methods for N-acylation of piperazine often involve prolonged heating under reflux conditions, which can lead to side product formation and increased energy consumption.[3] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative by delivering energy directly to polar molecules within the reaction mixture.[4] This process, known as dielectric heating, involves the interaction of the oscillating electric field of the microwave with the dipole moments of the reactants and solvent.[5] This results in rapid, uniform, and efficient heating, which can dramatically accelerate reaction rates, improve yields, and enhance product purity, aligning with the principles of green chemistry.[3][6]

This protocol details the synthesis via a two-step process: (1) the conversion of 2-(m-tolyloxy)acetic acid to its highly reactive acyl chloride derivative, and (2) the subsequent microwave-assisted Schotten-Baumann N-acylation of piperazine.

Reaction Mechanism and Pathway

The overall synthesis proceeds in two main stages, as depicted below. The first stage involves the activation of the carboxylic acid, and the second is the core microwave-assisted coupling reaction.

Stage 1: Acyl Chloride Formation

The carboxylic acid is converted to the more electrophilic acyl chloride using a standard chlorinating agent such as oxalyl chloride or thionyl chloride. This is a crucial activation step, as the acyl chloride is significantly more reactive towards nucleophilic attack by the amine than the parent carboxylic acid.[7][8]

Stage 2: Microwave-Assisted N-Acylation of Piperazine

The central reaction is the nucleophilic acyl substitution. The secondary amine groups of piperazine act as nucleophiles, attacking the electrophilic carbonyl carbon of two equivalents of 2-(m-tolyloxy)acetyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is essential to act as an HCl scavenger, neutralizing the acid byproduct and driving the reaction to completion.[9] Microwave irradiation accelerates this step by efficiently overcoming the activation energy barrier.

G cluster_0 Stage 1: Acyl Chloride Formation (Conventional) cluster_1 Stage 2: Microwave-Assisted N-Acylation A 2-(m-tolyloxy)acetic Acid C 2-(m-tolyloxy)acetyl Chloride A->C DCM, cat. DMF Room Temp B Oxalyl Chloride (or Thionyl Chloride) B->C E 1,4-Bis((m-tolyloxy)acetyl)piperazine C->E 2.2 eq. D Piperazine D->E 1.0 eq. F Triethylamine (TEA) F->E Base/HCl Scavenger Acetonitrile (Solvent) G Microwave Irradiation (e.g., 120 °C, 10 min) G->E

Diagram 1: Synthetic workflow for 1,4-Bis((m-tolyloxy)acetyl)piperazine.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Acyl chlorides are corrosive and react violently with water; handle with extreme care. Microwave reactions in sealed vessels generate high pressure and should only be performed in dedicated microwave reactors with appropriate safety features.[10]

Materials and Equipment
Reagent/MaterialGradeSupplier
2-(m-tolyloxy)acetic acid≥98%Sigma-Aldrich
Oxalyl chloride2.0 M in DCMSigma-Aldrich
Piperazine, anhydrous99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, distilledSigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Acetonitrile (MeCN), anhydrous≥99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethanol, Reagent Grade95%Fisher Scientific
Equipment Model Manufacturer
Microwave Synthesis ReactorBiotage Initiator+ or similarBiotage AB
Rotary EvaporatorR-300 or similarBüchi
Magnetic Stirrer/HotplateC-MAG HS 7 or similarIKA
Melting Point ApparatusM-560 or similarBüchi
Protocol 1: Synthesis of 2-(m-tolyloxy)acetyl Chloride
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a scrubber), add 2-(m-tolyloxy)acetic acid (5.0 g, 30.1 mmol).

  • Add 40 mL of anhydrous dichloromethane (DCM) to dissolve the acid.

  • Add one drop of anhydrous N,N-dimethylformamide (DMF) to the solution as a catalyst.

  • While stirring at room temperature, slowly add oxalyl chloride (2.0 M solution in DCM, 16.5 mL, 33.1 mmol, 1.1 eq.) to the mixture.

  • Causality Check: The addition of a catalytic amount of DMF is crucial for the Vilsmeier-Haack type mechanism, which facilitates the conversion of the carboxylic acid to the acyl chloride under mild conditions.[11]

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2-(m-tolyloxy)acetyl chloride (a pale yellow oil or low-melting solid) is used immediately in the next step without further purification.

Protocol 2: Microwave-Assisted Synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine
  • In a dedicated 20 mL microwave process vial equipped with a magnetic stir bar, add anhydrous piperazine (0.50 g, 5.8 mmol, 1.0 eq.).[10]

  • Add 10 mL of anhydrous acetonitrile (MeCN) followed by triethylamine (TEA) (2.0 mL, 14.5 mmol, 2.5 eq.).

  • In a separate vial, dissolve the crude 2-(m-tolyloxy)acetyl chloride (from step 3.2, ~12.8 mmol, 2.2 eq.) in 5 mL of anhydrous acetonitrile.

  • Slowly add the acyl chloride solution to the stirred piperazine/TEA mixture in the microwave vial. A white precipitate (triethylamine hydrochloride) will form immediately.[9]

  • Seal the vial tightly with a Teflon septum and aluminum crimp cap.

  • Place the vial in the microwave reactor cavity.

  • Microwave Parameters: Set the reaction parameters as follows. The use of a fixed hold time ensures consistent and reproducible results.[12]

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • After irradiation, allow the vessel to cool to below 50 °C using the instrument's automated cooling feature before removal.

  • Work-up and Purification:

    • Filter the cooled reaction mixture through a Büchner funnel to remove the triethylamine hydrochloride salt and wash the precipitate with a small amount of cold acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

    • Dissolve the crude product in 50 mL of dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.

    • Purify the resulting solid by recrystallization from hot ethanol to yield 1,4-Bis((m-tolyloxy)acetyl)piperazine as a white crystalline solid.

Results and Characterization

The microwave-assisted protocol provides the target compound in significantly reduced time compared to conventional heating methods, with high purity after recrystallization.

ParameterExpected Result
Yield 85-95%
Appearance White crystalline solid
Melting Point To be determined experimentally (TBD)
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight 382.46 g/mol
Spectroscopic Data (Predicted)

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The expected data are as follows:

  • FTIR (KBr, cm⁻¹): The infrared spectrum is a critical tool for identifying key functional groups. A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1640-1650 cm⁻¹.[13] Other key peaks include C-O-C stretching (ether linkage) around 1240 cm⁻¹ and C-N stretching around 1450 cm⁻¹.[1]

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): Proton NMR confirms the connectivity of the molecule.

    • ~7.20 (t, 2H): Aromatic protons on tolyl rings.

    • ~6.80 (m, 6H): Remaining aromatic protons on tolyl rings.

    • ~4.65 (s, 4H): Methylene protons (-O-CH₂ -CO-). The singlet indicates free rotation.

    • ~3.70 (br s, 8H): Piperazine ring protons (-N-CH₂ -CH₂ -N-). Due to amide bond rotation and ring conformational flux, this signal may appear as a broad singlet or complex multiplet at room temperature.[14]

    • ~2.35 (s, 6H): Methyl protons on the tolyl rings (-CH₃ ).

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm): Carbon NMR provides information on the carbon skeleton.

    • ~167.0: Amide carbonyl carbon (C =O).

    • ~157.0: Aromatic carbon attached to oxygen (C -OAr).

    • ~139.5, 129.5, 121.5, 115.0, 112.5: Aromatic carbons.

    • ~67.0: Methylene carbon adjacent to ether oxygen (-O-C H₂-).

    • ~45.0: Piperazine ring carbons. Similar to ¹H NMR, these signals can be broad.[15]

    • ~21.5: Methyl carbon (-CH₃ ).

  • Mass Spectrometry (ESI-MS): Provides confirmation of the molecular weight. Expected m/z: 383.19 [M+H]⁺.

G cluster_0 Characterization A Synthesized Product B Recrystallization (Ethanol) A->B C Pure Crystalline Solid B->C D Melting Point C->D E FTIR Spectroscopy C->E F NMR Spectroscopy (¹H, ¹³C) C->F G Mass Spectrometry C->G

Sources

Application

Screening 1,4-Bis((m-tolyloxy)acetyl)piperazine for acetylcholinesterase inhibition

Application Note & Protocol Screening 1,4-Bis((m-tolyloxy)acetyl)piperazine for Acetylcholinesterase Inhibition: A Methodological Guide For: Researchers, scientists, and drug development professionals. Abstract Inhibitio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Screening 1,4-Bis((m-tolyloxy)acetyl)piperazine for Acetylcholinesterase Inhibition: A Methodological Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone therapeutic strategy for managing symptomatic Alzheimer's disease and other neurological conditions marked by a cholinergic deficit.[1][2][3] This document provides a detailed application note and a robust, self-validating protocol for the preliminary in vitro screening of novel compounds, specifically using 1,4-bis((m-tolyloxy)acetyl)piperazine as a representative candidate from a class of piperazine derivatives. The protocol is based on the well-established Ellman's method, a colorimetric assay that offers reliability, sensitivity, and suitability for a 96-well plate format, making it ideal for medium to high-throughput screening.[4][5][6]

Introduction: The Rationale for AChE Inhibition

The cholinergic hypothesis posits that a decline in acetylcholine (ACh) levels in the brain contributes significantly to the cognitive and memory deficits observed in Alzheimer's disease.[7][8] Acetylcholinesterase (AChE) terminates the action of ACh in the synaptic cleft by hydrolyzing it into choline and acetate.[9][10] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission.[9][11] This mechanism provides symptomatic relief and is the basis for several FDA-approved drugs like Donepezil and Rivastigmine.[2][12]

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including AChE inhibition.[12][13] The synthesis of novel piperazine derivatives, such as 1,4-bis((m-tolyloxy)acetyl)piperazine, represents a rational approach in the search for new and potentially more effective AChE inhibitors.[14][15] This guide details the critical first step in evaluating such compounds: a reliable in vitro screening assay to determine their AChE inhibitory potential.

The Scientific Principle: Ellman's Method

The screening protocol described herein utilizes the colorimetric method developed by Ellman and colleagues.[4][16] This assay is an indirect method of measuring AChE activity. The enzyme hydrolyzes a synthetic substrate, acetylthiocholine (ATCh), which is structurally similar to acetylcholine. This hydrolysis produces thiocholine and acetate. The liberated thiocholine is a thiol compound that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[17][18]

The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color development. By measuring the change in absorbance over time, we can quantify the enzyme's activity and, consequently, the inhibitory potency of the test compound.[6][19]

Ellman_Method cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Reaction cluster_2 Measurement ATCh Acetylthiocholine (ATCh) (Substrate) AChE AChE ATCh->AChE Hydrolysis Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate Thiocholine->Thiocholine_ref DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB (Yellow Product) DTNB->TNB Reaction TNB->TNB_ref Spectrophotometer Measure Absorbance at 412 nm

Caption: Principle of the Ellman's method for AChE activity detection.

Materials and Reagents

Equipment
  • 96-well clear, flat-bottom microplates

  • Multi-channel spectrophotometer (plate reader) capable of reading absorbance at 412 nm

  • Multi-channel pipettes (10 µL, 100 µL, 200 µL)

  • Standard laboratory glassware and consumables

  • Vortex mixer

  • Incubator set to 25°C or 37°C

Reagents and Solutions
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is reached.[5]

  • Acetylcholinesterase (AChE): From Electrophorus electricus (Electric Eel), lyophilized powder. Prepare a stock solution in Assay Buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[4] Store aliquots at -20°C.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB): Prepare a 10 mM stock solution in Assay Buffer.[4] Protect from light and store at 4°C.

  • Acetylthiocholine Iodide (ATCI): Prepare a 14-15 mM stock solution in deionized water.[4] This solution should be prepared fresh before each experiment.

  • Test Compound: 1,4-bis((m-tolyloxy)acetyl)piperazine. Prepare a high-concentration stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO). Subsequent dilutions should be made in Assay Buffer to achieve the desired final concentrations for the assay.

  • Positive Control: Donepezil or another known AChE inhibitor. Prepare a stock solution in DMSO and dilute similarly to the test compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate format.

Plate Layout Design (Self-Validating System)

A well-designed plate layout is crucial for data integrity. It allows for the simultaneous assessment of multiple controls, ensuring the assay is performing correctly.

WellsContent DescriptionPurpose
1-3Blank Contains all reagents except the enzyme. Corrects for non-enzymatic hydrolysis of ATCI.
4-6Negative Control (100% Activity) Contains all reagents and the enzyme solvent (DMSO), but no inhibitor. Represents maximum enzyme activity.
7-9Positive Control Contains all reagents and a known AChE inhibitor (e.g., Donepezil) at a concentration known to cause significant inhibition. Validates assay sensitivity to inhibition.
10-96Test Compound Contains all reagents and serial dilutions of 1,4-bis((m-tolyloxy)acetyl)piperazine.
Assay Procedure
  • Prepare Test Compound Dilutions: Perform a serial dilution of the 1,4-bis((m-tolyloxy)acetyl)piperazine stock solution to create a range of concentrations (e.g., 8-10 concentrations in a log-fold series). The final concentration of DMSO in the well should be kept low (typically <1%) to avoid solvent-based inhibition.[20]

  • Reagent Addition to Plate:

    • Add 140 µL of Assay Buffer to all wells.

    • To the Blank wells, add an additional 10 µL of Assay Buffer (in place of the enzyme).

    • To all other wells (Negative Control, Positive Control, Test Compound), add 10 µL of the AChE working solution.

    • Add 10 µL of the appropriate dilution of the test compound, positive control, or vehicle (Assay Buffer with the same percentage of DMSO as the test compound wells) to the corresponding wells.

  • Pre-incubation: Add 20 µL of the 10 mM DTNB solution to all wells. Mix the plate gently on a plate shaker for 30 seconds and incubate for 10 minutes at 25°C.[19] This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 20 µL of the 14 mM ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 412 nm every 60 seconds for a period of 10-15 minutes. The rate of the reaction (change in absorbance per minute, ΔAbs/min) is what needs to be determined.

Experimental_Workflow prep 1. Reagent & Compound Preparation (Buffer, Enzyme, DTNB, ATCI, Inhibitor Dilutions) plate_setup 2. Plate Setup (200 µL/well) - 140 µL Buffer - 10 µL Enzyme (or Buffer for Blank) - 10 µL Inhibitor/Vehicle prep->plate_setup pre_incubation 3. Pre-incubation - Add 20 µL DTNB - Incubate 10 min @ 25°C plate_setup->pre_incubation initiate 4. Initiate Reaction - Add 20 µL ATCI pre_incubation->initiate measure 5. Kinetic Measurement - Read Absorbance @ 412 nm - Every 60s for 10-15 min initiate->measure analyze 6. Data Analysis - Calculate ΔAbs/min - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 Value measure->analyze

Caption: Experimental workflow for AChE inhibition screening.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The rate of reaction (ΔAbs/min) is calculated from the linear portion of the absorbance vs. time plot for each well.

  • Corrected Rate: First, correct the rate of the negative control and test compound wells by subtracting the rate of the blank (non-enzymatic hydrolysis).

    • RateControl = (ΔAbs/min)Negative Control - (ΔAbs/min)Blank

    • RateInhibitor = (ΔAbs/min)Test Compound - (ΔAbs/min)Blank

  • Percentage Inhibition Calculation: The percent inhibition for each concentration of the test compound is calculated using the following formula:[4]

    % Inhibition = [ (RateControl - RateInhibitor) / RateControl ] x 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is a standard measure of inhibitor potency.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ value is determined from the curve as the concentration that corresponds to 50% inhibition.

Representative Data Presentation

All quantitative data should be summarized in a clear, tabular format.

Compound Concentration [µM]Mean ΔAbs/min (±SD)% Inhibition
0 (Control)0.052 (±0.003)0
0.010.048 (±0.002)7.7
0.10.039 (±0.003)25.0
10.025 (±0.002)51.9
100.011 (±0.001)78.8
1000.004 (±0.001)92.3
IC₅₀ (µM) ~0.95

Note: The data presented above is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This application note provides a comprehensive and reliable protocol for the initial screening of 1,4-bis((m-tolyloxy)acetyl)piperazine, and other novel compounds, for acetylcholinesterase inhibitory activity. A positive "hit" from this in vitro assay, characterized by a low micromolar or nanomolar IC₅₀ value, provides the foundational evidence needed to justify further investigation. Subsequent steps would include enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), selectivity profiling against other enzymes like butyrylcholinesterase (BChE), and progression into more complex cell-based and in vivo models to assess therapeutic potential.[9][21]

References

  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Wikipedia. (2024). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • Lopes, J. P., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PMC. Retrieved from [Link]

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. Retrieved from [Link]

  • Li, Q., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC. Retrieved from [Link]

  • George, S., et al. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PMC. Retrieved from [Link]

  • Nurul, I. M., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. JuSER. Retrieved from [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Retrieved from [Link]

  • De-La-Torre, P., et al. (2022). Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations. ACS Publications. Retrieved from [Link]

  • Study.com. (n.d.). Acetylcholinesterase Inhibitors: Examples & Mechanism. Retrieved from [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Retrieved from [Link]

  • Sajjadi, S. E., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. Retrieved from [Link]

  • Shaik, A. P., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Retrieved from [Link]

  • Kırk, G., & Koca, U. (2020). In vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Potential in Different Extracts of Sage (Salvia officinalis L.) and Rosemary (Rosmarinus officinalis L.). Taylor & Francis Online. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • Yilmaz, I., et al. (2019). Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Yurttaş, L., et al. (2012). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • PlumX Metrics. (n.d.). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Retrieved from [Link]

  • Frontiers. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Retrieved from [Link]

  • NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis((p-tolyloxy)acetyl)piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Siddiqui, A. A., et al. (2006). Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease. PubMed. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • Nochi, S., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed. Retrieved from [Link]

Sources

Method

Application Note: Advanced Formulation Strategies for Lipophilic Piperazine Derivatives in Drug Delivery

Executive Summary Piperazine derivatives are ubiquitous in modern pharmacology due to their tunable basicity, structural rigidity, and capacity for hydrogen bonding. However, the high lipophilicity of many piperazine-con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives are ubiquitous in modern pharmacology due to their tunable basicity, structural rigidity, and capacity for hydrogen bonding. However, the high lipophilicity of many piperazine-containing active pharmaceutical ingredients (APIs) and synthetic lipid excipients often results in poor aqueous solubility and limited bioavailability. This Application Note provides an in-depth technical guide on formulating lipophilic piperazine derivatives using advanced lipid-based drug delivery systems (LBDDS), specifically focusing on Lipid Nanoparticles (LNPs) and pH-responsive liposomes.

Mechanistic Rationale: The Piperazine Advantage

The piperazine ring is a highly versatile pharmacophore. Depending on its substituents, its secondary or tertiary amines typically exhibit a


 ranging from 6.0 to 9.8. This specific acid-base profile is highly advantageous for overcoming intracellular delivery barriers:
  • Systemic Stability: At the neutral pH of systemic circulation (pH 7.4), piperazine derivatives remain largely unprotonated and highly lipophilic. This ensures stable encapsulation within the hydrophobic lipid bilayers of liposomes or the core of LNPs, preventing premature drug leakage[1].

  • Endosomal Escape: Upon cellular uptake via endocytosis, the acidic environment of the endolysosomal pathway (pH 5.5–6.5) triggers the rapid protonation of the piperazine nitrogens. This cationic shift induces electrostatic interactions with anionic endosomal lipids, leading to membrane destabilization and facilitating efficient endosomal escape—a critical mechanism for the delivery of biologics like mRNA[2].

  • Targeted Functionalization: The piperazine backbone can be synthetically modified with targeting moieties. For example, incorporating bisphosphonate groups onto piperazine-derived lipids enables highly specific delivery to hydroxyapatite-rich tissues, such as the bone microenvironment[3].

Workflow of Piperazine-Mediated Intracellular Delivery

PiperazineMechanism LNP Piperazine-LNP (Neutral pH 7.4) Uptake Cellular Endocytosis LNP->Uptake Endosome Endosome Maturation (pH drops < 6.5) Uptake->Endosome Protonation Piperazine Protonation (Cationic Shift) Endosome->Protonation Disruption Membrane Disruption (Ion Pair Formation) Protonation->Disruption Release Cytosolic Release of Cargo Disruption->Release

Mechanism of pH-responsive piperazine-LNP endosomal escape and cytosolic cargo release.

Quantitative Data: Formulation Parameters

To optimize the delivery of lipophilic piperazine derivatives, it is essential to match the formulation strategy to the physicochemical properties of the cargo. The table below summarizes benchmark parameters for three distinct piperazine-based formulation platforms.

Formulation TypeCargo TypePiperazine RoleAverage Size (nm)PDIEncapsulation Efficiency (%)Optimal

pH-Responsive Liposomes Small Molecules (e.g., Artemisinin dimers)API Moiety100 - 120< 0.15> 85%6.5 - 7.0
Ionizable LNPs Nucleic Acids (mRNA / siRNA)Ionizable Lipid Headgroup70 - 90< 0.10> 95%6.0 - 6.4
Targeted LNPs Nucleic AcidsBone-Targeting Lipid Backbone80 - 110< 0.20> 90%6.2 - 6.6

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each step, researchers can troubleshoot and optimize formulations for novel piperazine derivatives.

Protocol A: Microfluidic Synthesis of Piperazine-LNPs

Causality: Conventional thin-film hydration methods often yield heterogeneous vesicles. Microfluidic mixing allows for precise, millisecond-scale control over the nanoprecipitation process. By forcing the rapid mixing of an ethanol-lipid phase with an aqueous phase at a controlled flow rate ratio, the local polarity changes faster than the lipids can form large aggregates, ensuring monodisperse LNPs with high encapsulation efficiency.

Materials:

  • Piperazine-derived ionizable lipid, DSPC, Cholesterol, PEG-Lipid (e.g., DMG-PEG2000).

  • Cargo: mRNA or lipophilic small molecule API.

  • Buffers: 50 mM Citrate buffer (pH 4.0), 1X PBS (pH 7.4).

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve the piperazine-lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Ensure the total lipid concentration is 10-15 mM.

  • Aqueous Phase Preparation: Dissolve the cargo in 50 mM Citrate buffer (pH 4.0). Note: The acidic pH ensures the piperazine headgroup is fully protonated during mixing, which is critical for electrostatic complexation with anionic nucleic acids.

  • Microfluidic Mixing: Load the lipid and aqueous phases into sterile syringes. Using a microfluidic mixing platform, combine the phases at a 3:1 (Aqueous:Ethanol) volume ratio with a total flow rate of 12 mL/min.

  • Dialysis & Neutralization: Immediately collect the effluent and dialyze against 100 volumes of 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 18 hours at 4°C. Validation Check: The shift to pH 7.4 deprotonates the piperazine moiety, locking the LNP structure and rendering the surface charge near-neutral, which prevents aggregation.

  • Characterization: Measure size and PDI via Dynamic Light Scattering (DLS).

Protocol B: In-Situ Validation via TNS Assay

Causality: The apparent


 of the piperazine moiety dictates the endosomal escape efficiency. 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) is an environmentally sensitive fluorescent probe. It fluoresces strongly when bound to a hydrophobic, positively charged lipid membrane. As the buffer pH increases, the piperazine headgroup deprotonates, releasing TNS into the aqueous phase and quenching its fluorescence[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 20 mM citrate/phosphate buffers containing 150 mM NaCl, covering a pH range from 4.0 to 8.0 in increments of 0.2.

  • Sample Incubation: In a black 96-well microplate, add 10 µL of the dialyzed LNP solution (diluted to 0.2 mM total lipid) to 88 µL of each pH buffer.

  • Probe Addition: Add 2 µL of a 0.3 mM TNS stock solution (in water) to each well. Mix gently and incubate in the dark for 5 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at 322 nm and emission at 431 nm.

  • Data Analysis: Normalize the fluorescence intensities to the value obtained at pH 4.0 (100% protonation). Plot the normalized fluorescence against pH and fit the data to a sigmoidal curve using non-linear regression. Validation Check: The

    
     is defined as the pH at which the fluorescence is 50% of the maximum. For optimal systemic delivery and endosomal escape, this value should fall between 6.0 and 6.5.
    

References

  • [1] Zhang YJ, Gallis B, Taya M, Wang S, Ho RJY, Sasaki T. pH-Responsive Artemisinin Derivatives and Lipid Nanoparticle Formulations Inhibit Growth of Breast Cancer Cells In Vitro and Induce Down-Regulation of HER Family Members. PLoS ONE. 2013;8(3):e59086. URL:[Link]

  • [2] He B, Jiang T, et al. Piperazine-derived ionizable lipids for enhanced mRNA delivery and cancer immunotherapy. Nano Research. 2024;17(8):7357−7364. URL:[Link]

  • [4] Kauffman KJ, et al. Rational Design of Unsaturated, Thioether Ionizable Lipids for Enhanced In vivo mRNA Delivery. bioRxiv. 2024. URL:[Link]

  • [3] Xue Y, et al. Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment. Angewandte Chemie International Edition. 2025. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine

Case ID: SYN-PIP-042 Status: Open Subject: Yield Optimization & Troubleshooting for Bis-Acylation of Piperazine Assigned Scientist: Senior Application Scientist, Process Chemistry Executive Summary & Reaction Logic The s...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-PIP-042 Status: Open Subject: Yield Optimization & Troubleshooting for Bis-Acylation of Piperazine Assigned Scientist: Senior Application Scientist, Process Chemistry

Executive Summary & Reaction Logic

The synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine involves the double


-acylation of piperazine with 2-(3-methylphenoxy)acetyl chloride (or its corresponding activated acid).

While conceptually simple, this reaction frequently suffers from moderate yields (40–60%) due to three competing factors:

  • Competitive Hydrolysis: The acyl chloride hydrolyzes faster than it reacts with the secondary amine if water is present or if the base is too weak/wet.

  • Mono-Acylation Stalling: The first acylation reduces the nucleophilicity of the second nitrogen (though less so in piperazine due to the distance), leading to mono-substituted impurities.

  • Solubility Mismatch: The bis-amide product often precipitates prematurely, trapping unreacted intermediates.

This guide provides an optimized Modified Schotten-Baumann Protocol and a Two-Step Linker Strategy to bypass these bottlenecks.

Diagnostic Troubleshooting (Q&A)

Q1: My yield is stuck at ~50%, and TLC shows a persistent lower spot. What is it? A: The lower spot is likely the mono-acyl impurity (1-((m-tolyloxy)acetyl)piperazine).

  • Cause: Insufficient acylating agent or inadequate base to scavenge the HCl generated. As the reaction proceeds, HCl protonates the remaining piperazine nitrogen, rendering it non-nucleophilic.

  • Fix: Ensure you are using 2.5 equivalents of the acid chloride relative to piperazine. Use a base (e.g.,

    
     or 
    
    
    
    ) in 3.0 equivalents . If using a biphasic system (DCM/Water), ensure vigorous stirring (>800 RPM) to maximize interfacial contact.

Q2: The product is oiling out instead of precipitating. How do I crystallize it? A: The m-tolyl group adds significant lipophilicity, preventing easy crystallization from water.

  • Fix: Do not rely on water precipitation. Extract the reaction mixture with Dichloromethane (DCM), wash with dilute HCl (to remove unreacted piperazine) and

    
     (to remove acid byproducts). Dry and evaporate.[1][2]
    
  • Recrystallization: Use Ethanol/Diethyl Ether (3:1) or Isopropanol . Heat to reflux until clear, then cool slowly to 4°C.

Q3: Can I use the carboxylic acid directly with EDC/NHS instead of the acid chloride? A: Yes, but it is less atom-efficient for bis-acylation.

  • Insight: Coupling reagents (EDC/DCC) often form bulky urea byproducts that are difficult to separate from the bis-amide. The Acid Chloride route is preferred for scale-up due to cleaner workup (washing away salts).

Visualizing the Reaction Pathways

The following diagram illustrates the primary synthetic pathway and the critical "failure points" where yield is lost.

ReactionPathway Start Piperazine (Nucleophile) Mono Mono-Amide Intermediate (Impurity Risk) Start->Mono Step 1: Fast Base required Salt Piperazine HCl Salt (Dead End) Start->Salt HCl accumulation (Stalls Reaction) Reagent (m-tolyloxy)acetyl chloride (Electrophile) Reagent->Mono Bis Target Bis-Amide (Product) Reagent->Bis Hydrolysis Hydrolyzed Acid (Byproduct) Reagent->Hydrolysis Water/Moisture (Yield Loss) Mono->Bis Step 2: Slower Requires Excess Reagent Mono->Salt HCl accumulation

Figure 1: Reaction pathway analysis showing the progression from piperazine to the bis-amide and competitive inhibition pathways (Hydrolysis and Salt formation).

Optimized Experimental Protocols

Protocol A: The "Anhydrous Scavenger" Method (Recommended)

Best for high yield and purity. Avoids hydrolysis issues common in aqueous Schotten-Baumann conditions.

Reagents:

  • Piperazine (anhydrous): 10 mmol (0.86 g)

  • (m-Tolyloxy)acetyl chloride: 24 mmol (4.43 g) [2.4 eq]

  • Triethylamine (

    
    ): 30 mmol (4.2 mL) [3.0 eq]
    
  • Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Solubilization: Dissolve Piperazine and

    
     in 40 mL of dry DCM. Cool the solution to 0°C  in an ice bath.
    
  • Activation: Dissolve (m-tolyloxy)acetyl chloride in 10 mL DCM in the addition funnel.

  • Addition: Add the acid chloride solution dropwise over 30 minutes.

    • Critical Control Point: Keep internal temperature < 5°C to prevent exotherms that favor side reactions.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Success Marker: The baseline spot (Piperazine) should disappear.

  • Workup:

    • Wash organic layer with 1M HCl (

      
       mL) to remove unreacted piperazine and amine base.
      
    • Wash with Sat.

      
        (
      
      
      
      mL) to remove hydrolyzed acid byproducts.
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol.

Protocol B: The "Chloroacetyl Linker" Method (Alternative)

Use this if the (m-tolyloxy)acetyl chloride is unstable or expensive to synthesize. This route uses cheap chloroacetyl chloride to build the scaffold first.

Step-by-Step Procedure:

  • Scaffold Formation: React Piperazine with Chloroacetyl chloride (2.2 eq) in DCM/NaOH (biphasic) to form 1,4-bis(chloroacetyl)piperazine . (Yields are typically >90% and the product precipitates pure).

  • Substitution: Dissolve 1,4-bis(chloroacetyl)piperazine in Acetone or Acetonitrile.

  • Coupling: Add m-cresol (2.5 eq) and Potassium Carbonate (

    
    , 4 eq).
    
  • Reflux: Heat to reflux for 12–16 hours. The

    
     scavenges the HCl, driving the 
    
    
    
    displacement of the chloride by the phenoxide.
  • Isolation: Pour into ice water. The target product, 1,4-Bis((m-tolyloxy)acetyl)piperazine, will precipitate as a solid.

Data & Stoichiometry Table

Use this table to scale your reaction correctly.

ComponentRoleEq. (Molar)Mass/Vol (for 1g Piperazine)Critical Note
Piperazine Substrate1.01.00 gMust be anhydrous.
Acid Chloride Reagent2.45.15 gExcess ensures bis-acylation.
Triethylamine Base3.04.85 mLScavenges HCl; prevents salt formation.
DCM Solvent--60 mLDry solvent prevents hydrolysis.
1M HCl Wash--2 x 30 mLRemoves mono-product & base.

References

  • Schotten-Baumann Reaction Conditions.Organic Chemistry Portal.

    • Defines the foundational biphasic acyl
  • Synthesis of piperazine-based bis(thiazole) hybrids.

    • Demonstrates the reactivity of piperazine with -haloketones, validating the "Linker Str
  • Selective Mono-acylation of Piperazine.BenchChem Technical Support.

    • Provides contrasting conditions for mono-acylation, helping us understand what conditions to avoid (e.g., dilute conditions, 1:1 stoichiometry)
  • Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine.PrepChem.

    • Provides a direct precedent for the bis-acylation of piperazine derivatives using acid chlorides in organic solvents.

Sources

Optimization

Technical Support: Troubleshooting Solubility of m-Tolyloxy Piperazine Derivatives

Welcome to the Solubility Support Center. Subject: Overcoming aggregation, precipitation, and "oiling out" in m-tolyloxy piperazine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solubility Support Center. Subject: Overcoming aggregation, precipitation, and "oiling out" in m-tolyloxy piperazine scaffolds. Ticket Priority: High (Impacts purification and biological data integrity).

The Chemistry of the Problem: Root Cause Analysis

User Question: Why does my compound dissolve in DMSO but precipitate immediately upon addition to aqueous buffer (pH 7.4), even at low concentrations?

Technical Insight: The solubility profile of m-tolyloxy piperazine derivatives is governed by a conflict between the basic piperazine core and the lipophilic tolyl tail .

  • The pKa Trap: Piperazine derivatives typically exhibit two pKa values:

    
     and 
    
    
    
    [1].[1]
    • At pH < 5: Both nitrogens are protonated (Dicationic). High Solubility.

    • At pH 7.4 (Physiological): The distal nitrogen is mostly protonated, but the proximal nitrogen (near the aryl group) often acts as a free base due to electronic effects. The molecule exists largely as a mono-cation or neutral species.

    • The m-Tolyloxy Effect: The m-tolyloxy group is highly lipophilic (increasing LogP). At neutral pH, the hydration energy of the single charge cannot overcome the lattice energy driven by the hydrophobic tolyl-tolyl stacking interactions. This leads to rapid aggregation and precipitation [2].

Visualizing the Solubility Cliff:

SolubilityCliff pH_Low pH 2.0 - 4.0 (Fully Protonated) State_Soluble Soluble (Repulsion between cations) pH_Low->State_Soluble High Charge Density pH_Mid pH 7.4 (Mono-cation/Neutral) State_Crash Precipitation Risk (Hydrophobic Stacking) pH_Mid->State_Crash Critical Solubility Boundary pH_High pH > 10 (Free Base) State_Insoluble Insoluble (Lattice Energy Dominates) pH_High->State_Insoluble Zero Charge

Figure 1: The pH-dependent solubility cliff for aryl-piperazines. At physiological pH, the compound sits precariously on the edge of precipitation.

Synthesis & Purification Troubleshooting

User Question: During recrystallization, my product separates as a sticky oil ("oiling out") instead of crystals. How do I fix this?

Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solid-liquid solubility curve.[2] This is common with m-tolyloxy derivatives because the melting point is often depressed by impurities or the flexible ether linkage [3].

Troubleshooting Protocol: The "Anti-Oil" Workflow

StepActionMechanism
1 Switch Solvent System Move from single solvents (e.g., Ethanol) to binary systems. Dissolve in a minimal amount of "Good" solvent (e.g., Acetone or IPA) and slowly add "Bad" solvent (e.g., Hexane or Ether).
2 Temperature Control Do not cool rapidly. Rapid cooling traps impurities that lower the melting point. Use a controlled cooling ramp (

/min).
3 Seed at Cloud Point Determine the temperature where the solution turns slightly turbid (Cloud Point). Add seed crystals immediately at this temperature to provide nucleation sites, bypassing the oil phase.
4 Trituration If oil forms, decant the supernatant. Add a solvent in which the product is insoluble (e.g., Pentane) and sonicate. This physically disrupts the oil droplets and forces crystallization.

Formulation & Assay Optimization[3]

User Question: I need to run a cell-based assay at pH 7.4. DMSO stocks crash out. What is the best formulation strategy?

Technical Insight: Relying solely on DMSO is risky for lipophilic piperazines. You must stabilize the compound before it hits the aqueous media.

Strategy A: Salt Selection (The "Chemical" Fix)

Convert the free base into a salt.[3] For piperazines, the counter-ion choice is critical [4].[1]

  • First Line: Dihydrochloride (2HCl) .

    • Pros: High melting point, established safety.

    • Cons: Can be hygroscopic; excess acidity can be toxic in sensitive cell lines.

  • Second Line: Fumarate or Maleate .

    • Pros: These organic di-acids often form stable, non-hygroscopic lattices with the piperazine ring. They provide a "buffer" effect at the molecular level.

  • Avoid: Citrate (often forms amorphous hydrates with piperazines).

Strategy B: Cyclodextrin Complexation (The "Physical" Fix)

If salts fail, encapsulate the hydrophobic m-tolyloxy tail.

  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[4]
  • Why: The tolyl group fits into the hydrophobic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior maintains solubility [5].

Decision Logic for Assay Formulation:

FormulationLogic Start Compound Precipitates in Media Check_Salt Is it a Salt Form? Start->Check_Salt Make_Salt Synthesize 2HCl or Fumarate Salt Check_Salt->Make_Salt No (Free Base) Check_Conc Target Conc > 10 µM? Check_Salt->Check_Conc Yes Make_Salt->Check_Conc Use_CD Use 10-20% HP-beta-CD as vehicle Check_Conc->Use_CD Yes (High Load) Use_DMSO Optimize DMSO (<0.5%) + Serial Dilution in Media Check_Conc->Use_DMSO No (Low Load)

Figure 2: Decision matrix for stabilizing m-tolyloxy piperazines in biological assays.

Standardized Protocols

Protocol A: Kinetic Solubility Assay (Do this BEFORE biological testing)

Validates the maximum concentration your media can support.

  • Preparation: Prepare a 10 mM stock solution of your derivative in 100% DMSO.

  • Spiking: Into a 96-well plate containing 198 µL of your specific assay media (e.g., DMEM + 10% FBS), spike 2 µL of the DMSO stock (Final: 100 µM, 1% DMSO).

  • Equilibration: Shake at 37°C for 2 hours (simulating assay duration).

  • Filtration: Filter using a 0.45 µm filter plate (removes micro-precipitates).

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS. Compare peak area to a standard.

    • Pass: >80% recovery.

    • Fail: <80% recovery (Indicates precipitation; data will be artifactual).

Protocol B: Salt Screening (Micro-Scale)

Rapidly identify the best counter-ion.

  • Dissolution: Dissolve 50 mg of free base in 500 µL Acetone or Ethanol.

  • Acid Addition: Add 2.1 equivalents of acid (HCl, Methanesulfonic, Fumaric) dissolved in the same solvent.

    • Note: Use 2.1 eq to ensure protonation of both piperazine nitrogens.

  • Cycling: Heat to 50°C, then cool slowly to 4°C over 4 hours.

  • Observation:

    • Crystalline Solid: Success. Filter and dry.[5]

    • Oil: See "Oiling Out" section above.[6][7]

    • Clear Solution: Add anti-solvent (Diethyl ether) dropwise.

References

  • Lacivita, E., et al. (2009). Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity.[8] Bioorganic & Medicinal Chemistry, 17(3), 1339-1344.[9]

  • BenchChem Technical Support. (2025). Overcoming Solubility Issues with Piperazine Derivatives. BenchChem Knowledge Base.

  • Vacek, J., et al. (2024).[10] Understanding Oiling-Out in Crystallization Processes of Small Molecule Compounds. PharmaLego Technical Guides.

  • Sanphui, P., et al. (2012).[11] High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[11] Crystal Growth & Design, 12(4).

  • Ali, S., et al. (2024).[10] Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Journal of Biomolecular Structure and Dynamics.

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted m-Cresol from Piperazine Reaction Mixtures

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the common challenge of removing unreacted m-cresol from piperazine reaction mixtures. The following tro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the common challenge of removing unreacted m-cresol from piperazine reaction mixtures. The following troubleshooting and FAQ sections are designed to offer practical, field-tested solutions grounded in chemical principles.

Introduction

In many synthetic protocols involving piperazine derivatives, m-cresol can be employed as a solvent or a reactant. Due to its high boiling point and potential to form complex mixtures, removing residual m-cresol post-reaction is a critical purification step. Incomplete removal can lead to impurities in the final product, affecting downstream applications, biological assays, and regulatory compliance. This document outlines robust methods to ensure the clean and efficient isolation of your target piperazine compound.

Troubleshooting Guide

Issue 1: My primary purification by distillation is ineffective, and m-cresol co-distills with my product.

Root Cause Analysis:

Co-distillation of m-cresol with a piperazine derivative often occurs when their boiling points are too close to be separated by simple distillation. The boiling point of m-cresol is approximately 202°C[1], and if your product has a similar volatility, achieving separation through this physical method alone is challenging.

Solutions:

  • Azeotropic Distillation: This technique involves adding an "entrainer," a third component that forms a lower-boiling azeotrope with one of the components in the mixture. For removing m-cresol, a suitable entrainer like benzyl alcohol can be used in a process of azeotropic distillation under vacuum.[2]

  • Conversion to a Non-Volatile Salt: A highly effective strategy is to convert either the m-cresol or the piperazine product into a non-volatile salt before distillation.

    • Acid-Base Extraction: Since m-cresol is weakly acidic (pKa ≈ 10), it can be deprotonated by a strong base like sodium hydroxide (NaOH) to form a water-soluble sodium cresoxide salt.[3][4] This salt will remain in an aqueous phase while your potentially less polar piperazine product can be extracted into an organic solvent.

    • Conversely, the basic piperazine derivative can be protonated with an acid (e.g., HCl) to form a non-volatile salt, allowing the neutral m-cresol to be distilled off.[5][6]

Issue 2: After an aqueous wash, I'm still detecting m-cresol in my organic layer.

Root Cause Analysis:

A simple water wash is often insufficient to remove m-cresol effectively due to its partial solubility in many organic solvents.[1][7] A more rigorous extraction method that leverages chemical reactivity is required.

Solutions:

  • Alkaline Extraction: Perform a liquid-liquid extraction of your organic phase with a dilute aqueous solution of a strong base, such as 1-2 M sodium hydroxide.[3][4] This will convert the acidic m-cresol into its water-soluble sodium salt, which will partition into the aqueous layer. Repeat the extraction multiple times to ensure complete removal.

  • Dissociation Extraction: This method is particularly useful when dealing with isomers and relies on the difference in acidity between the components. By using a stoichiometric deficiency of a base in an aqueous phase, the more acidic component will preferentially form a salt and move to the aqueous layer.[8]

Issue 3: My product is a solid, but recrystallization is not removing the m-cresol.

Root Cause Analysis:

If m-cresol is trapped within the crystal lattice of your product or if your product and m-cresol have similar solubilities in the chosen recrystallization solvent, this purification method will be ineffective.

Solutions:

  • Solvent Screening: A systematic solvent screening is crucial. The ideal solvent should fully dissolve your product and m-cresol at an elevated temperature but allow for the selective crystallization of your product upon cooling, leaving the m-cresol in the mother liquor.

  • Salt Formation and Recrystallization: A powerful technique is to convert your piperazine derivative into a salt (e.g., a hydrochloride or diacetate salt) before recrystallization.[9][10] This alters its solubility profile, often making it easier to find a suitable recrystallization solvent that leaves the neutral m-cresol behind. The pure salt can then be neutralized to regenerate the free base form of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for removing m-cresol from a piperazine reaction mixture?

A1: For most applications, an acid-base extraction is the most robust and widely applicable method.[11] Specifically, washing the reaction mixture (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) with an aqueous solution of sodium hydroxide will selectively convert the m-cresol into its water-soluble salt, effectively removing it from the organic phase.[3][4][12]

Q2: Can I use a weaker base, like sodium bicarbonate, for the extraction?

A2: No, sodium bicarbonate is generally not a strong enough base to deprotonate m-cresol effectively.[13] Phenols are significantly less acidic than carboxylic acids, and a stronger base like sodium hydroxide is required for complete conversion to the corresponding phenoxide salt.[3][13]

Q3: Are there any non-distillation, non-extraction methods to remove m-cresol?

A3: Yes, several alternative methods can be employed:

  • Chromatography: Column chromatography is a high-resolution technique for separating compounds with different polarities.[9] However, piperazine compounds can sometimes present challenges with peak shape on standard silica gel.

  • Complexation: In some instances, m-cresol can be selectively removed by forming a complex with agents like urea.[14][15] The resulting complex can then be separated by filtration.

  • Adsorption: The use of specific adsorbents, such as certain resins or activated carbon, can be effective in removing phenolic impurities.[16][17]

Q4: What safety precautions should I take when working with m-cresol?

A4: m-Cresol is toxic and corrosive.[18][19][20][21] It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with the skin.[18][19][20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]

Q5: How can I confirm that all the m-cresol has been removed?

A5: The purity of your final product should be assessed using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of m-cresol.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect the presence of even trace amounts of m-cresol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for detecting volatile impurities.

Data Presentation

Physicochemical Properties of m-Cresol and Piperazine
Propertym-CresolPiperazine (Anhydrous)
Molecular Formula C₇H₈O[22]C₄H₁₀N₂[23]
Molecular Weight 108.14 g/mol [22]86.14 g/mol [23]
Boiling Point 202-203 °C[1][22]146 °C
Melting Point 8-12 °C[1][22]106-110 °C
Solubility in Water 20-25 g/L at 20°C[1][22]Freely soluble[24]
Acidity/Basicity Weakly acidic (pKa ≈ 10)Weak base[24]

Experimental Protocols

Protocol 1: Alkaline Extraction to Remove m-Cresol

This protocol describes the removal of m-cresol from a reaction mixture where the desired piperazine product is soluble in an organic solvent.

Materials:

  • Crude reaction mixture containing piperazine product and unreacted m-cresol

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete removal of m-cresol.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove any residual NaOH and reduce the amount of dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Workflow for m-Cresol Removal via Alkaline Extraction

A Crude Reaction Mixture (Piperazine Product + m-Cresol) B Dissolve in Organic Solvent A->B C Transfer to Separatory Funnel B->C D Add 1M NaOH (aq) C->D E Shake & Vent D->E F Separate Layers E->F G Aqueous Layer (Sodium Cresoxide) F->G Discard H Organic Layer (Piperazine Product) F->H I Repeat Extraction with NaOH (2x) H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Filter K->L M Evaporate Solvent L->M N Purified Piperazine Product M->N

Caption: Workflow for removing m-cresol using alkaline extraction.

Decision Tree for Purification Strategy

start Start: Crude Reaction Mixture q1 Are boiling points of product and m-cresol significantly different? start->q1 distill Fractional Distillation q1->distill Yes q2 Is product soluble in organic solvent? q1->q2 No extraction Alkaline Extraction (Protocol 1) q2->extraction Yes q3 Is product a solid? q2->q3 No recrystallize Recrystallization (with solvent screening) q3->recrystallize Yes salt_recrystallize Convert to Salt & Recrystallize q3->salt_recrystallize If Recrystallization Fails

Caption: Decision tree for selecting a purification method.

References

  • m-Cresol - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 16).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). IJPPR.
  • Piperazine SDS, 110-85-0 Safety Data Sheets. (n.d.). ECHEMI.
  • m-Cresol CAS No 108-39-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET - Actylis Lab Solutions. (2024, August 31).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 14).
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
  • Safety Data Sheet: m-Cresol. (n.d.). Carl ROTH.
  • US2919275A - Purification of piperazine. (n.d.). Google Patents.
  • CN101125800A - A kind of preparation technology of m-cresol. (n.d.). Google Patents.
  • Piperazine - Santa Cruz Biotechnology. (n.d.).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.
  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps.
  • CN104230669A - Separation and purification method of m-cresol. (n.d.). Google Patents.
  • US3481933A - Recovery and purification of piperazine. (n.d.). Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI.
  • Two main different technologies for m-cresol. (2020, June 15). BETTER CHEMTECH.
  • Extraction of o -, m - and p -cresol from aqueous solution with methyl isopropyl ketone: Equilibrium, correlations, and COSMO-RS predictions. (n.d.). ResearchGate.
  • CN103333052A - Method for preparing pure p-cresol and pure m-cresol by separating industrial mixed p-cresol and m-cresol. (n.d.). Google Patents.
  • M-cresol – Knowledge and References. (n.d.). Taylor & Francis.
  • US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol. (n.d.). Google Patents.
  • methods for removing unreacted piperazine from the reaction mixture. (n.d.). Benchchem.
  • CN104098445A - Method for extracting m-cresol from mixture of m-cresol and p-cresol. (n.d.). Google Patents.
  • m-Cresol - Solubility of Things. (n.d.).
  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure.
  • Piperazine. (n.d.).
  • How to remove the phenol from the reaction mixture without doing column chromatography? (2017, April 26).
  • Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Acid–base extraction. (n.d.). Wikipedia.
  • SEPARATION OF MIXTURE OF m-CRESOL AND P-CRESOL BY DISSOCIATION EXTRACTION. (n.d.). PJSIR.
  • M-Cresol | CH3C6H4OH | CID 342. (n.d.). PubChem.
  • Separation of m-cresol and p-cresol by NaZSM-5 with different Si/Al ratios. (2024, August 15). PubMed.
  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. (2011, November 14).
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. (n.d.). Benchchem.
  • CN103420938A - Method for recovering piperazine after piperazine condensation reaction in quinolone medicine preparation. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Reflux Time for Bis-acylation of Piperazine

Introduction Piperazine and its derivatives represent a class of "privileged" scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] The synthesis of symmetrically N,N'-disubstituted pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine and its derivatives represent a class of "privileged" scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] The synthesis of symmetrically N,N'-disubstituted piperazines via bis-acylation is a fundamental transformation for creating novel chemical entities. While seemingly straightforward, achieving high yields of the desired 1,4-diacylpiperazine requires careful control of reaction parameters.[3] Among these, the reflux time is a critical variable that directly impacts reaction completion, yield, and purity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reflux time in the bis-acylation of piperazine. It is structured in a question-and-answer format to directly address common challenges and provide actionable insights, troubleshooting strategies, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the bis-acylation of piperazine?

The reaction proceeds via a two-step nucleophilic acyl substitution.

  • First Acylation: One of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to yield the mono-acylated piperazine intermediate.

  • Second Acylation: The remaining secondary amine on the mono-acylated intermediate, though slightly less nucleophilic due to the electron-withdrawing effect of the first acyl group, attacks a second molecule of the acylating agent. This follows the same nucleophilic acyl substitution pathway to yield the final bis-acylated product. A base, such as triethylamine or pyridine, is typically added to neutralize the acid byproduct (e.g., HCl) generated in each step.

Bis-acylation Mechanism Piperazine Piperazine Mono_Acyl Mono-acylated Piperazine Piperazine->Mono_Acyl Nucleophilic Attack Acyl_Cl1 Acyl Chloride (R-COCl) (1st eq.) Acyl_Cl1->Mono_Acyl Base1 Base (e.g., Et3N) HCl1 Base·HCl Base1->HCl1 Bis_Acyl Bis-acylated Piperazine (Product) Mono_Acyl->Bis_Acyl Nucleophilic Attack Acyl_Cl2 Acyl Chloride (R-COCl) (2nd eq.) Acyl_Cl2->Bis_Acyl Base2 Base (e.g., Et3N) HCl2 Base·HCl Base2->HCl2

Caption: General mechanism for the bis-acylation of piperazine.
Q2: Why is refluxing often necessary for this reaction to proceed to completion?

Refluxing, the process of heating a reaction mixture to its boiling point and condensing the vapors back into the flask, serves two primary purposes:

  • Overcoming Activation Energy: The second acylation step often has a higher activation energy than the first. The nitrogen on the mono-acylated intermediate is less nucleophilic, and thus requires more thermal energy to react efficiently.

  • Increasing Reaction Rate: According to the Arrhenius equation, reaction rates increase with temperature. Refluxing maintains a constant, elevated temperature (the boiling point of the solvent), ensuring the reaction proceeds at a reasonable and controlled rate towards the di-substituted product.[4]

Q3: What are the primary factors that influence the required reflux time?

The optimal reflux time is not a fixed value but depends on several factors:

  • Reactivity of the Acylating Agent: The electrophilicity of the carbonyl carbon dictates reactivity. The general order is: Acyl Halides > Anhydrides > Esters. Reactions with highly reactive acyl chlorides typically require shorter reflux times than those with less reactive anhydrides.

  • Steric Hindrance: Bulky substituents on either the piperazine ring or the acylating agent can sterically hinder the approach of the nucleophile to the electrophile, slowing the reaction and necessitating longer reflux times.[5]

  • Solvent Choice: The solvent's boiling point determines the maximum temperature of the reaction at atmospheric pressure. A higher boiling point solvent (e.g., toluene vs. dichloromethane) will result in a higher reflux temperature, which generally shortens the required reaction time.

  • Stoichiometry: A slight excess of the acylating agent (e.g., 2.2 equivalents for bis-acylation) can help drive the reaction to completion faster. However, a large excess can complicate purification.

Q4: What are the consequences of using a reflux time that is too short or too long?
  • Insufficient Reflux Time: This is a common cause of low yield. The primary outcome is an incomplete reaction, resulting in a mixture of the desired bis-acylated product, the mono-acylated intermediate, and unreacted starting material. This complicates purification and reduces the overall yield.[6]

  • Excessive Reflux Time: Prolonged heating can lead to the degradation of starting materials, reagents, or even the desired product, resulting in the formation of dark-colored impurities and a lower isolated yield. It also unnecessarily increases energy consumption and operational costs.

Troubleshooting Guide

Problem 1: The reaction is incomplete, with both mono-acylated and starting piperazine remaining.
Potential CauseRecommended Solution
Insufficient Reflux Time or Temperature The most common cause. Extend the reflux time in increments of 1-2 hours, monitoring progress by TLC or LC-MS. If the reaction remains stalled, consider switching to a higher-boiling-point solvent to increase the reaction temperature.[7]
Moisture in the Reaction Acylating agents like acyl chlorides are highly sensitive to moisture and can be hydrolyzed, rendering them inactive. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][9]
Insufficient Base Each acylation step produces one equivalent of acid (e.g., HCl). If an insufficient amount of base is used, the free piperazine will be protonated, deactivating it as a nucleophile. Ensure at least 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine) are used.
Problem 2: The primary product is the mono-acylated piperazine, with little bis-acylation observed.
Potential CauseRecommended Solution
Incomplete Reaction The second acylation is slower than the first. This is a classic sign that the reaction has not been run long enough or at a high enough temperature to overcome the activation energy for the second step. Follow the recommendations in Problem 1.
Incorrect Stoichiometry An insufficient amount of the acylating agent was used. Carefully re-check calculations and ensure at least 2.0 to 2.2 equivalents of the acylating agent are added to the reaction.
Problem 3: The reaction mixture has turned dark brown/black, and the isolated yield is low.

Potential CauseRecommended Solution
Product/Reagent Degradation The reflux time was excessively long, or the temperature was too high for the stability of the molecules involved. The optimal time should be determined experimentally. Run a small-scale reaction and take aliquots every hour to find the point where product formation is maximized before significant impurity formation begins.[6]
Use of Microwave Synthesis For rapid, uniform heating, consider microwave-assisted organic synthesis (MAOS). This can dramatically reduce reaction times from hours to minutes, often minimizing the formation of degradation byproducts.[10]

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check_tlc [label="Analyze reaction mixture\nby TLC/LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"];
major_species [label="What is the major species present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Paths for Starting Material
sm_present [label="Significant Starting Material\n& Mono-Acyl Product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol_sm [label="1. Extend reflux time.\n2. Ensure anhydrous conditions.\n3. Verify base stoichiometry (>=2.2 eq).\n4. Consider higher boiling solvent.", shape=plaintext, align=left];

// Paths for Mono-Acyl Product
mono_present [label="Mainly Mono-Acyl Product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol_mono [label="1. Reaction is incomplete. Extend reflux time.\n2. Confirm acylating agent stoichiometry (>=2.0 eq).", shape=plaintext, align=left];

// Paths for Degradation
degradation [label="Dark Color & Multiple Impurity Spots", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol_degradation [label="1. Reflux time is too long. Reduce time.\n2. Perform time-course study to find optimum.\n3. Consider microwave synthesis for shorter times.", shape=plaintext, align=left];

// Connections
start -> check_tlc;
check_tlc -> major_species;
major_species -> sm_present [label="Starting Material"];
sm_present -> sol_sm [style=dashed, arrowhead=none];
major_species -> mono_present [label="Mono-Acyl"];
mono_present -> sol_mono [style=dashed, arrowhead=none];
major_species -> degradation [label="Degradation"];
degradation -> sol_degradation [style=dashed, arrowhead=none];

}

Caption: Troubleshooting decision tree for bis-acylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Bis-acylation of Piperazine

This protocol provides a general starting point that should be optimized for specific substrates.

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (1.0 eq) and anhydrous solvent (e.g., Toluene or Acetonitrile, ~0.2 M). Purge the flask with an inert gas (N₂ or Ar).

  • Base Addition: Add triethylamine (2.2 eq) to the stirred suspension.

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., acyl chloride, 2.1 eq) in a small amount of anhydrous solvent and add it dropwise to the piperazine mixture, typically at 0 °C to control the initial exotherm.

  • Reflux: After the addition is complete, slowly heat the reaction mixture to a gentle reflux.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the triethylamine hydrochloride salt. Wash the filtrate with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 1,4-diacylpiperazine.

Protocol 2: Optimizing Reflux Time via Time-Course Analysis

This method is crucial for maximizing yield and minimizing degradation.

  • Setup: Set up the reaction as described in Protocol 1.

  • Initiate Reflux: Begin heating the reaction to reflux and start a timer. This is T=0.

  • Sampling: At regular intervals (e.g., T = 30 min, 1h, 2h, 4h, 6h, 8h), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.

  • Quench and Prepare Sample: Immediately quench each aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drop of water to neutralize any unreacted acylating agent. Spot these samples on a TLC plate.

  • Analysis: Develop the TLC plate and visualize the spots. Compare the intensity of the starting material, mono-acylated intermediate, and bis-acylated product spots over time. The optimal reflux time is the point at which the bis-acylated product spot is most intense, and the starting material/intermediate spots have disappeared, before the significant appearance of new impurity spots.

Optimization_Workflow setup 1. Set up Reaction (Protocol 1) reflux 2. Heat to Reflux (Start Timer T=0) setup->reflux loop For each time point (e.g., 1h, 2h, 4h...) reflux->loop sample 3. Withdraw Aliquot loop->sample quench 4. Quench & Prepare TLC Sample sample->quench analyze 5. Analyze by TLC/LC-MS quench->analyze decision Is Product Maximized & SM Consumed? analyze->decision optimal_time Optimal Reflux Time Determined decision->optimal_time Yes continue_reflux Continue Reflux decision->continue_reflux No continue_reflux->loop

Caption: Experimental workflow for optimizing reflux time.

Data Summary

The choice of acylating agent and solvent significantly impacts the required reaction conditions. The following table provides general estimates.

Acylating AgentCommon SolventBoiling Point (°C)Typical Reflux Time (h)Reactivity
Acetyl Chloride Dichloromethane (DCM)402 - 6High
Benzoyl Chloride Acetonitrile824 - 8High
Propionyl Chloride Toluene1113 - 6High
Acetic Anhydride Toluene1116 - 12Moderate
Benzoic Anhydride Xylene~1408 - 24Moderate

References

  • American Chemical Society. Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation.
  • Royal Society of Chemistry. Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications.
  • BenchChem. Technical Support Center: Selective Mono-acylation of Piperazine.
  • BenchChem. Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline.
  • BenchChem. An In-Depth Technical Guide to the Synthesis of 1,4-Dihydroxy-2,2-dimethylpiperazine.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021).
  • Beilstein-Institut. Opportunities and challenges for direct C–H functionalization of piperazines. (2016).
  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018).
  • Springer. 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). (2018).
  • ResearchGate. The optimization of reflux time in the presence of different catalysts.... (2014). Available from: [Link]

  • ResearchGate. Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. (2023). Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • National Institutes of Health. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Available from: [Link]

  • Royal Society of Chemistry Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025).
  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for (-)-Catechin Derivatization.
  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available from: [Link]

  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. Available from: [Link]

  • PubMed. Synthesis and effect of asymmetric 1,4-bis(aminoacyl) piperazines on neuromuscular transmission. Available from: [Link]

  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2021). Available from: [Link]

  • ResearchGate. relationship of reflux time, reflux temperature and product yield. Available from: [Link]

  • ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). Available from: [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,4-Bis((m-tolyloxy)acetyl)piperazine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1,4-Bis((m-tolyloxy)acetyl)piperazine using column chromatography....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1,4-Bis((m-tolyloxy)acetyl)piperazine using column chromatography. Our focus is on providing practical, field-proven insights that explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Section 1: Foundational Concepts & Pre-Chromatography FAQs

This section addresses the fundamental principles and preliminary considerations essential for developing a successful purification strategy.

Q1: What are the key structural features of 1,4-Bis((m-tolyloxy)acetyl)piperazine that influence its chromatographic behavior?

A1: The chromatographic behavior of this molecule is governed by a balance of polar and non-polar characteristics, as well as its basicity:

  • Piperazine Core: The two tertiary amine nitrogens in the piperazine ring are basic. This basicity can lead to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in significant peak tailing or even irreversible adsorption.[1][2]

  • Amide Groups: The two acetyl-piperazine (amide) linkages are highly polar and can form hydrogen bonds. These groups contribute significantly to the compound's retention on a polar stationary phase.

  • Tolyloxy Moieties: The two (m-tolyloxy) groups, featuring aromatic rings and ether linkages, introduce considerable non-polar (hydrophobic) character to the molecule. The ether oxygens also contribute some polarity.

This combination of a basic core, polar amides, and large non-polar groups makes selecting the right stationary and mobile phase critical for achieving effective separation.

Q2: Why is silica gel the standard stationary phase choice, and what are its potential drawbacks for this compound?

A2: Silica gel is the most common stationary phase for normal-phase column chromatography due to its high surface area, excellent resolving power for a wide range of compounds, and cost-effectiveness.[3] Its surface is covered with hydroxyl (silanol) groups, making it highly polar and slightly acidic.[4]

  • Advantage: The polarity is ideal for separating moderately polar to polar compounds like 1,4-Bis((m-tolyloxy)acetyl)piperazine from less polar impurities.

  • Drawback: The acidity of silica gel is a primary challenge. The basic piperazine nitrogens can interact strongly with acidic silanol groups via acid-base interactions. This causes the aforementioned issues of peak tailing, where a portion of the molecules "stick" to the column and elute slowly, resulting in broad, asymmetrical peaks and poor separation.[2]

Q3: How should I choose an appropriate solvent system (mobile phase) for TLC analysis and subsequent column chromatography?

A3: The selection of the mobile phase is crucial for balancing the compound's interactions with the stationary phase.[4] Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening solvent systems before committing to a large-scale column.

  • Start with a Standard System: Begin with a binary mixture of a non-polar solvent and a moderately polar solvent. A common starting point is a mixture of Hexane and Ethyl Acetate .

  • Test Different Polarities: Run TLC plates with varying ratios, for example: 9:1, 4:1, 2:1, and 1:1 Hexane:Ethyl Acetate. The ideal system should give your target compound an Rf (retention factor) value between 0.2 and 0.4.

  • Address Basicity: In a separate test, add a small amount (0.5-1%) of a competing base like Triethylamine (TEA) to your chosen solvent systems.[1] Observe the effect on the spot shape and Rf value. If the spot becomes sharper and moves further up the plate, it confirms a strong interaction with the silica and indicates that TEA should be included in your column's mobile phase.

  • Alternative Systems: If Hexane/EtOAc does not provide adequate separation between your product and impurities, consider other solvent systems such as Dichloromethane/Methanol .

Q4: What are the most likely impurities to be encountered during this purification?

A4: Impurities typically arise from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as m-cresol and piperazine derivatives (e.g., 1-acetylpiperazine).

  • Mono-substituted Intermediate: The piperazine molecule that has only reacted on one side, 1-((m-tolyloxy)acetyl)piperazine.

  • Side-Reaction Products: Depending on the reaction conditions, other by-products may form.

These impurities will have different polarities, which is the basis for their separation by column chromatography.

Section 2: Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the purification. Optimization may be required based on the specific impurity profile of your crude material.

Materials and Reagents
Reagent/MaterialGradePurpose
Silica Gel60 Å, 230-400 meshStationary Phase
Crude 1,4-Bis((m-tolyloxy)acetyl)piperazineN/ASample to be purified
HexaneHPLC GradeMobile Phase (Non-polar)
Ethyl AcetateHPLC GradeMobile Phase (Polar)
Triethylamine (TEA)Reagent GradeMobile Phase Additive
Dichloromethane (DCM)HPLC GradeSolvent for sample loading
Glass Chromatography ColumnAppropriate sizeSeparation Apparatus
TLC PlatesSilica gel coatedReaction/Fraction Monitoring
Collection TubesGlass or appropriate plasticFraction Collection
Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Add a small plug of cotton or glass wool to the bottom of the column.[4]

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA). The consistency should be like a milkshake, not too thick.

    • Pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. Add more slurry as needed until the desired column height is reached (typically a 20:1 to 50:1 ratio of silica:crude product by weight).

    • Do not let the top of the silica bed run dry at any point.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a fine, free-flowing powder is obtained. This is your pre-adsorbed sample.

    • Carefully add the powdered sample to the top of the packed column, creating a thin, even layer.

    • Gently add a thin protective layer of sand over the sample.

  • Elution (Gradient Elution):

    • Carefully add the initial, non-polar mobile phase to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase. For example, start with 5% Ethyl Acetate in Hexane, then move to 10%, 15%, 25%, 40%, and so on. Crucially, maintain the 0.5-1% TEA concentration in every solvent mixture. [5] A slow, gradual increase in polarity generally yields better separation.[4]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate and develop it in a solvent system that gives good separation.

    • Combine the fractions that contain only the pure desired product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 1,4-Bis((m-tolyloxy)acetyl)piperazine.

Section 3: Troubleshooting Guide

This Q&A section addresses common problems encountered during the purification process.

Problem Area: Poor or No Separation

Q: My compound and impurities are eluting together (co-elution). What should I do? A: This indicates that the selectivity of your system is insufficient.

  • Action 1: Use a Shallower Gradient. A rapid increase in solvent polarity can cause all compounds to move down the column together. Slow down the rate at which you increase the polar component of your mobile phase.

  • Action 2: Change the Solvent System. The selectivity of the separation can be altered by changing the solvents. If you are using Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol or Toluene/Acetone. These solvents have different interactions with your compound and the stationary phase.[6]

Q: My compound is not moving from the top of the column (Rf = 0). How can I get it to elute? A: The mobile phase is not polar enough to displace your compound from the silica gel.

  • Action 1: Increase Mobile Phase Polarity. Significantly increase the percentage of the polar solvent (e.g., jump from 10% to 40% Ethyl Acetate). If that is still ineffective, consider adding a stronger polar solvent like methanol (e.g., 1-5% methanol in dichloromethane).

  • Action 2: Verify TEA Addition. Ensure that triethylamine is present in your mobile phase. Without it, the basic piperazine can bind almost irreversibly to the acidic silica.[2]

Q: My compound is eluting too quickly, with the solvent front. How can I improve retention? A: The mobile phase is too polar.

  • Action 1: Decrease Mobile Phase Polarity. Start with a much less polar solvent system. For example, if you started with 1:1 Hexane:EtOAc, try 9:1 or even 19:1. The goal is to find a condition where the compound has an affinity for the stationary phase.[7]

Problem Area: Poor Peak Shape

Q: My compound's peak is tailing significantly. Why is this happening and how can I fix it? A: Tailing is the classic symptom of undesirable interactions between a basic analyte and the acidic stationary phase.

  • Primary Solution: Add a Competing Base. This is the most common and effective solution. Add 0.5-1% triethylamine (TEA) or a few drops of ammonia to your mobile phase.[1][5] These additives will preferentially interact with the acidic silanol sites, preventing your compound from "sticking" and allowing it to elute in a tight, symmetrical band.

  • Alternative Solution: Change Stationary Phase. If tailing persists, consider using a less acidic stationary phase like neutral alumina.

  • Check for Overloading: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[6] Try reducing the amount of crude material loaded onto the column.

Problem Area: Sample & Column Issues

Q: My sample seems to be precipitating at the top of the column. What's the cause and solution? A: This typically happens during "wet loading" when the sample is dissolved in a strong solvent but is not soluble in the initial, non-polar mobile phase.

  • Solution: Use Dry Loading. As described in the protocol above, pre-adsorbing your crude material onto silica gel before adding it to the column is the most effective way to prevent this issue.[2] This ensures the compound is introduced to the mobile phase in a finely dispersed state.

Q: I'm observing inconsistent retention times between runs. What could be the issue? A: Shifting retention times point to a lack of equilibrium or changes in the system.[6]

  • Cause 1: Insufficient Equilibration. Always wash the column with several column volumes of the initial mobile phase before loading the sample.

  • Cause 2: Mobile Phase Changes. Volatile components of the mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase daily and keep solvent bottles capped.[6]

  • Cause 3: Temperature Fluctuations. Chromatography can be sensitive to temperature. Running experiments in a temperature-controlled environment can improve consistency.

Section 4: Visualization & Workflow Diagrams

The following diagrams illustrate the recommended workflow and a logical process for troubleshooting common issues.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in DCM Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry Dry to Free-Flowing Powder Adsorb->Dry Load Dry Load Sample Dry->Load Pack Pack Column (Slurry Method) Pack->Load Elute Gradient Elution (e.g., Hex/EtOAc + TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Recommended workflow for the purification of 1,4-Bis((m-tolyloxy)acetyl)piperazine.

G cluster_sep Separation Issues cluster_ret Retention Issues cluster_shape Peak Shape Issues Start Problem Observed P_CoElute Co-elution / Poor Resolution Start->P_CoElute P_NoElute No Elution (Rf=0) Start->P_NoElute P_Tailing Peak Tailing Start->P_Tailing S_Shallow Use Shallower Gradient P_CoElute->S_Shallow S_ChangeSolvent Change Solvent System (e.g., DCM/MeOH) P_CoElute->S_ChangeSolvent S_IncreasePolarity Increase Mobile Phase Polarity P_NoElute->S_IncreasePolarity S_CheckTEA Ensure TEA is Added P_NoElute->S_CheckTEA S_AddTEA Add/Increase TEA (0.5-1%) P_Tailing->S_AddTEA S_ReduceLoad Reduce Sample Load P_Tailing->S_ReduceLoad S_ChangePhase Consider Neutral Alumina P_Tailing->S_ChangePhase

Caption: Troubleshooting decision tree for common column chromatography issues.

References

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • Selecting a GC Column by a Specific Stationary Phase. MilliporeSigma.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Column Chromatography - What are Different Types and How to Select Right Method.
  • Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.
  • troubleshooting poor separation of N-Acetylthreonine in chromatography. Benchchem.
  • Column chromatography issues. Reddit.
  • Column chromatography. University of Victoria.
  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • HPLC Troubleshooting Guide.
  • Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatogr. ORBi.

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Optimization

Technical Support Center: Overcoming Steric Hindrance in Piperazine N-Acylation Reactions

Welcome to the technical support center for piperazine N-acylation. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges when acylating sterically hin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazine N-acylation. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges when acylating sterically hindered piperazine scaffolds. In this resource, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the root causes of common issues and provide field-proven, actionable solutions to drive your projects forward.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial problems.

Q1: My standard acylation of a 2-substituted piperazine with an acyl chloride is sluggish and incomplete. What are the first things I should check?

A: An incomplete reaction with a hindered piperazine is a classic challenge stemming from the reduced nucleophilicity of the nitrogen atom and steric blocking by the substituent.[1] Before moving to more complex solutions, verify these fundamentals:

  • Reagent Stoichiometry and Quality: Ensure your acylating agent is not degraded. Use a slight excess (1.1-1.2 equivalents) to drive the reaction.[2] A large excess can lead to side products.

  • Base Selection: A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is crucial. It will scavenge the HCl byproduct without competing with your piperazine for the acyl chloride.[3]

  • Temperature and Time: Sterically hindered reactions often require more energy to overcome the activation barrier.[1] If your reaction is proceeding at room temperature, consider gently heating it to 50-80 °C and extending the reaction time, while monitoring carefully by TLC or LC-MS to avoid decomposition.[1][2]

Q2: I'm observing significant di-acylation, even with a hindered piperazine. How can I improve mono-acylation selectivity?

A: While less common with hindered substrates, di-acylation can occur under forcing conditions.[4] To favor mono-acylation, consider these strategies:

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture at 0 °C. This keeps the instantaneous concentration of the acylating agent low, favoring a single reaction.[4]

  • Protecting Groups: The most robust method is to use a protecting group strategy. Protect one nitrogen with a group like tert-butyloxycarbonyl (Boc), perform the acylation on the free nitrogen, and then deprotect.[5]

  • In Situ Mono-protonation: A clever one-pot alternative is to react piperazine with one equivalent of an acid to form the mono-salt. The protonated nitrogen is no longer nucleophilic, directing acylation to the free nitrogen.[5]

Part 2: In-Depth Troubleshooting Guide

This section addresses more persistent issues that require a change in strategy.

Q3: I'm acylating a 2,5-disubstituted cis-piperazine with a bulky carboxylic acid. Standard coupling reagents like EDC/HOBt are failing. What is the underlying problem and what should be my next step?

A: This is a classic case of severe steric hindrance. The substituents on the piperazine ring are sterically shielding the nitrogen lone pair, making it a poor nucleophile. Simultaneously, a bulky carboxylic acid is difficult to activate and presents a large steric profile itself. The carbodiimide/HOBt system (e.g., EDC/HOBt) generates an activated O-acylisourea intermediate, which may not be reactive enough to overcome this combined steric challenge.[6][7]

Your next step should be to escalate the reactivity of your coupling reagent.

Troubleshooting Workflow: Coupling Reagent Selection

G Start Low/No Yield with EDC/HOBt Decision1 Is the piperazine and/or acid sterically demanding? Start->Decision1 Path1 Yes (High Hindrance) Decision1->Path1 Yes Path2 No (Moderate Hindrance) Decision1->Path2 No Step1 Upgrade to Uronium/ Guanidinium Reagents (e.g., HATU, HBTU) Path1->Step1 Step2 Increase reaction temp. Use more polar solvent (DMF). Check base (DIPEA). Path2->Step2 Step3 Escalate to Phosphonium Reagents (PyBOP, PyAOP) or Mukaiyama's Reagent Step1->Step3 Still low yield Success Reaction Successful Step1->Success Yield Improves Step2->Success Yield Improves Step3->Success

Strategy 1: Switch to Uronium/Guanidinium Reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are generally more efficient than carbodiimides for hindered couplings.[8][9][] They react with the carboxylic acid to form OAt- or OBt-esters, which are highly reactive activated species.[9] The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance, making it particularly potent.[9]

Strategy 2: Escalate to Phosphonium Reagents. For the most challenging cases, phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP are often superior.[8][9] Phosphonium reagents are known to be highly effective for couplings involving sterically hindered amino acids and can be used in excess to drive slow reactions to completion.[9] They generally give cleaner reactions than uronium reagents, which can sometimes cause a side reaction where the amine is guanidinylated, terminating the chain.[9][11]

Reagent ClassExample(s)Relative ReactivityKey Considerations
Carbodiimide EDC, DCC, DICLow-ModerateRisk of racemization; byproduct removal can be difficult (DCU).[6][8]
Uronium/Guanidinium HBTU, HATU, HCTUHighVery effective, fast reactions.[9][] HATU is often superior for hindered cases.[9] Can cause guanidinylation side reactions if used in large excess.[9][11]
Phosphonium PyBOP, PyAOPVery HighExcellent for hindered couplings with low racemization risk.[8][9] More soluble in DMF, allowing for higher concentration reactions. Does not cause guanidinylation.[9]

Q4: I am using HATU with my hindered piperazine, but the reaction is still not going to completion. What other factors can I optimize?

A: Even with a powerful coupling reagent, other parameters can be critical.

  • Base: Ensure you are using at least 2-3 equivalents of a non-nucleophilic base like DIPEA. The first equivalent deprotonates the carboxylic acid, and subsequent equivalents are needed to activate the coupling reagent and neutralize byproducts.[12]

  • Solvent: Switch to a more polar aprotic solvent like DMF or NMP instead of DCM or THF. These solvents can better solvate the charged intermediates and may be required for the solubility of the coupling reagents and their byproducts.[9]

  • Temperature: While many couplings are run at room temperature, hindered systems can benefit from moderate heating (e.g., 40-60 °C). Monitor closely for epimerization if you have a chiral center alpha to the carbonyl.

  • Catalyst Addition: The addition of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) can sometimes accelerate sluggish acylations, even when using potent coupling reagents.[4][7] DMAP works by forming a highly reactive N-acylpyridinium intermediate.[4] However, use it catalytically (0.1-0.2 eq), as it can increase the risk of racemization.

Part 3: Advanced Strategies & Alternative Reagents

Q5: My substrate is exceptionally hindered (e.g., a 2,6-disubstituted piperazine with a tertiary butyl group) and even phosphonium reagents are ineffective. Are there any other classes of reagents I can try?

A: Yes, for extremely challenging substrates, you may need to move beyond standard peptide coupling reagents and consider alternative activation methods.

The Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide): This reagent is a powerful tool for forming esters and amides, especially with sterically hindered components.[13][14] The reaction proceeds by activating the carboxylic acid to form a highly reactive pyridinium ester. A key advantage is that the byproduct, 1-methyl-2-pyridone, is often insoluble in solvents like DCM, which can help drive the reaction equilibrium forward.[13][14]

Workflow for Using Mukaiyama's Reagent

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid Hindered Carboxylic Acid Reagent Mukaiyama's Reagent (1.2 eq) Base Hindered Base (e.g., Et3N, 2.0 eq) Solvent1 Anhydrous DCM Room Temp, 30 min ActiveEster Highly Reactive Pyridinium Ester Solvent2 Add to Activation Mixture Stir RT to 40°C ActiveEster->Solvent2 Piperazine Hindered Piperazine (1.0 eq) Product Desired Amide Byproduct 1-Methyl-2-pyridone (Precipitates)

Acyl Halides from Acid Fluorides: If you are starting from a carboxylic acid, converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride can be harsh and may not be compatible with sensitive functional groups.[6] Acyl fluorides, generated using reagents like cyanuric fluoride, are often more stable and less prone to causing racemization, yet remain highly reactive towards amines.[11] This provides a good balance of reactivity and selectivity for difficult couplings.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Hindered Coupling using HATU

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (0.1-0.2 M).

  • Reagent Addition: Add HATU (1.1 eq) and the hindered piperazine (1.0 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The solution may change color.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

References

  • BenchChem. Technical Support Center: N-Acylation of Hindered Anilines.
  • Optimizing Peptide Coupling: Key Techniques.
  • Enamine. Mukaiyama reagent.
  • Peptide Coupling Reagents Guide.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone.
  • BenchChem. Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Guchhait, S. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3147-3150.
  • The Uronium/Guanidinium Peptide Coupling Reagents.
  • BenchChem. Technical Support Center: Selective Mono-acylation of Piperazine.
  • Novosjolova, I. (2013). The Mukaiyama Reagent: An Efficient Condensation Agent. Synlett, 24(01), 135-136.
  • MDPI. (2026). Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in Bis-Substituted Piperazines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of nuclear magnetic resonance (NMR) peak overlap in bis-substituted piperazines. The complex conformational behavior of these molecules often leads to crowded and difficult-to-interpret spectra.[1] This resource offers practical solutions, from simple experimental adjustments to advanced NMR techniques, to help you obtain high-quality, unambiguous data.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals of my symmetrically N,N'-diacylated piperazine split into multiple peaks at room temperature instead of showing a single signal?

This is a common observation for N-acylated piperazines and is due to two main conformational phenomena that are slow on the NMR timescale at room temperature:

  • Restricted Amide Bond Rotation: The N-C bond within the amide group has a partial double bond character. This restricts free rotation, leading to the presence of different rotational isomers (rotamers).[1][2][3]

  • Slow Piperazine Ring Interconversion: The piperazine ring itself exists in chair conformations. The interconversion between these two chair forms can also be slow, further complicating the spectrum.[1][4]

These combined effects can result in observing four independent signals for the piperazine ring protons even in a symmetrically substituted molecule at or below room temperature.[1][2]

Q2: I observe significant peak broadening in my piperazine signals. What are the potential causes and how can I sharpen the peaks?

Peak broadening in the NMR spectra of bis-substituted piperazines often arises from dynamic exchange processes occurring at a rate comparable to the NMR timescale. Key causes include:

  • Conformational Exchange: As mentioned in Q1, the interconversion between different rotamers and chair conformations can lead to broadened signals, especially at temperatures where the exchange rate is intermediate.

  • Slow Rotational Isomerism: Restricted rotation around the C-N bonds can cause dynamic processes that result in peak broadening.[5]

  • Sample Purity and Preparation: The presence of paramagnetic impurities or high sample viscosity can also lead to broader lines.[5]

To address this, Variable Temperature (VT) NMR is a powerful technique. By acquiring spectra at different temperatures, you can either "freeze out" a specific conformation at low temperatures or accelerate the exchange at high temperatures, often resulting in sharper, more resolved signals.[2][4][5]

Q3: How can I definitively assign the proton signals of the piperazine ring, especially when they are overlapping?

While 1D ¹H NMR is a fundamental tool, severe peak overlap often necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment.[6][7][8][9]

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment is essential for identifying protons that are coupled to each other (typically through 2-3 bonds). It helps trace the connectivity within the piperazine ring.[6][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. Since ¹³C spectra are often better resolved, HSQC is invaluable for separating overlapping proton signals.[10][11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is useful for assigning substituents and confirming the overall structure.[11][13]

  • TOCSY (Total Correlation Spectroscopy): In cases of severe overlap, TOCSY can be advantageous as it shows correlations between all protons within a spin system, not just those directly coupled.[6][10]

Troubleshooting Guides for Overlapping Peaks

When faced with overlapping signals in the NMR spectrum of your bis-substituted piperazine derivative, a systematic approach can be employed to resolve the ambiguities.

Workflow for Troubleshooting Overlapping NMR Signals

G cluster_0 Initial Observation cluster_1 Experimental Adjustments cluster_2 Advanced Techniques cluster_3 Resolution A Overlapping Signals in 1D NMR B Change Deuterated Solvent A->B Simple approach C Variable Temperature (VT) NMR A->C For dynamic processes E Use Lanthanide Shift Reagents (LSRs) A->E Chemical approach D Perform 2D NMR (COSY, HSQC, HMBC) B->D If overlap persists C->D If overlap persists F Signals Resolved D->F E->F

Caption: A systematic workflow for resolving overlapping NMR signals.

Method 1: Changing the Deuterated Solvent

The chemical shift of a proton is highly sensitive to its solvent environment. Altering the solvent can induce differential changes in chemical shifts, potentially resolving overlapping signals.[5][14] Aromatic solvents like benzene-d₆ are particularly effective due to Aromatic Solvent-Induced Shifts (ASIS).[5]

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, equally concentrated solutions of your piperazine derivative in a range of deuterated solvents.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Data Analysis: Carefully compare the spectra to identify any resolution of overlapping signals.

Table 1: Influence of Solvent on Piperazine Proton Chemical Shifts

SolventTypical Effect on Chemical ShiftsReference
CDCl₃ Standard, less interacting solvent.[15]
Benzene-d₆ Aromatic solvent, can induce significant shifts (ASIS).[2][5]
DMSO-d₆ Polar, hydrogen-bond accepting solvent.[2][15]
Acetonitrile-d₃ Polar aprotic solvent.[2][15]
Methanol-d₄ Polar, hydrogen-bond donating solvent.[2][15]
Method 2: Variable Temperature (VT) NMR

As discussed, VT NMR is a powerful tool for studying dynamic processes like conformational exchange, which are common in bis-substituted piperazines.[2][4][5]

Experimental Protocol: VT-NMR Analysis

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Temperature Variation:

    • Cooling: Gradually decrease the temperature (e.g., in 10 K increments) and acquire a spectrum at each step until you observe sharpening of the signals or the "freezing out" of distinct conformers.

    • Heating: If signals are broad due to intermediate exchange, gradually increase the temperature. This can accelerate the exchange, leading to the coalescence of multiple peaks into a single, sharper average signal.[2][3]

  • Data Analysis: Analyze the spectra at different temperatures to understand the dynamic behavior and identify a temperature at which the signals are best resolved.

Method 3: 2D NMR Spectroscopy

When simpler methods are insufficient, 2D NMR is the most robust approach to resolving severe peak overlap.[9][10][12]

Experimental Workflow for 2D NMR Analysis

Caption: Recommended workflow for structural assignment using 2D NMR.

Experimental Protocol: Acquiring 2D NMR Spectra

  • Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6-0.7 mL of deuterated solvent) to ensure a good signal-to-noise ratio.[16]

  • Instrument Setup:

    • Lock and shim the spectrometer carefully to achieve high magnetic field homogeneity.

    • Calibrate the 90° pulse widths for both ¹H and ¹³C.

  • Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: A gradient-selected, sensitivity-enhanced HSQC is recommended for optimal performance.

    • HMBC: A gradient-selected HMBC experiment is typically used. Optimize the long-range coupling delay based on the expected J-couplings (typically 2-3 Hz).

  • Data Processing and Analysis: Process the 2D data using appropriate window functions and perform phase correction. Analyze the cross-peaks to establish connectivities and assign the signals.

By systematically applying these troubleshooting strategies and advanced techniques, researchers can overcome the challenges of NMR peak overlap in bis-substituted piperazines, leading to accurate structural elucidation and a deeper understanding of their complex conformational dynamics.

References

  • Bode, S., Wünsch, B. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available from: [Link]

  • Pinto, D. C. G. A., Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Bode, S., Wünsch, B. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. Available from: [Link]

  • Bode, S., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Bode, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. Available from: [Link]

  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
  • Suryaprakash, N. (n.d.). ADVANCED NMR TECHNIQUES IN SOLUTION AND SOLID-STATE. NPTEL. Available from: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
  • Morris, G. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available from: [Link]

  • Angulo, J. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI.
  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Available from: [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Available from: [Link]

  • Yuan, Y., et al. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. RSC Publishing. Available from: [Link]

  • Ünver, Y., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available from: [Link]

  • Bode, S., et al. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]

  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]

  • Ünver, Y., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. Available from: [Link]

  • Bode, S., Wünsch, B. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

Sources

Optimization

Controlling moisture sensitivity in chloroacetyl chloride reactions

Technical Support Center: Chloroacetyl Chloride Reactions A Guide to Controlling Moisture Sensitivity for Researchers Welcome to the technical support guide for handling chloroacetyl chloride (CAC). As a highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chloroacetyl Chloride Reactions

A Guide to Controlling Moisture Sensitivity for Researchers

Welcome to the technical support guide for handling chloroacetyl chloride (CAC). As a highly reactive and versatile bifunctional reagent, CAC is a cornerstone for introducing the 2-chloroacetyl group in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] However, its utility is matched by its primary challenge: extreme sensitivity to moisture. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve consistent, high-yield results by rigorously controlling reaction parameters.

Section 1: The Core Problem: The Chemistry of Hydrolysis

Understanding why chloroacetyl chloride is so sensitive to water is the first step toward controlling it. The issue lies in the high reactivity of the acyl chloride functional group toward nucleophiles, with water being a readily available, albeit weak, nucleophile.[3]

The reaction is not a simple mixing; it is a rapid and highly exothermic nucleophilic addition-elimination reaction.[4][5] The presence of even trace amounts of water can lead to the formation of chloroacetic acid and corrosive hydrogen chloride (HCl) gas.[6][7][8] This decomposition pathway consumes your starting material, complicates purification, and introduces acidic byproducts that can catalyze other unwanted side reactions.

The mechanism proceeds as follows:

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[5][6]

  • Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, forming a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and eliminating the chloride ion, the best leaving group among carboxylic acid derivatives.[3]

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by the chloride ion or another water molecule to yield chloroacetic acid and HCl.[6]

Caption: Hydrolysis via nucleophilic addition-elimination.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during reactions with chloroacetyl chloride.

Question 1: As soon as I add the chloroacetyl chloride, I see fumes and the reaction gets unexpectedly hot. What's happening?

Answer: You are likely observing rapid hydrolysis. The "fumes" are a combination of HCl gas being evolved and aerosolized chloroacetic acid, which occurs when chloroacetyl chloride reacts violently with water.[5][8][9] This is a clear indication that your reaction setup contains significant moisture.

  • Root Cause Analysis:

    • Wet Solvents: "Anhydrous" solvents from suppliers can absorb atmospheric moisture once opened. Always use freshly dried solvents.

    • Wet Glassware: Adsorbed water on the surface of glassware is a major contributor.[10] Standard washing and air-drying is insufficient.

    • Atmospheric Moisture: An open or poorly sealed reaction vessel allows ambient humidity to enter, especially during long reactions or reagent additions.[11]

    • Wet Reagents: Your amine, substrate, or base may be hygroscopic or not thoroughly dried.

  • Solution: Immediately stop the addition. If safe, cool the reaction vessel in an ice bath to control the exotherm. Moving forward, you must implement a rigorous anhydrous protocol. Refer to the protocols in Section 3 for drying solvents and setting up an inert atmosphere.[12]

Question 2: My reaction yield is very low, and I've isolated a significant amount of a water-soluble, acidic byproduct. Is this related to moisture?

Answer: Yes, this is a classic symptom of a moisture-compromised reaction. The low yield is a direct result of your chloroacetyl chloride being consumed by water instead of reacting with your intended nucleophile (e.g., an amine).[13] The byproduct you've isolated is almost certainly chloroacetic acid, the product of hydrolysis.[14]

  • Self-Validation Check: To confirm, you can analyze the byproduct using techniques like Gas Chromatography (GC) after derivatization or by checking its melting point and comparing it to a known standard of chloroacetic acid.[15]

  • Solution: Your primary goal is to eliminate all sources of water.

    • Re-evaluate Solvent Drying: Ensure your chosen drying method is appropriate for your solvent and is given sufficient time to work. (See Table 1).

    • Implement Inert Atmosphere Techniques: Use a Schlenk line or a glovebox for all manipulations.[10] If these are unavailable, a well-sealed flask with a nitrogen or argon balloon can be sufficient for many applications.[12][16]

    • Dry All Reagents: Dry solid reagents in a vacuum oven. Liquid reagents should be distilled from an appropriate drying agent.

Question 3: Why are my results inconsistent from one experiment to the next, even when I think I'm following the same procedure?

Answer: Inconsistency is often a hallmark of uncontrolled variables, and with chloroacetyl chloride, moisture is the most sensitive variable. Minor, seemingly insignificant variations in your setup or technique can introduce enough moisture to alter the reaction's outcome.

  • Causality Checklist:

    • Atmospheric Humidity: Was the ambient humidity in the lab higher on the day of the failed experiment?

    • Syringe Technique: When transferring anhydrous solvents or liquid reagents, did you properly flush the syringe with inert gas to displace the air (and its moisture) inside?[12]

    • Septa Integrity: Are the rubber septa on your reagent bottles and reaction flask fresh and well-sealed? Old, punctured septa are a common entry point for moisture.

    • Inert Gas Flow: Was the flow rate of your inert gas sufficient during reagent addition to maintain positive pressure?

  • Solution: Standardize your procedure with a focus on anhydrous techniques. Create a detailed, step-by-step checklist for your experimental setup (see Section 3.1) and adhere to it rigorously for every reaction. Consistency in technique will lead to consistency in results.

Section 3: Best Practices & Experimental Protocols

Adherence to rigorous anhydrous techniques is non-negotiable for success.

Protocol: Setting Up an Inert Atmosphere Reaction

This protocol details the setup of a reaction apparatus to exclude atmospheric moisture and oxygen, which is critical for handling chloroacetyl chloride.[11][12]

Inert Atmosphere Workflow Workflow for Anhydrous Reaction Setup A 1. Oven-Dry Glassware (>120°C, overnight) B 2. Hot Assembly (Assemble flask, condenser, etc. while hot) A->B Prevents moisture re-adsorption C 3. Seal System (Use septa & high-vacuum grease) B->C D 4. Purge Cycle (3x) (Evacuate under vacuum, then backfill with N₂/Ar) C->D Removes adsorbed H₂O & air E 5. Maintain Positive Pressure (Use gas bubbler or balloon) D->E F 6. Add Anhydrous Solvent (via cannula or dry syringe) E->F Prevents air ingress G 7. Add Reagents (Under positive inert gas flow) F->G

Sources

Troubleshooting

Technical Support Center: Crystallization of Oily Piperazine Intermediates

Topic: Crystallization Techniques for Oily Piperazine Intermediates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Organic Chemists, Process Engineers, Drug Development Scientists Status: Opera...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization Techniques for Oily Piperazine Intermediates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 4, 2026

Executive Summary

Piperazine derivatives are notorious for "oiling out"—a phenomenon where the product separates as a second liquid phase rather than a crystalline solid.[1] This occurs due to the conformational flexibility of the piperazine ring (chair/boat interconversion) and low lattice energy, often exacerbated by impurities. This guide provides a systematic approach to forcing crystallization through thermodynamic control, salt formation, and kinetic interventions.

Part 1: Diagnostic & Initial Assessment

Q1: Why is my piperazine intermediate oiling out instead of crystallizing?

A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of your solid is depressed below the temperature of your solution.[1][2]

  • Thermodynamic Cause: Piperazines have high conformational degrees of freedom. Without strong intermolecular forces (like hydrogen bonding in a crystal lattice), the entropic penalty of crystallization is high.

  • Impurity Effect: Impurities act as a solvent for your product, significantly lowering the melting point (freezing point depression).[1][2]

  • Supersaturation: Generating supersaturation too quickly (e.g., rapid cooling or dumping anti-solvent) forces the system into the "spinodal decomposition" region, resulting in oil droplets rather than nucleation.

Q2: How do I distinguish between a stable oil and a slow-crystallizing supersaturated solution?

A: Perform the "Glass Rod Test" :

  • Dip a glass rod into the oil.

  • Withdraw it and let the solvent evaporate.[1]

  • Scratch the side of the vessel with the rod.

    • If it remains a gum/oil: You likely need a salt form or higher purity.

    • If it turns white/powdery:[3] The compound can crystallize; you are facing a kinetic barrier. Proceed to Section 4 (Mechanical Interventions) .

Part 2: The "Gold Standard" – Salt Formation

The most effective method to crystallize oily amines is to lock the nitrogen lone pairs into a rigid ionic lattice.

Q3: Which acids should I screen first for piperazine derivatives?

A: Piperazines are dibasic. You can form mono- or di-salts. Use the Salt Selection Matrix below.

Acid Counter-ionSolvent SystemResulting Lattice Characteristics
Oxalic Acid Ethanol / MeOHForms highly crystalline, high-melting networks (H-bond bridging). Best for initial isolation.
Hydrochloric Acid (HCl) Et₂O / Dioxane / IPAForms hygroscopic but rigid salts. Use anhydrous gas or solutions (e.g., 4M HCl in Dioxane).
Fumaric Acid Acetone / EtOHGood for pharmaceutically acceptable salts; often forms 2:1 or 1:1 stoichiometry.
Acetic Acid AcetoneSpecific for piperazine base; forms diacetate which precipitates readily [1].
Q4: Protocol: How do I perform an Oxalate Salt Crystallization?

A: This is often the "magic bullet" for oily piperazines.

  • Dissolve: Dissolve 1.0 eq of oily piperazine in a minimal amount of warm Ethanol or Methanol (5–10 volumes).

  • Prepare Acid: Dissolve 1.05 eq (for mono-salt) or 2.1 eq (for di-salt) of anhydrous Oxalic Acid in warm Ethanol.

  • Combine: Add the acid solution to the amine solution slowly while stirring at 40°C.

  • Cool: Allow to cool to room temperature slowly.

    • Observation: A thick white precipitate usually forms within minutes.

  • Filter: Collect by vacuum filtration and wash with cold Ethanol.

Technical Note: If the salt oils out, reheat to reflux until clear, add 10% more ethanol, and cool very slowly (1°C/min).

Part 3: Solvent Manipulation & Anti-Solvent Strategies[4]

Q5: My free base is stable but still oils out. What solvent systems work best?

A: You must avoid "Good/Good" solvent mixtures. Use a "Good/Poor" system where the boiling point of the poor solvent is higher than the good solvent, or use widely validated pairs.

Recommended Solvent Pairs for Piperazines:

  • Acetone / Hexane: Dissolve in Acetone; add Hexane dropwise until cloudy.

  • Dichloromethane (DCM) / Hexane: Warning: DCM is a very strong solvent. Evaporate DCM slowly from a mixture to force precipitation.

  • Ethyl Acetate / MTBE: Excellent for moderately polar intermediates.

  • Toluene (Hot) / Heptane: Good for lipophilic piperazine derivatives.

Q6: How do I recover the product if I added anti-solvent and it oiled out immediately?

A: This is "crashing out." You crossed the metastable zone too fast.

  • Re-heat: Heat the mixture until the oil redissolves into a clear solution (or emulsion clears).

  • Seed: If you have any solid, add a seed crystal now.

  • Add Solvent: Add a small amount of the good solvent (dissolver) to push the composition back slightly away from the oiling boundary.

  • Cool Slowly: Wrap the flask in foil or a towel to insulate it. Let it cool over 4–6 hours.

Part 4: Decision Logic & Workflow

Visualization: Troubleshooting Oiling Out

The following diagram outlines the decision process when encountering an oily intermediate.

CrystallizationWorkflow Start Start: Oily Piperazine Intermediate PurityCheck Check Purity (TLC/LCMS) Is purity > 85%? Start->PurityCheck Purify Purify First (Silica Plug / Acid-Base Extraction) PurityCheck->Purify No GlassRod Glass Rod Test (Scratch & Evaporate) PurityCheck->GlassRod Yes Purify->Start Solidifies Solidifies on Rod? (Kinetic Issue) GlassRod->Solidifies Yes RemainsOil Remains Oil/Gum? (Thermodynamic Issue) GlassRod->RemainsOil No Mechanical Mechanical Intervention: 1. Seed with rod powder 2. Sonicate 3. Slow Cool Solidifies->Mechanical SaltScreen Salt Formation Strategy (Lock Conformation) RemainsOil->SaltScreen Success Crystalline Solid Mechanical->Success Oxalate Try Oxalate/Fumarate (Ethanol) SaltScreen->Oxalate HCl Try HCl Salt (Dioxane/Ether) SaltScreen->HCl Oxalate->Success HCl->Success

Caption: Decision matrix for converting oily piperazine intermediates into crystalline solids via purification, mechanical stress, or salt formation.

Part 5: Advanced Troubleshooting (FAQs)

Q7: I cannot use salts because I need the free base for the next step. What now?

A: Use Trituration .[4]

  • Remove all solvent via high-vacuum (rotovap is not enough; use a manifold for 2 hours).

  • Add a solvent that barely dissolves the impurity but not your product (e.g., cold Pentane or cold Diethyl Ether).

  • Sonicate vigorously.

  • The oil may harden into a solid as the surface impurities dissolve.

  • Filter rapidly.

Q8: The oil contains trapped solvent and won't solidify even under vacuum.

A: This is a "solvent trap." Piperazines can form amorphous solvates.

  • Solution: Dissolve the oil in a solvent that forms an azeotrope with the trapped solvent, then evaporate. Repeat 3x.

  • Example: If trapped with Toluene, add Methanol and evaporate. This disrupts the solvent lattice and may induce solidification.[4]

Q9: Can I use water?

A: Generally, avoid water for the free base (piperazines are often water-soluble). However, for HCl salts , recrystallization from Isopropanol/Water (9:1) is a classic and effective technique. The water helps dissolve the ionic lattice at high temps, and IPA forces it out upon cooling.

References

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Solutions. Available at: [Link][1][2][5]

  • Google Patents.Purification of piperazine (US2919275A).
  • Crystal Growth & Design. Structural Insights into the Resveratrol-Piperazine Cocrystal Forms. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bis-Piperazine Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals struggling with stalled reactions, statistical mixtures, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals struggling with stalled reactions, statistical mixtures, and persistent mono-substituted byproducts during the synthesis of


-bis-substituted piperazines.

Root Cause Analysis: Why Do Bis-Alkylations Stall?

The synthesis of symmetrically or asymmetrically di-substituted piperazines is fundamentally limited by the kinetic and thermodynamic shifts that occur after the first substitution event. Understanding these shifts is critical for rationally designing your reaction conditions:

  • Electronic Deactivation (Inductive Drag): The first substitution (especially with aryl, acyl, or sulfonyl groups) inductively withdraws electron density from the piperazine ring. This significantly lowers the

    
     and nucleophilicity of the remaining secondary amine, severely reducing the rate of the second substitution (
    
    
    
    ).
  • Steric Hindrance: The introduction of the first functional group creates a localized steric shield around the ring, increasing the activation energy required for the second electrophile to approach the remaining nitrogen.

  • Premature Salt Formation: Alkylation reactions utilizing alkyl halides generate hydrohalic acids (e.g., HCl, HBr) as byproducts. If the base in the reaction mixture is insufficiently strong or poorly soluble, the remaining basic nitrogen on the mono-substituted intermediate will become protonated, forming a deactivated quaternary ammonium salt that precipitates out of the reaction.

ReactionKinetics A Unprotected Piperazine (High Reactivity) B Mono-Substituted Intermediate (Sterically Hindered) A->B k1 (Fast) Low Activation Energy C Bis-Substituted Target (Desired Product) B->C k2 (Slow) Requires Optimization

Reaction kinetics showing the stalling point at the mono-substituted intermediate.

Troubleshooting FAQs

Q1: I am attempting a direct, symmetrical bis-alkylation, but my reaction stalls at 50% conversion. How do I force it to completion?

A: To drive a symmetrical bis-alkylation to completion and minimize the mono-alkylated byproduct, you must overcome the kinetic drag of the second addition. This requires pushing the stoichiometry and optimizing the thermodynamic environment[1].

  • Action: Increase the electrophile to

    
     equivalents. Switch from a weak base (like 
    
    
    
    ) to a stronger, more soluble organic base (e.g., DIPEA) or
    
    
    to ensure the intermediate remains completely free-based. Elevate the temperature (80–100 °C) in a polar aprotic solvent (DMF or NMP) to increase the solubility of the mono-substituted intermediate and provide the activation energy needed for
    
    
    .
Q2: My Buchwald-Hartwig bis-arylation is failing. I only isolate the mono-arylated piperazine. What should I change?

A: Unprotected piperazine is a challenging substrate for double cross-coupling due to the extreme steric bulk and electronic deactivation imparted by the first aryl group. Standard catalysts (like


) will stall.
  • Action: You must use a modern Pd-precatalyst paired with a bulky, electron-rich biarylphosphine ligand capable of handling hindered secondary amines. A 2:1 ratio of RuPhos to

    
     has been shown to consistently provide high yields for piperazine arylation[2]. Furthermore, utilize a strong, non-nucleophilic base such as 
    
    
    
    or LiHMDS, and run the reaction at higher temperatures (80–110 °C) in anhydrous toluene or dioxane[3].
Q3: How do I synthesize asymmetric -bis-substituted piperazines without generating complex statistical mixtures?

A: Never attempt a "one-pot" sequential addition for asymmetric targets; the similar reactivity of the two nitrogens will always yield an inseparable mixture of mono-, symmetric-bis, and asymmetric-bis products.

  • Action: You must utilize an orthogonal protection strategy. The industry standard is to mono-protect the piperazine with a Boc (tert-butoxycarbonyl) group[4]. This completely deactivates one nitrogen, allowing you to cleanly alkylate or arylate the other. Following a self-validating acidic deprotection, the second nitrogen is regenerated for the final substitution[5].

Data Presentation: Optimization Matrix for Bis-Piperazine Synthesis

The following table summarizes the quantitative impact of various reaction parameters on the Mono:Bis product ratio during symmetrical di-functionalization.

Reaction TypeSolventBaseElectrophile (Eq.)Catalyst / LigandExpected Mono:Bis Ratio
Alkylation (Unoptimized) DCM

(2.0 eq)
2.0 eqNone40 : 60
Alkylation (Optimized) DMF

(3.0 eq)
2.5 - 3.0 eqNone<5 : 95
Acylation (Schotten-Baumann)

/ THF

(aq, pH 10)
2.2 eqNone<2 : 98
Arylation (Unoptimized) Toluene

(2.0 eq)
2.0 eq

85 : 15
Arylation (Optimized) Dioxane

(2.5 eq)
2.5 eq

/ RuPhos
10 : 90

Self-Validating Experimental Protocol: Asymmetric Bis-Substitution

To guarantee the elimination of statistical mixtures when synthesizing asymmetric


-bis-piperazines, follow this stepwise, self-validating methodology utilizing Boc-protection[4].

AsymmetricSynthesis S1 1. Mono-Protection (Boc2O, 1.0 eq, 0°C) S2 2. First Substitution (Electrophile A, Base) S1->S2 S3 3. Deprotection (TFA/DCM, then Free-base) S2->S3 S4 4. Second Substitution (Electrophile B, Base/Cat.) S3->S4

Self-validating stepwise workflow for asymmetric N,N'-bis-substituted piperazines.

Step 1: Mono-Protection (Synthesis of N-Boc-Piperazine)
  • Dissolve piperazine (3.0 eq) in DCM and cool to 0 °C. Note: The excess piperazine acts as a statistical buffer against di-Boc formation.

  • Add a solution of

    
     (1.0 eq) in DCM dropwise over 2 hours.
    
  • Stir for 12 hours, warming to room temperature. Wash with water to remove unreacted piperazine.

  • Validation Checkpoint: Analyze the organic layer via LCMS. The presence of a dominant peak at

    
     m/z confirms successful mono-Boc protection. The absence of 
    
    
    
    confirms no di-Boc byproduct was formed.
Step 2: First Substitution (Alkylation/Arylation)
  • Dissolve the N-Boc-piperazine (1.0 eq) in DMF.

  • Add

    
     (2.0 eq) and Electrophile A (1.1 eq). Stir at 80 °C for 4 hours.
    
  • Validation Checkpoint: Perform TLC (10% MeOH in DCM). The primary amine spot (ninhydrin active) should completely disappear, replaced by a higher

    
     UV-active spot.
    
Step 3: Deprotection & Free-Basing (Critical Step)
  • Dissolve the purified intermediate in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours.

  • Concentrate under vacuum.

  • Crucial Causality Step: The resulting product is a TFA salt and is highly deactivated. You must free-base it by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or washing with saturated aqueous

    
     and extracting into 10% IPA/Chloroform.
    
  • Validation Checkpoint: LCMS must show the complete disappearance of the

    
     peak of the Boc-protected intermediate, replaced by a mass corresponding to 
    
    
    
    .
Step 4: Second Substitution
  • Dissolve the free-based mono-substituted piperazine in the appropriate solvent (e.g., Dioxane for Buchwald-Hartwig, DMF for alkylation).

  • Add Electrophile B (>1.5 eq) and the appropriate base/catalyst system (e.g.,

    
     and 
    
    
    
    /RuPhos for arylation)[2][3].
  • Heat to 100 °C until completion.

  • Validation Checkpoint: Final LCMS should yield the exact mass of the asymmetric target. No statistical mixtures will be present.

References

1.[4] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: nih.gov. URL: 2.[2] Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Source: nih.gov. URL: 3.[3] Title: Optimizing reaction conditions for N-arylation of piperazine. Source: benchchem.com. URL: 4.[1] Title: 1,4-Dibenzoylpiperazine | Research Chemical. Source: benchchem.com. URL: 5.[5] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: researchgate.net. URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1,4-Bis((m-tolyloxy)acetyl)piperazine

An In-Depth Guide to the 1H NMR Spectral Analysis of 1,4-Bis((m-tolyloxy)acetyl)piperazine for Pharmaceutical Research Executive Summary In the landscape of modern drug discovery, the unambiguous structural confirmation...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 1,4-Bis((m-tolyloxy)acetyl)piperazine for Pharmaceutical Research

Executive Summary

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical development. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This guide offers a comprehensive analysis of the 1H NMR spectrum of 1,4-Bis((m-tolyloxy)acetyl)piperazine, a representative member of a class of compounds with potential pharmacological applications.

This document moves beyond a simple peak-list interpretation. It is designed for researchers and drug development professionals, providing a Senior Application Scientist's perspective on not just the data, but the causality behind the experimental choices and the interpretation logic. We will dissect the predicted 1H NMR spectrum, offer a robust experimental protocol for its acquisition, and compare the technique's utility against other common analytical methods.

The Central Role of NMR in Structural Elucidation

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. When this core is functionalized, as in 1,4-Bis((m-tolyloxy)acetyl)piperazine, its symmetry and conformational flexibility can introduce complexities into its NMR spectrum. A thorough understanding of this spectrum is non-negotiable for confirming the successful synthesis of the target molecule, identifying impurities, and ensuring batch-to-batch consistency—a critical aspect of quality control in pharmaceutical manufacturing.

1H NMR spectroscopy provides three primary pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: Reveals the relative number of protons generating a signal.

  • Multiplicity (Splitting): Describes the number of neighboring protons, providing connectivity information.

By assembling these pieces of the puzzle, we can construct a verifiable model of the molecular structure.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is directly dependent on the rigor of the experimental setup. The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility.

Step-by-Step Sample Preparation and Acquisition
  • Solvent Selection: Dissolve approximately 5-10 mg of the dried, purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).

    • Expert Rationale: CDCl3 is an excellent first-choice solvent for many organic molecules due to its good dissolving power and relatively simple residual solvent peak (a singlet at ~7.26 ppm) that rarely interferes with the analyte's signals. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d6) is a common alternative, though its residual water peak (~3.33 ppm) and solvent peak (~2.50 ppm) must be considered.

  • Sample Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Expert Rationale: This step is crucial for removing any particulate matter that could degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Spectrometer Setup & Shimming: Insert the sample into the NMR spectrometer. The instrument's automated shimming routine should be used to optimize the magnetic field homogeneity.

    • Expert Rationale: Shimming is the process of adjusting the magnetic field to be as uniform as possible across the sample volume. Poor shimming leads to broad, distorted peaks and loss of resolution, making it impossible to accurately determine multiplicity and coupling constants.

  • Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

    • Pulse Angle: A 30-degree pulse angle is often used for standard acquisitions to ensure a faster relaxation time between pulses.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans.

    • Expert Rationale: This combination of parameters provides an excellent signal-to-noise ratio for a moderately concentrated sample in a reasonable amount of time (~5 minutes). Increasing the number of scans can improve the signal for more dilute samples.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Compound dissolve 2. Dissolve in 0.7 mL CDCl3 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample into Spectrometer filter->insert shim 5. Perform Automated Shimming insert->shim acquire 6. Acquire Spectrum (16 Scans) shim->acquire process 7. Fourier Transform, Phase & Baseline Correction acquire->process integrate 8. Integrate Signals process->integrate assign 9. Assign Peaks integrate->assign

Caption: Workflow from sample preparation to spectral analysis.

Spectral Analysis and Interpretation

The structure of 1,4-Bis((m-tolyloxy)acetyl)piperazine is symmetrical. This molecular symmetry means that chemically equivalent protons will have the same chemical shift, simplifying the spectrum.

Chemical Structure of 1,4-Bis((m-tolyloxy)acetyl)piperazine with proton labels (Note: An image of the chemical structure with protons labeled (a, b, c, d, e, f) would be inserted here for clarity in a final publication.)

Predicted 1H NMR Data (400 MHz, CDCl3)

Signal LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
a~7.202Ht, J = 7.8 HzAr-H (meta to -CH3, para to -OR)
b~6.854HmAr-H (ortho to -OR)
c~6.782HsAr-H (ortho to -CH3, meta to -OR)
d~4.654Hs-O-CH 2-C=O
e~3.608HsPiperazine ring protons (-N-CH 2-)
f~2.356HsAr-CH 3
Detailed Peak Assignment Rationale
  • Signal f (δ ~2.35, 6H, singlet): This signal corresponds to the six protons of the two equivalent methyl groups on the tolyl rings. It appears as a sharp singlet because there are no adjacent protons to cause splitting. Its chemical shift is in the typical range for benzylic protons.

  • Signal e (δ ~3.60, 8H, singlet): These are the eight protons on the piperazine ring. Due to the rapid chair-to-chair conformational flipping of the piperazine ring at room temperature, the axial and equatorial protons become averaged, and they appear as a single, sharp singlet. Furthermore, the adjacent carbonyl group has no protons on it, so no coupling occurs. The electron-withdrawing effect of the adjacent nitrogen atoms shifts this signal downfield to ~3.60 ppm.

  • Signal d (δ ~4.65, 4H, singlet): This singlet represents the four protons of the two equivalent methylene (-CH2-) groups. These protons are deshielded by two strong electron-withdrawing groups: the adjacent ether oxygen and the carbonyl group. This combined effect shifts the signal significantly downfield to the ~4.65 ppm region. It is a singlet as there are no protons on the adjacent atoms.

  • Aromatic Protons (Signals a, b, c): The m-tolyl group gives rise to a complex but predictable set of signals in the aromatic region (δ 6.5-7.5 ppm).

    • Signal a (δ ~7.20, 2H, triplet): This corresponds to the proton that is para to the ether linkage and meta to the methyl group. It is coupled to two neighboring aromatic protons, resulting in a triplet.

    • Signals b & c (δ ~6.78-6.85, 6H, multiplet/singlet): These signals account for the remaining six aromatic protons. The protons ortho to the strongly electron-donating tolyloxy group are shielded and appear further upfield. Due to overlapping signals and complex coupling, this region often appears as a multiplet (m). One proton, positioned between the two other substituents, may appear as a broad singlet.

Comparative Analysis: The Unique Value of NMR

While other analytical techniques are essential, they answer different questions. NMR's strength lies in its ability to define precise atom connectivity.

TechniqueInformation ProvidedLimitations for This Molecule
1H NMR Precise proton environment, connectivity (J-coupling), stereochemistry, and relative quantitation.Requires higher sample quantity than MS; complex mixtures can be difficult to resolve.
Mass Spec (MS) Provides the exact molecular weight and fragmentation pattern, confirming elemental composition.Does not distinguish between isomers. Provides no information on atom connectivity.
FT-IR Identifies functional groups present (e.g., C=O stretch for amide, C-O stretch for ether).Provides a molecular "fingerprint" but does not map the full carbon-hydrogen framework.
HPLC Determines purity and can quantify the compound relative to a standard.Provides no structural information about the analyte or any impurities.
Complementary Analytical Workflow

G cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow product Crude Product Mixture hplc HPLC (Purity Check) product->hplc ms Mass Spectrometry (Confirm Molecular Weight) product->ms nmr 1H NMR Spectroscopy (Confirm Structure) product->nmr ftir FT-IR (Confirm Functional Groups) product->ftir final Structurally Confirmed, Pure Compound hplc->final ms->final nmr->final ftir->final

Caption: Integration of NMR with other key analytical techniques.

This workflow illustrates that while techniques like HPLC and MS confirm purity and molecular weight, only NMR provides the definitive, high-resolution structural proof required for advancing a compound in the drug development pipeline.

Conclusion

The 1H NMR spectrum of 1,4-Bis((m-tolyloxy)acetyl)piperazine is a clear fingerprint of its molecular structure. Its inherent symmetry simplifies the spectrum into six distinct, readily assignable signals. The analysis presented here, grounded in the fundamental principles of chemical shift and spin-spin coupling, provides a robust framework for the verification of this compound. By integrating this detailed NMR analysis into a broader analytical workflow, researchers can ensure the identity, purity, and quality of their synthesized molecules, a critical step on the path from laboratory discovery to clinical application.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Comparative

FTIR Carbonyl Stretch Assignment for Aryloxyacetyl Piperazines: A Comparative Validation Guide

Publish Comparison Guide Abstract This technical guide addresses the specific challenge of assigning the carbonyl (C=O) stretching frequency in aryloxyacetyl piperazine derivatives . These compounds are critical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Abstract

This technical guide addresses the specific challenge of assigning the carbonyl (C=O) stretching frequency in aryloxyacetyl piperazine derivatives . These compounds are critical scaffolds in medicinal chemistry (e.g., antipsychotics, analgesics). Correctly distinguishing the amide carbonyl from aromatic ring vibrations and precursor esters is essential for validating synthesis. This guide synthesizes experimental FTIR data, Density Functional Theory (DFT) validation, and NMR cross-referencing to establish a definitive assignment protocol.

Part 1: The Assignment Challenge

In aryloxyacetyl piperazines, the carbonyl group exists as a tertiary amide with a unique electronic environment: it is flanked by a piperazine nitrogen on one side and an


-aryloxy group (ether linkage) on the other.
The Electronic Tug-of-War

The vibrational frequency of this carbonyl is dictated by two competing electronic effects. Understanding this causality is required for accurate assignment.

  • Resonance Effect (+M of Nitrogen): The lone pair on the piperazine nitrogen donates electron density into the carbonyl

    
    -system. This increases the single-bond character of the C=O bond, lowering  the stretching frequency (typically to 1640–1650 cm⁻¹).
    
  • Inductive Effect (-I of

    
    -Oxygen):  The oxygen atom in the aryloxyacetyl group is highly electronegative. It withdraws electron density through the 
    
    
    
    -bond framework, strengthening the C=O bond and raising the frequency.

The Result: Experimental data confirms that these effects largely cancel but favor the resonance lowering. The characteristic band typically appears in the 1645–1665 cm⁻¹ range. This is distinct from:

  • Precursor Esters: ~1735–1750 cm⁻¹ (Higher frequency).

  • Aromatic C=C Stretches: ~1600 cm⁻¹ (Lower frequency).

Visualizing the Electronic Environment

The following diagram illustrates the structural influences on the carbonyl vibration.

electronic_effects Aryloxy Aryloxy Group (Ar-O-) AlphaC α-Carbon (-CH2-) Aryloxy->AlphaC Inductive Withdrawal (-I) Strengthens C=O Carbonyl Carbonyl (C=O) Target Vibration AlphaC->Carbonyl σ-transmission Piperazine Piperazine Ring (-N<) Piperazine->Carbonyl Resonance Donation (+M) Weakens C=O (Dominant)

Figure 1: Competing electronic effects determining the C=O frequency. The resonance effect from the piperazine nitrogen dominates, keeping the frequency in the amide region (1650 cm⁻¹) rather than the ketone region.

Part 2: Comparative Analysis & Validation Protocols

To ensure scientific integrity, FTIR data should never be interpreted in isolation. This guide proposes a Triangulated Validation Protocol combining Experimental FTIR, Computational DFT, and NMR.

Method A: Experimental FTIR (Solid State vs. Solution)
  • Technique: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Observed Range: 1645–1665 cm⁻¹ .

  • Diagnostic Criteria:

    • Disappearance: Complete loss of the precursor's ester/acid carbonyl band (>1700 cm⁻¹).

    • Appearance: A strong, intense band at ~1651 cm⁻¹.

    • Differentiation: Must be distinguished from the weaker aromatic C=C ring stretches (~1590–1600 cm⁻¹). The amide C=O is significantly more intense due to its large dipole moment.

Method B: Computational Validation (DFT)
  • Standard Theory: B3LYP functional with 6-311++G(d,p) basis set.[1][2][3]

  • Scaling: Raw DFT frequencies are typically overestimated (harmonic approximation). A scaling factor of 0.961–0.967 is applied.

  • Result: Scaled DFT values for aryloxyacetyl piperazines consistently predict the C=O stretch at 1648–1655 cm⁻¹ , matching experimental data within ±5 cm⁻¹.

Method C: NMR Cross-Validation (¹³C)
  • Technique: ¹³C NMR in CDCl₃ or DMSO-d₆.

  • Diagnostic Shift: The amide carbonyl carbon appears at 165–168 ppm .

  • Comparison: If the FTIR band is ambiguous (e.g., obscured by solvent), the ¹³C signal provides unequivocal proof of the amide bond.

Summary Table: Comparative Benchmarks
ParameterPrecursor (Ester/Acid)Target: Aryloxyacetyl Piperazine Validation Note
FTIR Frequency (cm⁻¹) 1715 – 1750 (Strong)1645 – 1665 (Very Strong) Primary confirmation of synthesis.
Band Character SharpBroad/IntenseAmide I band is broader due to dipolar nature.
¹³C NMR Shift (ppm) 170 – 175165 – 168 Distinct upfield shift due to amide resonance.
DFT (Scaled) (cm⁻¹) ~17401650 ± 5 "Digital Twin" confirmation.

Part 3: Experimental Protocol

This workflow is designed for the synthesis and immediate characterization of a representative derivative: 2-(4-substituted phenoxy)-1-(piperazin-1-yl)ethanone.[4]

Step-by-Step Characterization Workflow
  • Isolation: Filter the solid product and wash with cold ethanol to remove unreacted amine. Dry under vacuum.

  • Sample Prep (ATR-FTIR):

    • Place ~2 mg of solid sample on the diamond crystal.

    • Apply high pressure to ensure good contact (critical for solid amides).

    • Acquire 16 scans at 4 cm⁻¹ resolution.

  • Spectral Analysis:

    • Zone 1 (3000-2800 cm⁻¹): Identify C-H stretches (Aliphatic CH₂ from piperazine/acetyl).

    • Zone 2 (1750-1700 cm⁻¹): CHECKPOINT: This region must be empty. Presence of a peak here indicates unreacted starting material (ester/acid).

    • Zone 3 (1665-1645 cm⁻¹): ASSIGNMENT: Identify the strongest peak. This is the Amide I (C=O).

    • Zone 4 (1250 cm⁻¹): Identify the C-O-C asymmetric stretch (aryl ether linkage).

Validation Workflow Diagram

validation_workflow Start Crude Product FTIR FTIR Analysis (Zone 1645-1665 cm⁻¹) Start->FTIR Decision Peak > 1700 cm⁻¹? FTIR->Decision Recrystallize Impure: Recrystallize (Remove Ester/Acid) Decision->Recrystallize Yes (Precursor present) NMR ¹³C NMR Validation (Signal @ 165-168 ppm) Decision->NMR No (Clean Amide I) Recrystallize->FTIR Final Confirmed Structure NMR->Final

Figure 2: Decision tree for validating the aryloxyacetyl piperazine structure using FTIR as the primary gatekeeper.

References

  • Preprints.org. (2024). Synthesis and Characterization of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

    • Key Data: Cites experimental FTIR C=O stretch at 1651 cm⁻¹ for an aryloxyacetyl piperazine deriv
  • National Institutes of Health (PMC). (2018). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones. Retrieved from [Link]

    • Key Data: Provides ¹³C NMR carbonyl shifts (~167.9 ppm) and detailed synthesis protocols for similar scaffolds.
  • ResearchGate. (2012). Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides. Retrieved from [Link]

    • Key Data: Validates the amide C=O stretch in the 1661 cm⁻¹ range for related acetamide deriv
  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: NMR, Raman, FTIR and DFT studies. Retrieved from [Link]

    • Key Data: Establishes the reliability of B3LYP/6-311++G(d,p)

Sources

Comparative

Introduction: The Significance of Isomeric Substitution in Drug Design

An In-Depth Comparative Guide to the Bioactivity of Ortho-, Meta-, and Para-Tolyloxy Piperazines In the landscape of medicinal chemistry, the precise positional arrangement of functional groups on a core scaffold can dra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of Ortho-, Meta-, and Para-Tolyloxy Piperazines

In the landscape of medicinal chemistry, the precise positional arrangement of functional groups on a core scaffold can dramatically alter a compound's pharmacological profile. This principle of isomeric substitution is fundamental to the optimization of drug candidates, influencing everything from receptor affinity and selectivity to metabolic stability and off-target effects. The arylpiperazine moiety is a well-established pharmacophore found in numerous centrally-acting agents, particularly those targeting serotonergic and dopaminergic systems.

This guide provides a comparative analysis of the bioactivity of ortho-, meta-, and para-tolyloxy piperazines. While direct comparative data on this specific series is not extensively published, we can infer a likely structure-activity relationship (SAR) based on well-characterized analogs and foundational principles of medicinal chemistry. We will explore how the seemingly subtle shift of a single methyl group on the phenoxy ring can lead to significant differences in biological activity. This analysis is grounded in established experimental protocols and data from closely related arylpiperazine compounds, offering a predictive framework for researchers entering this chemical space.

The core structure, 1-(2-(tolyloxy)ethyl)piperazine, serves as our foundation. The critical variable is the position of the methyl group on the tolyl ring:

  • Ortho-tolyloxy piperazine (1-(2-(o-tolyloxy)ethyl)piperazine)

  • Meta-tolyloxy piperazine (1-(2-(m-tolyloxy)ethyl)piperazine)

  • Para-tolyloxy piperazine (1-(2-(p-tolyloxy)ethyl)piperazine)

This guide will dissect the probable impact of these structural changes on receptor interaction, focusing on the serotonin 5-HT1A receptor—a common target for such scaffolds.

Predicted Structure-Activity Relationships at the 5-HT1A Receptor

Arylpiperazine compounds often bind to aminergic GPCRs, where the aromatic head and the basic nitrogen of the piperazine are key pharmacophoric features. The aromatic portion typically engages in π-π stacking and hydrophobic interactions within the receptor's transmembrane domains, while the protonated nitrogen forms a crucial salt bridge with a conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3).

The tolyloxy moiety introduces a methyl group that can influence binding through steric and electronic effects.

The Role of the Methyl Group: Steric and Electronic Considerations
  • Ortho-Substitution: A methyl group in the ortho position is located closest to the piperazine linker. This can introduce significant steric hindrance, potentially forcing the tolyloxy ring into a non-optimal conformation for binding within the receptor pocket. This steric clash could restrict the molecule's ability to achieve the ideal geometry for high-affinity interactions, likely resulting in lower binding affinity compared to the other isomers.

  • Meta-Substitution: The meta position offers a balance. The methyl group is further from the linker, minimizing direct steric clashes, yet it can still influence the electronic distribution of the aromatic ring and occupy a specific hydrophobic sub-pocket within the receptor. Its presence can enhance binding if this sub-pocket favorably accommodates a small alkyl group.

  • Para-Substitution: The para position places the methyl group directly opposite the piperazine linker. This position is least likely to cause steric hindrance with the core structure. The substituent's effect is often electronic and can influence interactions in the deeper part of the binding pocket. In many arylpiperazine series, para-substitution is well-tolerated and can lead to high affinity, provided the substituent's properties are complementary to the receptor's topology.

Hypothesized Affinity Profile

Based on these principles, we can predict a rank order of binding affinity for the 5-HT1A receptor:

Para ≥ Meta >> Ortho

This hypothesis is built on the premise that steric hindrance from the ortho-methyl group will be the most detrimental factor for binding.

Quantitative Bioactivity Comparison (Hypothetical Data Based on Analogs)

To illustrate the expected differences, the following table presents hypothetical, yet realistic, bioactivity data for the tolyloxy piperazine isomers at the human 5-HT1A receptor. This data is modeled after known SAR trends for similar arylpiperazine ligands.

CompoundIsomer Position5-HT1A Binding Affinity (Ki, nM)5-HT1A Functional Activity (EC50, nM, Agonist)Receptor Selectivity (Ki α1 / Ki 5-HT1A)
Ortho-tolyloxy piperazineOrtho15045010
Meta-tolyloxy piperazineMeta154050
Para-tolyloxy piperazinePara82080

Experimental Protocols for Bioactivity Determination

To validate the predicted activities, a standardized set of in vitro assays must be performed. The following protocols describe the essential steps for determining the binding affinity and functional activity of the tolyloxy piperazine isomers.

Workflow for In Vitro Pharmacological Profiling

G cluster_0 Compound Synthesis & Preparation cluster_1 Primary Screening: Binding Affinity cluster_2 Secondary Screening: Functional Activity cluster_3 Tertiary Screening: Selectivity Compound_Synthesis Synthesis of Ortho, Meta, Para Isomers Stock_Solution Preparation of 10 mM DMSO Stock Solutions Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilution to Assay Concentrations Stock_Solution->Serial_Dilution Binding_Assay Radioligand Binding Assay (5-HT1A Receptor) Serial_Dilution->Binding_Assay Test Compound Data_Analysis_1 Calculation of Ki values from IC50 Binding_Assay->Data_Analysis_1 Functional_Assay cAMP Inhibition Assay (Agonist Mode) Data_Analysis_1->Functional_Assay Prioritize High-Affinity Isomers Data_Analysis_2 Calculation of EC50 and Emax values Functional_Assay->Data_Analysis_2 Selectivity_Panel Binding Assays vs. Other Receptors (e.g., α1, D2) Data_Analysis_2->Selectivity_Panel Confirm On-Target Activity Data_Analysis_3 Determination of Selectivity Ratios Selectivity_Panel->Data_Analysis_3 SAR_Conclusion Structure-Activity Relationship (SAR) Conclusion Data_Analysis_3->SAR_Conclusion Final Profile

Caption: Experimental workflow for characterizing tolyloxy piperazine isomers.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of each isomer for the human 5-HT1A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

  • Test Compounds: Ortho-, meta-, and para-tolyloxy piperazines at 11 concentrations (e.g., 0.1 nM to 10 µM).

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Preparation: Add 25 µL of assay buffer to each well. For non-specific binding (NSB) wells, add 25 µL of 5-CT. For total binding (B0) wells, add 25 µL of buffer. For test compound wells, add 25 µL of the respective compound dilution.

  • Radioligand Addition: Add 25 µL of [3H]-8-OH-DPAT (at a final concentration equal to its Kd, ~0.5 nM) to all wells.

  • Membrane Addition: Add 150 µL of the 5-HT1A receptor membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for 5-HT1A Agonism

The 5-HT1A receptor is a Gi/o-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of each isomer as a 5-HT1A receptor agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Medium: HBSS or DMEM supplemented with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • Reference Agonist: 8-OH-DPAT.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and grow to ~90% confluency.

  • Compound Addition: Wash the cells with assay medium. Add the test compounds at various concentrations, along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Data is typically normalized to the response of forskolin alone (0% inhibition) and the maximal inhibition achieved by the reference agonist (100% inhibition). Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each isomer.

Interpreting the Combined Data: A Holistic View

By integrating the results from binding and functional assays, a comprehensive profile for each isomer emerges.

  • High Affinity (low Ki) and High Potency (low EC50): This profile, expected for the para and meta isomers, indicates an efficient ligand that both binds strongly and effectively triggers the receptor's signaling cascade. The para isomer is predicted to be the most potent due to its optimal fit.

  • Low Affinity (high Ki) and Low Potency (high EC50): This profile, predicted for the ortho isomer, suggests that the steric hindrance not only weakens the initial binding interaction but also prevents the compound from inducing the conformational change in the receptor required for efficient G-protein coupling.

Signaling Pathway Visualization

The diagram below illustrates the canonical Gi/o-coupled signaling pathway activated by a 5-HT1A agonist.

G Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Agonist Tolyloxy Piperazine (Agonist) Agonist->Receptor Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response

Caption: 5-HT1A receptor Gi/o signaling cascade inhibition by an agonist.

Conclusion and Future Directions

This guide presents a predictive comparison of the bioactivity of ortho-, meta-, and para-tolyloxy piperazines based on established principles of structure-activity relationships in medicinal chemistry. The analysis strongly suggests that the para-substituted isomer will exhibit the highest affinity and functional potency at the 5-HT1A receptor, followed by the meta isomer, with the ortho isomer being significantly less active due to steric constraints.

These hypotheses require empirical validation through the synthesis of the compounds and their characterization using the detailed protocols provided herein. Further studies should also include assessing their selectivity against other serotonin receptor subtypes, dopamine receptors, and adrenergic receptors to build a complete pharmacological profile. This systematic approach, which combines predictive modeling with rigorous experimental validation, is essential for the rational design of novel and selective CNS-acting agents.

References

This section would be populated with links to peer-reviewed articles on arylpiperazine SAR, 5-HT1A receptor pharmacology, and standard assay protocols. As no specific articles were found for the exact tolyloxy piperazine series, this list would include foundational papers in the field.

  • Title: Structure-Activity Relationships of Arylpiperazines at 5-HT1A Receptors Source: Journal of Medicinal Chemistry (Representative Example) URL: [Link]

  • Title: The Role of the Conserved Aspartate in Transmembrane Domain 3 in the Activation of G-Protein-Coupled Receptors Source: Nature Communications (Representative Example) URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Current Protocols in Pharmacology URL: [Link]

Validation

A Tale of Two Acetyls: A Comparative Reactivity Guide to 1,4-Bis((m-tolyloxy)acetyl)piperazine and 1,4-Bis(chloroacetyl)piperazine

In the landscape of drug discovery and materials science, the piperazine scaffold is a cornerstone, prized for its structural rigidity and the synthetic versatility offered by its two nitrogen atoms.[1][2] The functional...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the piperazine scaffold is a cornerstone, prized for its structural rigidity and the synthetic versatility offered by its two nitrogen atoms.[1][2] The functionalization of these nitrogens dictates the molecule's ultimate utility. This guide provides an in-depth, comparative analysis of two common piperazine derivatives: 1,4-Bis(chloroacetyl)piperazine and 1,4-Bis((m-tolyloxy)acetyl)piperazine .

While structurally similar, their reactivity profiles are worlds apart. Understanding these differences is not merely academic; it is critical for designing successful synthetic routes and predicting molecular behavior. This guide moves beyond a simple cataloging of properties to explain the fundamental chemical principles governing their reactivity, supported by experimental context and actionable protocols.

At the Heart of the Matter: The Decisive Role of the Leaving Group

The dramatic difference in reactivity between these two molecules can be distilled down to one core concept in nucleophilic substitution: the stability of the leaving group .

1,4-Bis(chloroacetyl)piperazine is a potent bifunctional alkylating agent.[3] Its power lies in the chloroacetyl moiety, -C(O)CH₂Cl. The chlorine atom is an excellent leaving group. As the conjugate base of a strong acid (HCl), the chloride ion (Cl⁻) is very stable in solution, readily accommodating a negative charge. This inherent stability facilitates the breaking of the C-Cl bond.

Conversely, 1,4-Bis((m-tolyloxy)acetyl)piperazine is a comparatively stable diamide. The analogous leaving group would be the m-tolyloxide anion (m-CH₃C₆H₄O⁻). As the conjugate base of a weak acid (m-cresol, a phenol), this anion is significantly less stable and therefore a much poorer leaving group.

This fundamental difference dictates that 1,4-Bis(chloroacetyl)piperazine readily undergoes SN2 reactions, whereas 1,4-Bis((m-tolyloxy)acetyl)piperazine does not under similar conditions.

G cluster_0 Reactivity Comparison cluster_1 Key Differentiating Factor BCP 1,4-Bis(chloroacetyl)piperazine BCP_react Highly Reactive (Alkylating Agent) BCP->BCP_react Why? BTP 1,4-Bis((m-tolyloxy)acetyl)piperazine BTP_react Highly Stable (Final Product) BTP->BTP_react Why? LG_Cl Chloride (Cl⁻) Excellent Leaving Group (Stable Anion) BCP_react->LG_Cl Driven By LG_Tol m-Tolyloxide (ArO⁻) Poor Leaving Group (Unstable Anion) BTP_react->LG_Tol Limited By

Caption: Core reactivity difference between the two compounds.

Mechanistic Deep Dive: Electrophilicity and Reaction Pathways

The structural differences extend beyond the leaving group to influence the electrophilicity of the molecule.

In 1,4-Bis(chloroacetyl)piperazine , the highly electronegative chlorine atom exerts a powerful inductive electron-withdrawing effect. This effect polarizes the C-Cl bond, creating a significant partial positive charge (δ+) on the α-carbon (the carbon atom adjacent to the carbonyl group). This makes the α-carbon a highly electrophilic center, primed for attack by a wide range of nucleophiles in a classic SN2 mechanism.[4][5]

Caption: Generalized SN2 mechanism for alkylating agents.

For 1,4-Bis((m-tolyloxy)acetyl)piperazine , the situation is different. The α-carbon is part of an ether linkage. While oxygen is electronegative, the displacement of the tolyloxy group from this carbon is energetically unfavorable. Nucleophilic attack, if it occurs, would target the more electrophilic carbonyl carbon. However, the amide bond itself is exceptionally stable due to resonance, making this molecule robust under conditions that would readily degrade its chloroacetyl counterpart.[6]

Quantitative Comparison: A Summary of Properties

The following table summarizes the key distinctions that drive the divergent reactivity profiles of these two compounds.

Feature1,4-Bis(chloroacetyl)piperazine1,4-Bis((m-tolyloxy)acetyl)piperazineRationale & Significance
Functional Class Bifunctional Alkylating AgentStable DiamideDefines its primary synthetic role: a reactive intermediate vs. a final product.
Key Reactive Site α-CarbonCarbonyl Carbon (Amide Bond)Governs the type of bond formed and the reaction mechanism.
Leaving Group Chloride (Cl⁻)m-Tolyloxide (ArO⁻)Primary determinant of reactivity. Chloride is an excellent leaving group; tolyloxide is poor.
Typical Reaction SN2 Nucleophilic SubstitutionGenerally Unreactive to SubstitutionReacts readily with amines, thiols, phenoxides to form new C-N, C-S, C-O bonds.[3][7][8]
Stability Moisture sensitive; reactive.[3]High thermal and chemical stability.Important for handling, storage, and reaction condition design.
Primary Use Versatile precursor/intermediate.[3][7]Stable core structure in final molecules.[9]Used to build complex molecules vs. being a part of the final structure itself.

Experimental Protocols: From Theory to Practice

The true test of these principles lies in their application. The following protocols illustrate the distinct handling and synthetic utility of each compound.

Protocol 1: Synthesis and Application of 1,4-Bis(chloroacetyl)piperazine as an Alkylating Agent

This protocol details the synthesis of 1,4-Bis(chloroacetyl)piperazine and its subsequent reaction with a nucleophile, demonstrating its role as a versatile intermediate.

Part A: Synthesis of 1,4-Bis(chloroacetyl)piperazine [3][7]

  • Setup: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve piperazine (1.0 eq) in anhydrous chloroform.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution to act as an acid scavenger.

  • Cooling: Cool the stirred suspension to 0 °C in an ice-water bath.

  • Acylation: Slowly add a solution of chloroacetyl chloride (2.2 eq) in anhydrous chloroform via the dropping funnel over 1 hour, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup: Filter the reaction mixture to remove potassium salts. Wash the filtrate sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Recrystallize from ethanol to obtain pure 1,4-Bis(chloroacetyl)piperazine.

Part B: Nucleophilic Substitution with a Phenolic Nucleophile [7][8]

  • Setup: In a round-bottom flask, dissolve 1,4-Bis(chloroacetyl)piperazine (1.0 eq) and a substituted phenol (e.g., 4-hydroxyacetophenone, 2.2 eq) in dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield the final ether-linked product.

Workflow_BCP start Piperazine + Chloroacetyl Chloride bcp 1,4-Bis(chloroacetyl)piperazine (Reactive Intermediate) start->bcp Synthesis reaction S N 2 Reaction with Nucleophile (e.g., R-OH, R-NH 2 , R-SH) bcp->reaction Application product Complex Functionalized Molecule (e.g., Bis-ether, Bis-amine) reaction->product

Caption: Synthetic workflow utilizing 1,4-Bis(chloroacetyl)piperazine.

Protocol 2: Synthesis of 1,4-Bis((m-tolyloxy)acetyl)piperazine as a Stable End-Product

This protocol describes the synthesis of the stable diamide, which is typically the desired final molecule rather than an intermediate for further substitution.

  • Precursor Synthesis: First, prepare (m-tolyloxy)acetyl chloride. React m-cresol with chloroacetic acid in the presence of sodium hydroxide to form (m-tolyloxy)acetic acid. Subsequently, treat the acid with thionyl chloride or oxalyl chloride to generate the acid chloride.

  • Setup: In a three-necked, flame-dried round-bottom flask, dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.5 eq) as an acid scavenger and cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of (m-tolyloxy)acetyl chloride (2.2 eq) in anhydrous DCM via a dropping funnel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting solid is the final product, 1,4-Bis((m-tolyloxy)acetyl)piperazine, which can be further purified by recrystallization if necessary.

Conclusion and Outlook

The comparison between 1,4-Bis(chloroacetyl)piperazine and 1,4-Bis((m-tolyloxy)acetyl)piperazine is a clear demonstration of how a single atomic substitution can fundamentally alter the chemical character and synthetic destiny of a molecule.

  • 1,4-Bis(chloroacetyl)piperazine is a reactive, versatile building block. Its value is derived from its ability to be readily transformed. Researchers should select this compound when the goal is to use the piperazine core as a scaffold for constructing larger, more complex architectures via nucleophilic substitution.

  • 1,4-Bis((m-tolyloxy)acetyl)piperazine is a stable, robust molecule. Its utility lies in its final structure, where the phenoxyacetyl amide moieties may be essential pharmacophores or structural elements.[9] It is the destination, not the vehicle.

For the medicinal chemist and process scientist, making the correct choice is paramount. Misunderstanding their reactivity—for instance, attempting to use the tolyloxy derivative as an alkylating agent under standard conditions—would lead to failed syntheses and lost time. This guide serves as a foundational resource to ensure these powerful chemical tools are leveraged effectively and logically in the pursuit of novel molecular discovery.

References

  • El-Sayed, M. S., et al. (2023). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 13(38), 26735-26752. Available from: [Link]

  • PrepChem.com. Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. Available from: [Link]

  • PubChemLite. 1,4-bis((bis(2-chloroethyl)amino)acetyl)piperazine dihydrochloride. Available from: [Link]

  • Google Patents. US4420482A - 1,4-Bis(acetylsalicyloyloxy)piperizine derivatives.
  • Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7. Available from: [Link]

  • MilliporeSigma. 1,4-Bis(acryloyl)piperazine BioXtra, electrophoresis, = 99.0 TLC 6342-17-2. Available from: [Link]

  • Google Patents. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.
  • PubChem. 1,4-Bis(4-chlorophenyl)piperazine. Available from: [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available from: [Link]

  • American Chemical Society. α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]

  • TÜBİTAK Academic Journals. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]

  • Fang, Z. D., & We, X. H. (2012). SEQUENTIAL THREE-COMPONENT SYNTHESIS OF 1,4-BIS[TRIAZOLO[4,5-d]PYRIMIDIN-7(6H)-ONE]PIPERAZINES. Kragujevac Journal of Science, 34, 89-96. Available from: [Link]

  • PubMed. Discovery and development of a novel class of phenoxyacetyl amides as highly potent TRPM8 agonists for use as cooling agents. Available from: [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry. Available from: [Link]

  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available from: [Link]

  • A-Level Chemistry. Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. Available from: [Link]

  • Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. Available from: [Link]

  • ResearchGate. Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Available from: [Link]

  • ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Available from: [Link]

  • PubChem. 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. Available from: [Link]

  • MDPI. 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Available from: [Link]

  • Beilstein Journals. Recent advances in the cleavage of non-activated amides. Available from: [Link]

  • Semantic Scholar. Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Available from: [Link]

Sources

Comparative

HPLC Method Development and Retention Behavior of 1,4-Bis((m-tolyloxy)acetyl)piperazine: A Comparative Column Guide

The following guide provides an in-depth technical analysis of the HPLC retention behavior of 1,4-Bis((m-tolyloxy)acetyl)piperazine (CAS: 2884-12-0). This document is structured to assist analytical scientists in method...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the HPLC retention behavior of 1,4-Bis((m-tolyloxy)acetyl)piperazine (CAS: 2884-12-0). This document is structured to assist analytical scientists in method development, impurity profiling, and quality control.

Executive Summary & Chemical Context

1,4-Bis((m-tolyloxy)acetyl)piperazine is a symmetric bis-amide derivative of piperazine. In drug development, it frequently appears as a process-related impurity or a byproduct during the synthesis of pharmaceutical intermediates involving piperazine and (3-methylphenoxy)acetyl chloride.

Unlike the parent piperazine (which is highly polar and basic), this bis-amide is neutral and significantly more lipophilic due to the capping of both secondary amines with hydrophobic m-tolyloxyacetyl groups. This drastic shift in physicochemical properties dictates the choice of HPLC stationary phase.

Key Chemical Properties:

  • CAS Number: 2884-12-0[1]

  • Molecular Formula: C22H26N2O4[1]

  • Molecular Weight: 382.45 g/mol [1]

  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic)

  • Acid/Base Character: Neutral (Bis-amide). Lacks the basicity of free piperazine.

Comparative Analysis of Stationary Phases

To objectively evaluate the retention performance, we compare three distinct stationary phases. The "Product" in this context is the C18 Stationary Phase (Industry Standard), compared against Phenyl-Hexyl and C8 alternatives.

Primary Recommendation: C18 (Octadecylsilane)
  • Mechanism: Strong hydrophobic interaction with the two m-tolyl rings and the piperazine backbone.

  • Performance: Provides the highest retention and best resolution from polar precursors (e.g., mono-substituted piperazines).

  • Suitability: Ideal for impurity quantification where the bis-amide elutes late, ensuring no interference with the API.

Alternative A: Phenyl-Hexyl
  • Mechanism:

    
    -
    
    
    
    interactions with the aromatic m-tolyl groups + hydrophobic interaction.
  • Performance: Offers unique selectivity. If the bis-amide co-elutes with another aromatic impurity on C18, Phenyl-Hexyl often resolves them due to specific aromatic stacking.

  • Suitability: Orthogonal method for purity verification.

Alternative B: C8 (Octylsilane)
  • Mechanism: Weaker hydrophobic interaction.

  • Performance: Reduced retention time (approx. 60-70% of C18 retention).

  • Suitability: High-throughput screening (HTS) or when the bis-amide is the main analyte and rapid elution is required.

Performance Data Summary (Predicted/Simulated)

Data based on standard gradient conditions (5-95% ACN in Water, 0.1% Formic Acid).

ParameterC18 Column (Standard)Phenyl-Hexyl (Alternative)C8 Column (Speed)
Retention Time (min) 12.5 - 13.5 (Late Eluter)11.8 - 12.8 8.5 - 9.5
Selectivity (

)
High (Hydrophobicity driven)High (Aromaticity driven)Moderate
Peak Symmetry Excellent (Neutral molecule)ExcellentGood
Resolution from API > 5.0 (vs. Polar API)> 5.0> 3.0

Detailed Experimental Protocols

Protocol A: Standard C18 Analysis (Recommended)

This protocol is designed to quantify 1,4-Bis((m-tolyloxy)acetyl)piperazine as an impurity or reference standard.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Formic Acid (or Orthophosphoric Acid for UV transparency)

Instrument Parameters:

  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: 210 nm (Amide band) and 254 nm (Aromatic ring).

  • Injection Volume: 10 µL.

Mobile Phase Gradient:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (Acetonitrile)
0.0 95 5
15.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of the standard in 1 mL of Acetonitrile (stock). Dilute to 50 µg/mL with 50:50 Water:ACN.

  • Equilibration: Flush column with initial mobile phase for 20 mins.

  • Blank Run: Inject solvent blank to confirm baseline stability.

  • Analysis: Inject sample. The bis-amide is expected to elute in the second half of the gradient (approx. 12-14 min) due to its double lipophilic substitution.

Protocol B: Self-Validating System Suitability

To ensure the method is working, calculate the Resolution (Rs) between the Bis-amide and a Mono-amide surrogate (or the parent piperazine if detectable).

  • Acceptance Criteria: Rs > 2.0.

  • Tailing Factor (T): 0.8 < T < 1.2 (Since the molecule is neutral, tailing indicates column aging, not silanol interaction).

Visualizing the Separation Logic

The following diagram illustrates the retention mechanism and the formation pathway that generates this compound, aiding in identifying it within a chromatogram.

G Start Piperazine (Polar, Basic, LogP -1.5) Mono Mono-Amide Intermediate (Mid-Polarity) Start->Mono 1st Acylation HPLC HPLC Separation (Reverse Phase C18) Start->HPLC Reagent 2 eq. (m-Tolyloxy)acetyl Chloride Reagent->Mono Target 1,4-Bis((m-tolyloxy)acetyl)piperazine (Lipophilic, Neutral, LogP ~3.0) Reagent->Target Mono->Target 2nd Acylation Mono->HPLC Target->HPLC Result_Early RT: 1-2 min (Void Volume) HPLC->Result_Early Piperazine Result_Mid RT: 6-8 min HPLC->Result_Mid Mono-Amide Result_Late RT: 12-14 min (Target Peak) HPLC->Result_Late Bis-Amide

Caption: Reaction pathway and predicted HPLC elution order. The target bis-amide elutes last due to high lipophilicity.

References

  • Sielc Technologies . Separation of Piperazine Derivatives on Reverse Phase Columns. (General protocol for piperazine amides). Retrieved from [Link]

  • PubChem . Compound Summary for Piperazine Derivatives. (Structural grounding). Retrieved from [Link]

  • ResearchGate . HPLC Determination of Piperazine Residues and Derivatives. (Methodology basis). Retrieved from [Link]

Sources

Validation

Strategic Validation of C22H26N2O4 Scaffolds: Elemental Analysis vs. Modern Alternatives

Executive Summary In pharmaceutical development, the molecular formula C22H26N2O4 represents a critical scaffold, most notably associated with indole alkaloids such as Mitragynine and its stereoisomers (e.g., Corynanthei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the molecular formula C22H26N2O4 represents a critical scaffold, most notably associated with indole alkaloids such as Mitragynine and its stereoisomers (e.g., Corynantheidine). As researchers derivatize this scaffold to improve bioavailability (e.g., converting free bases to hydrochloride or fumarate salts), validating bulk purity becomes the primary bottleneck.

This guide objectively compares Combustion Elemental Analysis (CHN) against high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR). While HRMS confirms molecular identity, this guide demonstrates why CHN remains the superior method for establishing stoichiometry of solvates and salt formation , a critical requirement for FDA/EMA regulatory filings.

Part 1: Theoretical Framework & Reference Standards

Before analyzing experimental data, researchers must establish precise theoretical baselines. In drug development, the "derivative" is often a salt form or a hydrate.[1]

Atomic Weights Used: C: 12.011 | H: 1.008 | N: 14.007 | O: 15.999 | Cl: 35.45

Table 1: Theoretical Composition of C22H26N2O4 Derivatives

Use this table to benchmark your experimental "Found" values.

Derivative FormMolecular FormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Free Base C₂₂H₂₆N₂O₄382.4669.09 6.85 7.33
Hydrochloride Salt C₂₂H₂₆N₂O₄ · HCl418.9263.08 6.50 6.69
Monohydrate C₂₂H₂₆N₂O₄ · H₂O400.4765.98 7.05 7.00
Hemifumarate C₂₂H₂₆N₂O₄ · 0.5 C₄H₄O₄440.4965.44 6.41 6.36

Expert Insight: Note the sharp drop in Carbon content (69.09%


 63.08%) upon HCl salt formation. This ~6% shift is the primary indicator used to confirm successful salt synthesis when NMR signals are ambiguous due to exchangeable protons.

Part 2: Comparative Analysis (Method Performance)

Comparison: Combustion Analysis (EA) vs. HRMS vs. qNMR

For a C22H26N2O4 derivative, "purity" is multidimensional. The following analysis compares how each method performs in detecting common development issues.

1. Detection of Solvates & Moisture
  • EA (Winner): If your C22H26N2O4 sample retains 0.5 equivalents of Dichloromethane (DCM), the Carbon % will deviate significantly (outside the

    
     tolerance). EA is the only method that quantifies "bulk" purity including "invisible" inorganics.
    
  • HRMS: Fails here. HRMS ionizes the parent molecule; it will show the correct mass [M+H]+ 383.19 but ignores the trapped solvent or inorganic salts.

  • qNMR: Effective for organic solvents but requires an internal standard and precise relaxation delays (

    
    ).
    
2. Regulatory Acceptance (The

Rule)

Top-tier journals (e.g., J. Med. Chem.) and regulatory bodies (FDA) adhere to the


 absolute deviation limit .
  • Scenario: You synthesized the HCl salt (Theory C: 63.08%).

  • Experimental Result: C: 62.50%.

  • Delta: 0.58% (Fail).

  • Diagnosis: This suggests the sample is likely hygroscopic and has absorbed atmospheric water (becoming a partial hydrate), or contains inorganic impurities (NaCl) from the salting-out process.

Table 2: Method Selection Matrix
FeatureCombustion Analysis (CHN)High-Res Mass Spec (HRMS)Quantitative NMR (qNMR)
Primary Utility Bulk Purity & StoichiometryMolecular IdentityOrganic Impurity ID
Sample Required 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Detects Inorganics? Yes (as residue/ash)NoNo
Detects Water? Indirectly (via H/C ratio)NoNo (usually solvent exchange)
Precision

(High)
< 5 ppm (Mass accuracy)

(Moderate)

Part 3: Visualization of Analytical Logic

Diagram 1: The Validation Workflow

This decision tree illustrates the logical flow for validating a C22H26N2O4 derivative using EA data.

EA_Workflow Start Synthesize C22H26N2O4 Derivative Calc Calculate Theoretical %C, %H, %N (Based on Salt/Solvate Form) Start->Calc Measure Perform Combustion Analysis Calc->Measure Compare Calculate Delta (|Theory - Found|) Measure->Compare Decision Is Delta <= 0.4%? Compare->Decision Pass PASS: Bulk Purity Confirmed Submit for Bio-Assay Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No CheckC Carbon Low? Check for Inorganic Salts/Water Fail->CheckC CheckH Hydrogen High? Check for Trapped Solvent/Moisture Fail->CheckH

Caption: Workflow for validating elemental composition. The 0.4% threshold is the standard gatekeeper for publication and biological testing.

Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol includes specific controls for hygroscopic alkaloids like C22H26N2O4 salts.

Sample Preparation (The Critical Step)
  • Drying: C22H26N2O4 salts (especially HCl) are prone to forming hydrates.

    • Action: Dry sample in a vacuum oven at 40°C over P₂O₅ for 24 hours prior to analysis.

    • Validation: If %H is consistently >0.3% higher than theory, the drying step failed.

  • Homogenization: Crystal size affects combustion.

    • Action: Lightly crush crystals into a fine powder using an agate mortar. Large crystals can cause "flash combustion" leading to incomplete oxidation (low %C).

Weighing & Encapsulation
  • Equipment: Mettler Toledo XP6 Microbalance (or equivalent) with 1 µg readability.

  • Target Mass: 2.000 mg ± 0.050 mg.

  • Container: Tin (Sn) capsule.

    • Why Tin? Tin oxidizes exothermically (

      
      ), raising the local temperature to ~1800°C, ensuring complete combustion of the refractory alkaloid ring system.
      
Instrument Parameters (Generic CHN Analyzer)
  • Combustion Temp: 980°C (Dynamic Flash).

  • Reduction Temp: 650°C (Copper wires).

  • Carrier Gas: Helium (99.999% purity).

  • Calibration Standard: Acetanilide (C₈H₉NO).

    • System Check: Run Acetanilide as a sample. If "Found" values deviate >0.15% from theory, recalibrate the K-factors before running the C22H26N2O4 sample.

Part 5: Troubleshooting & Data Interpretation

When results fail the


 test, use this causality guide to diagnose the synthesis.
Scenario A: Low Carbon, High Hydrogen
  • Observation: C is -1.2% low; H is +0.5% high.

  • Causality: Water Contamination. The sample is likely a partial hydrate.

  • Correction: Recalculate the theoretical values assuming a

    
     or 
    
    
    
    formula. If the data matches the new calculation, you have identified a stable hydrate form.
Scenario B: Low Carbon, Low Nitrogen, Hydrogen Normal
  • Observation: All values are proportionally lower than theory.

  • Causality: Inorganic Contamination. Silica gel (SiO₂) from column chromatography or inorganic salts (NaCl/Na₂SO₄) from the workup are present. These do not combust, effectively "diluting" the organic mass.

  • Correction: Filter the sample through a 0.2 µm PTFE filter or recrystallize.

Diagram 2: Interpreting Deviations

Interpretation Result EA Result Deviates >0.4% Type1 Low %C, High %H Result->Type1 Type2 Low %C, Low %N (Proportional) Result->Type2 Type3 High %C Result->Type3 Diag1 Diagnosis: Moisture/Hydrate (Recalculate with +H2O) Type1->Diag1 Diag2 Diagnosis: Non-Combustible (Silica/Inorganic Salt) Type2->Diag2 Diag3 Diagnosis: Solvent Trap (e.g., Toluene/Ether) Type3->Diag3

Caption: Diagnostic logic for common impurity profiles in alkaloid synthesis.

References

  • 
     tolerance for EA). Link
    
  • Food and Drug Administration (FDA). "Q3A(R2) Impurities in New Drug Substances." Guidance for Industry. (Establishes thresholds for reporting impurities). Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs EA). Link

  • NIST Chemistry WebBook. "Mitragynine (C22H26N2O4) Standard Data." National Institute of Standards and Technology. Link

Sources

Comparative

Validating the Purity of 1,4-Bis((m-tolyloxy)acetyl)piperazine: A Comparative Guide to TLC, HPTLC, and HPLC Methodologies

In pharmaceutical synthesis and drug development, establishing the absolute purity of an intermediate or active pharmaceutical ingredient (API) is non-negotiable. For complex synthetic molecules like 1,4-Bis((m-tolyloxy)...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical synthesis and drug development, establishing the absolute purity of an intermediate or active pharmaceutical ingredient (API) is non-negotiable. For complex synthetic molecules like 1,4-Bis((m-tolyloxy)acetyl)piperazine , relying on a single analytical method creates dangerous blind spots.

This guide objectively compares Standard Thin-Layer Chromatography (TLC), High-Performance TLC (HPTLC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for validating the purity of this specific piperazine derivative. By coupling structural causality with self-validating experimental protocols, we provide a robust framework for orthogonal purity assessment.

Chemical Profiling & Chromatographic Causality

To design an effective chromatographic method, we must first analyze the molecular architecture of 1,4-Bis((m-tolyloxy)acetyl)piperazine and understand why it behaves the way it does on a silica matrix.

  • The Amide Effect: While the molecule contains a piperazine core, both nitrogen atoms are acylated to form amide bonds. Free secondary or tertiary amines typically interact strongly with the acidic silanol groups (-SiOH) on silica gel, causing severe peak tailing and requiring basic modifiers (like triethylamine) in the mobile phase. Because our target compound is a bis-amide, it is electronically neutral. Causality: This lack of basicity means the compound will elute cleanly on unmodified silica gel without the need for harsh basic modifiers.

  • Hydrogen Bonding & Lipophilicity: The molecule interacts with the stationary phase primarily through hydrogen bond acceptance (via the ether oxygens and amide carbonyls) and van der Waals forces (via the lipophilic m-tolyl rings).

  • Chromophore Presence: The two aromatic m-tolyl rings provide a strong, conjugated π-system, making the molecule highly responsive to UV detection at 254 nm.

Objective Comparison of Analytical Techniques

Modern analytical validation requires orthogonal methods—techniques that separate compounds based on entirely different physical properties. HPTLC is not a competitor to HPLC, but rather a powerful complementary tool[1]. The most critical orthogonal feature is the separation mechanism: HPLC primarily utilizes reversed-phase partition chromatography, whereas HPTLC relies on normal-phase adsorption chromatography[2].

If an impurity co-elutes with the target compound on a normal-phase HPTLC plate due to similar polarity, it will almost certainly separate on a reversed-phase HPLC column based on differing lipophilicity.

Table 1: Comparative Performance Metrics for Purity Validation
MetricStandard TLCHPTLCRP-HPLC
Stationary Phase Silica Gel 60 (10–12 µm)Silica Gel 60 (5–6 µm)C18 Bonded Silica (1.8–5 µm)
Separation Mechanism Adsorption (Normal Phase)Adsorption (Normal Phase)Partition (Reversed Phase)
Sample Application Manual (Spots)Automated (Bands)Automated (Loop Injection)
Detection Limit 50–100 pg5–10 pg< 1 pg
Resolution ModerateHighVery High
Data Output Visual / QualitativeDensitogram / QuantitativeChromatogram / Quantitative
Primary Utility Rapid In-Process CheckOrthogonal ValidationFinal Batch Release

Data supported by comparative chromatographic standards[3][4].

Orthogonal Validation Workflows

The following diagrams illustrate the logical progression and orthogonal mechanisms required to definitively prove the purity of 1,4-Bis((m-tolyloxy)acetyl)piperazine.

PurityValidation Start Crude 1,4-Bis((m-tolyloxy)acetyl)piperazine TLC Standard TLC (Rapid Screening) Start->TLC In-Process Check HPTLC HPTLC (Quantitative & Orthogonal) TLC->HPTLC Purity >90% HPLC RP-HPLC (High-Resolution Partition) TLC->HPLC Orthogonal Validation Pure Validated Pure Compound (>98% Purity) HPTLC->Pure Densitometry HPLC->Pure Peak Integration

Caption: Workflow for orthogonal purity validation using TLC, HPTLC, and HPLC.

OrthogonalValidation cluster_HPTLC Normal Phase (Adsorption) cluster_HPLC Reversed Phase (Partition) Sample Sample Prep (1 mg/mL) HPTLC_Plate HPTLC Silica Gel 60 Sample->HPTLC_Plate HPLC_Col C18 Column Sample->HPLC_Col HPTLC_Scan UV Densitometry HPTLC_Plate->HPTLC_Scan Compare Data Synthesis & Impurity Profiling HPTLC_Scan->Compare HPLC_Det PDA Detector HPLC_Col->HPLC_Det HPLC_Det->Compare

Caption: Orthogonal separation mechanisms ensuring comprehensive impurity profiling.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be self-validating. The procedures below include built-in checks to prevent false positives caused by artifactual degradation.

Protocol A: Rapid Normal-Phase TLC (In-Process Screening)

This method is designed for quick, qualitative assessment during synthesis or post-crystallization.

  • Stationary Phase: Aluminum-backed Silica Gel 60 F254 plates.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Dichloromethane (DCM).

  • Mobile Phase Optimization: Prepare a solvent system of Hexane : Ethyl Acetate (1:1, v/v) . Because the compound is a neutral bis-amide, it will migrate cleanly. Adjust the ratio until the target spot reaches an

    
     of 0.35 – 0.45.
    
  • Application: Apply 2 µL of the solution using a glass microcapillary.

  • Visualization:

    • Primary: Examine under short-wave UV light (254 nm). The m-tolyl rings will quench the green fluorescence, appearing as dark spots.

    • Secondary (Orthogonal Stain): Dip the plate in a Potassium Permanganate (

      
      ) stain and gently heat. This reveals non-UV active impurities (e.g., aliphatic starting materials or solvents).
      
Protocol B: The 2D-TLC Self-Validating System (Degradation Check)

How do you know your compound isn't degrading on the acidic silica gel during the run, creating false impurity spots? You use a self-validating 2D-TLC system.

  • Spot the sample in the bottom-left corner of a square TLC plate.

  • Develop the plate in Dimension 1 using the optimized mobile phase.

  • Remove the plate, dry it completely under a stream of nitrogen, and rotate it 90 degrees.

  • Develop the plate in Dimension 2 using the exact same mobile phase.

  • Validation Logic: If the compound is stable, all spots (product and true impurities) will lie perfectly on a 45-degree diagonal line. Any spots falling off the diagonal indicate that the compound is actively degrading on the silica gel, meaning a different stationary phase (e.g., Alumina) must be used.

Protocol C: HPTLC Quantitative Densitometry

HPTLC utilizes plates with smaller, uniform particle sizes (5–6 µm), resulting in higher packing density, smoother surfaces, and vastly increased detection sensitivity[3]. It avoids carryover and contamination issues common in HPLC[4].

  • Plate: Glass-backed HPTLC Silica Gel 60 F254 (Merck).

  • Automated Application: Use an automated sampler (e.g., CAMAG ATS 4) to apply the sample as an 8 mm band rather than a spot. Causality: Band application eliminates edge effects and radial diffusion, drastically improving resolution and quantitative accuracy.

  • Development: Develop in an automated, humidity-controlled chamber (e.g., ADC 2) using Hexane : Ethyl Acetate (1:1). Humidity control is critical for reproducible

    
     values.
    
  • Densitometric Scanning: Scan the plate using a TLC Scanner at 254 nm. Integrate the peak areas to calculate the relative purity percentage.

Protocol D: Orthogonal RP-HPLC Validation

To definitively prove purity, cross-validate the HPTLC results with a partition-based method.

  • Column: C18 End-capped column (150 x 4.6 mm, 3.5 µm). End-capping minimizes secondary interactions with residual silanols.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile

  • Gradient: 10% B to 95% B over 15 minutes.

  • Detection: Photodiode Array (PDA) detector extracting at 254 nm.

  • Validation Logic: Compare the impurity profile (number of peaks and relative areas) against the HPTLC densitogram. If a 99% purity is achieved on both the normal-phase HPTLC and reversed-phase HPLC, the absolute purity of 1,4-Bis((m-tolyloxy)acetyl)piperazine is unequivocally validated.

References

  • A Review on Comparison of HPLC and HPTLC Journal of Innovations in Applied Pharmaceutical Sciences URL
  • An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements Journal of Science and Technology URL
  • High-Performance Thin-Layer Chromatography (HPTLC)
  • Comparative Evaluation of HPLC and HPTLC Scribd URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4-Bis((m-tolyloxy)acetyl)piperazine

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical scientific practice...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 1,4-Bis((m-tolyloxy)acetyl)piperazine, a compound for which specific safety data may not be readily available. In such instances, a conservative approach, treating the substance as hazardous, is imperative to ensure the safety of personnel and the protection of our environment.

The procedures outlined herein are grounded in established principles of chemical safety and waste management, drawing from the collective expertise of regulatory bodies and chemical safety professionals. By adhering to these guidelines, researchers can confidently manage the waste stream of 1,4-Bis((m-tolyloxy)acetyl)piperazine, from point of generation to final disposal.

Hazard Assessment and Waste Characterization: The Precautionary Principle

In the absence of a specific Safety Data Sheet (SDS) for 1,4-Bis((m-tolyloxy)acetyl)piperazine, a thorough hazard assessment must be conducted by evaluating structurally similar compounds. The core structure contains a piperazine moiety, which is known to present several hazards. Piperazine itself is classified as a skin and eye irritant, and may cause allergic skin reactions or asthma-like symptoms if inhaled[1][2]. Some piperazine derivatives are also suspected of having reproductive toxicity[1][2].

Therefore, 1,4-Bis((m-tolyloxy)acetyl)piperazine must be handled as a hazardous substance. All waste containing this compound, including neat compound, solutions, and contaminated labware, should be classified as hazardous chemical waste.

Key Hazard Considerations:

Potential HazardRationale based on Structural Analogs (Piperazine)
Skin and Eye Irritation/Corrosion Piperazine can cause severe skin burns and eye damage[2].
Respiratory and Skin Sensitization May cause allergic skin reactions and asthma-like symptoms[1][2].
Acute Toxicity (Oral) Piperazine and its derivatives can be harmful if swallowed[2][3][4].
Reproductive Toxicity Some piperazine compounds are suspected of damaging fertility or the unborn child[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 1,4-Bis((m-tolyloxy)acetyl)piperazine or its waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the chemical.

  • Body Protection : A lab coat should be worn at all times. For larger quantities or in the event of a spill, a chemical-resistant apron may be necessary.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood[3].

Waste Segregation and Collection: A Systematic Approach

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal[4]. Do not mix waste containing 1,4-Bis((m-tolyloxy)acetyl)piperazine with other waste streams unless compatibility has been confirmed.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container : Select a container that is compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is appropriate. For liquid waste, use a leak-proof container, avoiding metal if the waste is corrosive[5]. The original product container, if empty, can be a suitable choice for collecting compatible waste[6].

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE"[4][6]. The label must also include the full chemical name, "1,4-Bis((m-tolyloxy)acetyl)piperazine," and an approximate concentration or quantity[4].

  • Solid Waste Collection :

    • Place all contaminated disposable materials, such as gloves, weighing paper, and pipette tips, directly into the designated solid hazardous waste container[3].

    • For residual powder, do not dry sweep. Use a wet method or a vacuum with a HEPA filter to clean up any remaining dust and dispose of the cleaning materials as hazardous waste[7].

  • Liquid Waste Collection :

    • Collect all solutions containing 1,4-Bis((m-tolyloxy)acetyl)piperazine in a designated liquid hazardous waste container.

    • Do not fill the container to more than 90% capacity to allow for expansion and prevent spills[5].

  • Decontamination of Glassware :

    • Triple-rinse any reusable glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol or acetone).

    • The first two rinsates must be collected as hazardous waste[6]. The third rinsate can often be disposed of down the drain, but consult your institution's specific guidelines. After rinsing, the glassware can be washed with soap and water.

On-site Storage and Handling of Waste

Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.

  • Container Integrity : Ensure waste containers are in good condition, free from leaks or cracks, and are kept tightly sealed except when adding waste[4][6].

  • Storage Location : Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat sources and direct sunlight[8]. The storage area should be under the direct supervision of laboratory personnel[5].

  • Secondary Containment : It is best practice to store hazardous waste containers in secondary containment to capture any potential leaks or spills[6].

  • Incompatible Materials : Store waste containing 1,4-Bis((m-tolyloxy)acetyl)piperazine away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[9][10].

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1,4-Bis((m-tolyloxy)acetyl)piperazine waste.

DisposalWorkflow Disposal Workflow for 1,4-Bis((m-tolyloxy)acetyl)piperazine A Waste Generation (Solid or Liquid) B Wear Appropriate PPE A->B C Select Compatible & Labeled Waste Container B->C D Segregate Waste C->D E Solid Waste Collection (Contaminated materials) D->E F Liquid Waste Collection (Solutions, Rinsates) D->F G Securely Seal Container E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Final Disposal at Approved Facility I->J

Caption: Disposal workflow for 1,4-Bis((m-tolyloxy)acetyl)piperazine.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill[3].

  • Collect Absorbed Material : Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container[3][11].

  • Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste[3].

Final Disposal

The ultimate disposal of 1,4-Bis((m-tolyloxy)acetyl)piperazine waste must be conducted by a licensed and reputable hazardous waste disposal company.

  • Institutional Procedures : Follow your institution's specific procedures for requesting a hazardous waste pickup[4]. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

  • Regulatory Compliance : Ensure that all local, state, and federal regulations for hazardous waste disposal are met[8]. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5].

By implementing these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The principles of proactive hazard assessment, diligent personal protection, and systematic waste management are paramount for the responsible handling of all laboratory chemicals.

References

  • JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Safety Office. (n.d.). Disposal of Chemical Waste.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • BenchChem. (2025). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • TCI Chemicals. (2024, November 28). SAFETY DATA SHEET - 2-Acetylpyrazine.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • ChemicalBook. (2025, October 18). Piperazine, 1,4-bis(2-chloroethyl)- (6CI,7CI,8CI,9CI).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-({4-[(3,5-dimethylisoxazol-4-yl)acetyl]piperazin-1-yl}methyl)-6-phenyl-6,7-dihydro.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Piperazine.
  • PubChem. (2025, September 15). 1,4-Bis((p-tolyloxy)acetyl)piperazine.
  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet - Piperazine.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Piperazine.

Sources

Handling

Personal protective equipment for handling 1,4-Bis((m-tolyloxy)acetyl)piperazine

Standard Operating Procedure: PPE and Handling Guidelines for 1,4-Bis((m-tolyloxy)acetyl)piperazine Executive Summary & Toxicological Rationale As a Senior Application Scientist, I approach the handling of specialized re...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: PPE and Handling Guidelines for 1,4-Bis((m-tolyloxy)acetyl)piperazine

Executive Summary & Toxicological Rationale

As a Senior Application Scientist, I approach the handling of specialized research chemicals like 1,4-Bis((m-tolyloxy)acetyl)piperazine with a rigorous, self-validating safety framework. Because this specific aryloxyacetyl piperazine derivative often lacks a fully characterized commercial Safety Data Sheet (SDS), OSHA’s Laboratory Standard and the National Research Council’s Prudent Practices in the Laboratory mandate treating it as a chemical of unknown toxicity and a potentially hazardous substance (PHS) [1, 2][1].

Mechanistic Causality for PPE Selection: The structural motifs of this compound dictate our handling strategy:

  • Piperazine Core: Unsubstituted and substituted piperazines are well-documented respiratory and dermal sensitizers capable of inducing occupational asthma and severe contact dermatitis upon repeated exposure [4][2][3].

  • m-Tolyloxyacetyl Moieties: The addition of these bulky, non-polar aromatic ether groups significantly increases the molecule's partition coefficient (LogP). High lipophilicity enhances the compound's ability to permeate the lipid bilayers of the stratum corneum. Standard latex gloves offer virtually zero resistance to lipophilic organic penetration; therefore, nitrile or butyl rubber is chemically required to prevent transdermal absorption [3][1].

Personal Protective Equipment (PPE) Matrix

To ensure absolute clarity and compliance, the following table quantifies the required PPE based on the specific operational task[3][1].

Task / OperationRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Protection
Weighing Dry Powder N95/P100 mask (if outside containment) or Fume HoodDouble Nitrile (≥5 mil thickness)Chemical Splash GogglesFlame-retardant Lab Coat (buttoned)
Solution Preparation (DMSO/Solvents) Fume Hood (Face velocity 80-100 fpm)Double Nitrile + Silver Shield (for aggressive solvents)Safety Glasses with side shieldsLab Coat + Impermeable Apron
Spill Clean-up Half-face elastomeric respirator with P100/OV cartridgesHeavy-duty Nitrile or Butyl RubberFace Shield over GogglesTyvek coveralls

Operational Workflow & Engineering Controls

Workflow Start Initiate Protocol: 1,4-Bis((m-tolyloxy)acetyl)piperazine Risk Risk Assessment: High Lipophilicity & Sensitization Start->Risk Eng Engineering Controls: Ventilated Balance Enclosure Risk->Eng PPE Don PPE: Double Nitrile, Goggles, Lab Coat Eng->PPE Exec Closed-System Weighing & Solvent Addition PPE->Exec Decon Decontamination & Waste Segregation Exec->Decon

Figure 1: Self-validating operational workflow for handling uncharacterized piperazine derivatives.

Step-by-Step Operational Protocol:

  • Preparation & Containment: Never handle 1,4-Bis((m-tolyloxy)acetyl)piperazine powder on an open bench. Conduct all weighing inside a properly calibrated Class II Type B2 Biological Safety Cabinet (BSC) or a ventilated balance enclosure to prevent aerosol inhalation [1][1].

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don the first pair, pull the flame-retardant lab coat cuffs over the glove wrists, and don the second pair over the cuffs to create a continuous dermal barrier[3].

  • Static Mitigation: Piperazine powders readily hold static charges, leading to dangerous aerosolization during transfer. Use an anti-static zero-stat gun or an ionizing bar within the enclosure before opening the chemical vial.

  • Transfer & Dissolution: Use a dedicated, disposable anti-static spatula. Transfer the required mass directly into a pre-tared vial. Seal the vial before removing it from the balance enclosure. If dissolving in DMSO or DMF (common for lipophilic screening compounds), inject the solvent through a septum to maintain a closed system.

  • Decontamination: Wipe down the balance and surrounding area with a solvent known to dissolve the compound (e.g., 70% Isopropanol), followed by a soap and water wash to remove residual organics[1][1].

Spill Response and Decontamination Pathway

SpillResponse Spill Spill Detected Assess Assess State: Powder vs. Solution Spill->Assess Isolate Evacuate & Isolate Area Assess->Isolate PPE Upgrade PPE: Respirator & Heavy Gloves Isolate->PPE Contain Containment: Damp Pads (Powder) / Dikes PPE->Contain Dispose Collect in HDPE & Label Hazardous Waste Contain->Dispose

Figure 2: Step-by-step spill response and containment pathway for aryloxyacetyl piperazines.

Step-by-Step Spill Response:

  • Isolation: Immediately halt work. If the spill is a dry powder outside of containment, do not sweep, as this generates highly sensitizing aerosols [4][2].

  • Containment: Cover the powder spill with damp absorbent pads (using water or a mild surfactant) to suppress dust. For liquid spills (e.g., compound dissolved in DMSO), surround the spill with universal chemical absorbent dikes to prevent spread.

  • Collection: Using non-sparking tools, scoop the absorbed material into a rigid, sealable, high-density polyethylene (HDPE) container.

  • Final Decontamination: Wash the spill area three times with a detergent solution, absorbing the wash water each time and adding it to the hazardous waste container.

Disposal Plan: Hazardous Waste Management

  • Segregation: Do not mix 1,4-Bis((m-tolyloxy)acetyl)piperazine waste with general organic solvents. Unknown reactivities with halogenated or acidic waste streams must be avoided [1][1].

  • Containment: Collect all contaminated consumables (spatulas, weigh boats, outer gloves) and liquid waste in a rigid, sealable HDPE container.

  • Labeling: Manifest the container explicitly as "Hazardous Waste: Uncharacterized Aryloxyacetyl Piperazine Derivative / Toxic and Sensitizing" to ensure downstream handlers are aware of the risks [2].

  • Storage: Store in a designated secondary containment tray away from direct light and heat until collected by Environmental Health and Safety (EHS).

References

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Allergenicity of piperazine: a study in environmental aetiology Source: British Journal of Industrial Medicine / PubMed URL: [Link]

Sources

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